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  • Product: cis-3,4-Tetrahydrofurandiamine
  • CAS: 143376-47-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of cis-3,4-Tetrahydrofurandiamine from Renewable Resources

Abstract This technical guide outlines a novel and sustainable synthetic pathway to cis-3,4-Tetrahydrofurandiamine, a valuable building block for pharmaceuticals and advanced materials. Leveraging the principles of green...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a novel and sustainable synthetic pathway to cis-3,4-Tetrahydrofurandiamine, a valuable building block for pharmaceuticals and advanced materials. Leveraging the principles of green chemistry, this methodology commences with L-(+)-tartaric acid, a readily available and renewable feedstock. The proposed multi-step synthesis is designed to ensure high stereoselectivity, yielding the desired cis-diastereomer. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and data presentation to support the viability of this green chemical process. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are focused on sustainable synthetic methodologies.

Introduction: The Imperative for Sustainable Diamine Synthesis

The growing demand for complex molecular scaffolds in drug discovery and materials science has intensified the need for sustainable and economically viable synthetic routes. Diamines, particularly chiral diamines, are crucial components in a vast array of applications, including the synthesis of polymers, ligands for asymmetric catalysis, and active pharmaceutical ingredients.[1] cis-3,4-Tetrahydrofurandiamine, with its constrained cyclic structure and defined stereochemistry, presents a unique and desirable motif for medicinal chemistry and polymer science. However, traditional synthetic methods often rely on petroleum-based starting materials and harsh reaction conditions.

This guide addresses this challenge by proposing a robust and environmentally conscious pathway to cis-3,4-Tetrahydrofurandiamine, starting from the renewable C4 platform chemical, L-(+)-tartaric acid.[2][3] Tartaric acid, a byproduct of the wine industry, offers an inexpensive and chiral starting point, aligning with the principles of green and sustainable chemistry.[4][5] The proposed synthesis is designed to be highly stereocontrolled, ensuring the selective formation of the cis-diastereomer, a critical factor for its application in stereospecific synthesis.

Proposed Synthetic Pathway from L-(+)-Tartaric Acid

The overall synthetic strategy is a five-step process designed to convert L-(+)-tartaric acid into the target molecule, cis-3,4-Tetrahydrofurandiamine, while preserving and leveraging the inherent stereochemistry of the starting material.

Synthetic_Pathway A L-(+)-Tartaric Acid B Step 1: Acetonide Protection A->B C Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate B->C D Step 2: Reduction C->D E ((4R,5R)-2,2-dimethyl-1,3-dioxolan-4,5-diyl)dimethanol D->E F Step 3: Deprotection & Cyclization E->F G cis-Tetrahydrofuran-3,4-diol F->G H Step 4: Oxidation G->H I Tetrahydrofuran-3,4-dione H->I J Step 5: Reductive Amination I->J K cis-3,4-Tetrahydrofurandiamine J->K

Caption: Proposed five-step synthesis of cis-3,4-Tetrahydrofurandiamine from L-(+)-tartaric acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Diol Functionality

Protocol:

  • Esterification: L-(+)-tartaric acid (1.0 eq) is first converted to its dimethyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Acetonide Formation: The resulting dimethyl L-tartrate is dissolved in acetone. 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid are added. The reaction is stirred at room temperature until completion, monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Causality and Expertise: The protection of the vicinal diols as an acetonide is a standard and efficient method to prevent side reactions in the subsequent reduction step. The use of 2,2-dimethoxypropane as both a reagent and a water scavenger drives the equilibrium towards the protected product. This protection strategy is well-documented for tartaric acid derivatives.[2]

Step 2: Reduction of the Ester Groups

Protocol:

  • Reaction Setup: A solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reaction: The mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate and concentrated in vacuo to afford ((4R,5R)-2,2-dimethyl-1,3-dioxolan-4,5-diyl)dimethanol as a crude product, which can often be used in the next step without further purification.

Causality and Expertise: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols.[6] The use of anhydrous conditions is critical due to the reactivity of LiAlH₄ with water. This reduction is a well-established transformation in organic synthesis.

Step 3: Deprotection and Intramolecular Cyclization

Protocol:

  • Acidic Hydrolysis and Cyclization: The crude ((4R,5R)-2,2-dimethyl-1,3-dioxolan-4,5-diyl)dimethanol is dissolved in a mixture of methanol and water containing a catalytic amount of a strong acid, such as hydrochloric acid or an acidic ion-exchange resin.

  • Reaction: The solution is heated to reflux. The acetonide is hydrolyzed, and the liberated 1,2,3,4-tetrahydroxybutane undergoes an intramolecular dehydration (cyclization) to form the tetrahydrofuran ring.[7]

  • Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting crude cis-tetrahydrofuran-3,4-diol can be purified by column chromatography or recrystallization.

Causality and Expertise: The acidic conditions facilitate the removal of the acetonide protecting group. The resulting tetrol intermediate is primed for an intramolecular SN2-type reaction, where one of the primary hydroxyl groups displaces the other protonated primary hydroxyl group (as water), leading to the formation of the thermodynamically favored five-membered tetrahydrofuran ring. The syn relationship of the hydroxyl groups in the starting tartaric acid derivative directs the formation of the cis-diol.

Step 4: Oxidation of the Diol to a Diketone

Protocol:

  • Swern Oxidation: To a solution of oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 4.4 eq). After stirring for a few minutes, a solution of cis-tetrahydrofuran-3,4-diol (1.0 eq) in DCM is added dropwise.

  • Reaction: The reaction is stirred at -78 °C for 1 hour, followed by the addition of triethylamine (5.0 eq). The mixture is then allowed to warm to room temperature.

  • Work-up: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tetrahydrofuran-3,4-dione.

Causality and Expertise: The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[6] This method is well-suited for substrates that may be sensitive to harsher oxidizing agents. The resulting dione is a key intermediate for the introduction of the amine functionalities.

Step 5: Reductive Amination to the Diamine

Protocol:

  • Imine Formation and Reduction: Tetrahydrofuran-3,4-dione (1.0 eq) is dissolved in methanol, and an excess of aqueous ammonia is added, followed by sodium cyanoborohydride (NaBH₃CN, 2.5 eq).[8][9]

  • pH Control: The pH of the reaction mixture is maintained between 6 and 7 by the periodic addition of a mild acid (e.g., acetic acid).

  • Reaction: The reaction is stirred at room temperature until the dione is consumed.

  • Purification: The solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to >12 with NaOH. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried and concentrated to yield cis-3,4-Tetrahydrofurandiamine.

Causality and Expertise: Reductive amination is a highly effective one-pot method for converting carbonyl compounds into amines.[10][11] Sodium cyanoborohydride is a particularly useful reducing agent for this transformation as it is selective for the reduction of the intermediate iminium ion over the starting ketone, especially under mildly acidic conditions that favor imine formation. The cis-stereochemistry of the final product is dictated by the stereochemistry of the starting dione, with the hydride delivery occurring from the less sterically hindered face for each imine.

Data Presentation and Expected Outcomes

The following table summarizes the expected yields and key characterization data for each step of the synthesis. These values are based on literature precedents for similar transformations.

StepProductExpected Yield (%)Key Characterization Techniques
1Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate>90¹H NMR, ¹³C NMR, IR, Mass Spectrometry
2((4R,5R)-2,2-dimethyl-1,3-dioxolan-4,5-diyl)dimethanol>85¹H NMR, ¹³C NMR, IR
3cis-Tetrahydrofuran-3,4-diol70-80¹H NMR, ¹³C NMR, Optical Rotation, Melting Point
4Tetrahydrofuran-3,4-dione75-85¹H NMR, ¹³C NMR, IR
5cis-3,4-Tetrahydrofurandiamine60-70¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC for ee determination

Conclusion and Future Outlook

This technical guide presents a viable and sustainable synthetic route to cis-3,4-Tetrahydrofurandiamine from the renewable feedstock, L-(+)-tartaric acid. The proposed pathway is grounded in well-established chemical transformations and prioritizes stereochemical control. The use of biocatalysis, particularly for the reduction and amination steps, could be explored in the future to further enhance the green credentials of this synthesis.[12][13] The successful implementation of this route will provide a valuable and sustainable source of this important chiral diamine for applications in the pharmaceutical and materials science industries.

References

  • Zhang, Y., & Holladay, J. E. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition, 50(1), 114-118. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Reddy, P. V. N., & Swamy, T. K. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 3(4), 429-456. [Link]

  • Hoechst AG. (1980). Process for the production of diamines.
  • ResearchGate. (2008). Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. [Link]

  • ACS Sustainable Resource Management. (2024). Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link]

  • Gore, S., Baskaran, S., & Koenig, B. (2011). Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures. Green Chemistry, 13(4), 1009-1013. [Link]

  • ResearchGate. (2008). Diols and alcohols used as activators in [Zn(diamine)(diol)]-catalyzed hydrosilylations. [Link]

  • National Institutes of Health. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • MDPI. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. [Link]

  • National Institutes of Health. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • OUCI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • ScienceDirect. (1995). Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid. [Link]

  • National Institutes of Health. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • ResearchGate. (2014). Multigram Synthesis of Diastereomerically Pure Tetrahydrofuran-diols. [Link]

  • ResearchGate. (2006). Stereoselective Synthesis of Tetrahydrofuran by Diasteroselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with a-Keto Ester. [Link]

  • Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • National Institutes of Health. (2011). Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Efficient Synthesis of 3,4-Dihydropyrimidin-2-ones in Low Melting Tartaric Acid-Urea Mixtures. [Link]

  • Sci-Hub. (2008). ChemInform Abstract: Stereoselective Synthesis of 3,4‐Disubstituted Tetrahydrofurans and 2,3,4‐Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. [Link]

  • ResearchGate. (2021). Stereoselective Formation of cis -Trisubstituted 1,3-Dioxanes. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of cis-3,4-Tetrahydrofurandiamine

Introduction cis-3,4-Tetrahydrofurandiamine is a saturated heterocyclic diamine that presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its constrained cis-stereochemistry, c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3,4-Tetrahydrofurandiamine is a saturated heterocyclic diamine that presents a unique scaffold of significant interest in medicinal chemistry and materials science. Its constrained cis-stereochemistry, coupled with the presence of two primary amine functionalities and a central ether linkage, imparts a distinct three-dimensional geometry and a specific profile of reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties of cis-3,4-Tetrahydrofurandiamine, offering both established data and predictive insights grounded in its molecular architecture.

This document is intended for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes computed data from reliable databases, discusses the structural rationale for its expected properties, and provides standardized protocols for their experimental determination. This approach is designed to empower researchers to both anticipate the behavior of this molecule and to rigorously characterize it in their own laboratories.

Molecular Structure and Identifiers

The foundational attributes of a molecule are its structure and standard identifiers, which ensure unambiguous communication in research and commerce.

Structural Information

The structure of cis-3,4-Tetrahydrofurandiamine features a five-membered tetrahydrofuran ring with two amine groups situated on the same face of the ring at the C3 and C4 positions. This specific stereochemistry, designated as (3R,4S)- or (3S,4R)- for the enantiomers, is critical to its overall shape and how it interacts with biological targets or other molecules.

  • Molecular Formula: C₄H₁₀N₂O

  • Molecular Weight: 102.14 g/mol

  • IUPAC Name: (3R,4S)-oxolane-3,4-diamine

Key Identifiers
IdentifierValueSource
CAS Number 117180-87-7PubChem
PubChem CID 14171649PubChem
EC Number 884-778-4PubChem
InChIKey VPSJSRRUXSUNFA-ZXZARUISSA-NPubChem

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations for key physicochemical properties. The following data is primarily derived from computational predictions available through the PubChem database. These values should be considered as estimations and serve as a guide for experimental design.

PropertyPredicted ValueMethod/Source
XLogP3-AA -1.9XLogP3 3.0 (PubChem)
Hydrogen Bond Donors 2Cactvs (PubChem)
Hydrogen Bond Acceptors 3Cactvs (PubChem)
Rotatable Bond Count 0Cactvs (PubChem)
Topological Polar Surface Area 58.7 ŲCactvs (PubChem)
Formal Charge 0PubChem
Interpretation and Scientific Rationale
  • LogP (Lipophilicity): The predicted XLogP3-AA value of -1.9 suggests that cis-3,4-Tetrahydrofurandiamine is a highly polar and hydrophilic molecule. This is a direct consequence of the two primary amine groups and the ether oxygen, which are capable of engaging in extensive hydrogen bonding with water. This hydrophilicity is a critical parameter in drug development, influencing solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding Capacity: With two hydrogen bond donors (-NH₂) and three acceptors (two -NH₂ and one -O-), this molecule has a high capacity for forming hydrogen bonds. This reinforces its predicted high water solubility and will dictate its interactions in both protic solvents and with biological macromolecules.

  • Polar Surface Area (PSA): The TPSA of 58.7 Ų is consistent with a polar molecule. PSA is a key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Basicity and pKa

The basicity of the amine groups is a defining chemical feature of cis-3,4-Tetrahydrofurandiamine, governing its ionization state at physiological pH, its utility as a chemical building block, and its potential for forming salts.

Structural Influence on Basicity

As a diamine, the molecule possesses two basic centers. The pKa values of the conjugate acids (R-NH₃⁺) are expected to be in the typical range for acyclic primary amines, which is approximately 9-10. However, the proximity of the two amine groups and the influence of the tetrahydrofuran ring will modulate these values. The electron-withdrawing inductive effect of the ether oxygen would be expected to slightly decrease the basicity of the amines compared to a simple cycloalkane diamine. Furthermore, electrostatic repulsion between the two protonated ammonium groups at low pH will result in two distinct pKa values.

pKa_Influence cluster_molecule cis-3,4-Tetrahydrofurandiamine Structure cluster_factors Factors Affecting Basicity cluster_outcome Predicted Outcome Structure THF Ring -O- Amine1 Amine 1 (-NH2) Structure->Amine1 C3 Amine2 Amine 2 (-NH2) Structure->Amine2 C4 Inductive Inductive Effect (Oxygen) Amine1->Inductive Electrostatic Electrostatic Repulsion (between NH3+) Amine1->Electrostatic Amine2->Inductive Amine2->Electrostatic pKa1 pKa1 ~9-10 Inductive->pKa1 Decreases pKa pKa2 pKa2 < pKa1 Electrostatic->pKa2 Lowers 2nd pKa

Caption: Factors influencing the pKa of cis-3,4-Tetrahydrofurandiamine.

Experimental Protocol: Potentiometric Titration for pKa Determination

The most reliable method for determining the pKa values is through potentiometric titration. This protocol provides a robust, self-validating system for characterization.

Objective: To determine the acid dissociation constants (pKa) of cis-3,4-Tetrahydrofurandiamine.

Materials:

  • cis-3,4-Tetrahydrofurandiamine (or its hydrochloride salt)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette (10 mL or 25 mL)

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of cis-3,4-Tetrahydrofurandiamine and dissolve it in 50 mL of deionized water in a beaker.

  • Acidification: Add two equivalents of standardized 0.1 M HCl to the solution to ensure both amine groups are fully protonated.

  • Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the vortex.

  • Titration: Begin stirring and record the initial pH. Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the reading to stabilize before recording.

  • Data Collection: Continue the titration past the second equivalence point, observing two distinct buffer regions in the titration curve.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the first and second equivalence points from the points of maximum slope on the curve (or by taking the first derivative).

    • The pKa₁ is the pH at the half-volume point between the start and the first equivalence point.

    • The pKa₂ is the pH at the half-volume point between the first and second equivalence points.

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug formulation, reaction chemistry, and material science.

Qualitative Solubility Prediction

Based on its highly polar structure, cis-3,4-Tetrahydrofurandiamine is expected to be:

  • Highly Soluble in Water: The amine and ether functionalities will readily form hydrogen bonds with water.

  • Soluble in Polar Protic Solvents: Such as methanol and ethanol.

  • Sparingly Soluble to Insoluble in Nonpolar Solvents: Such as hexanes, toluene, and diethyl ether.

Experimental Protocol: Kinetic Solubility Determination

A common method for assessing aqueous solubility in a research setting is through kinetic solubility measurement.

Objective: To determine the kinetic solubility of cis-3,4-Tetrahydrofurandiamine in an aqueous buffer.

Materials:

  • cis-3,4-Tetrahydrofurandiamine (as a high-concentration stock in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for storage, filter plates for analysis)

  • Plate shaker

  • LC-MS/MS or HPLC-UV for quantification

Methodology:

  • Sample Preparation: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a 1:100 dilution and a final nominal concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow for precipitation of any insoluble compound.

  • Separation: Transfer the solution to a 96-well filter plate and centrifuge to separate the supernatant (dissolved compound) from any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a calibrated LC-MS/MS or HPLC-UV method.

  • Result: The measured concentration is the kinetic solubility of the compound under these conditions.

Solubility_Workflow A 1. Prepare 10 mM Stock in DMSO B 2. Dilute 1:100 into PBS (pH 7.4) A->B Add 2 µL to 198 µL C 3. Shake for 2h (Equilibration) B->C D 4. Centrifuge through Filter Plate C->D E Precipitate (Insoluble) D->E Separation F Supernatant (Soluble) D->F Separation G 5. Quantify Supernatant (e.g., LC-MS) F->G H Result: Kinetic Solubility G->H

Caption: Workflow for kinetic solubility determination.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • -CH-NH₂ Protons (C3-H, C4-H): These protons are in a similar chemical environment. They would likely appear as a multiplet, shifted downfield due to the adjacent electronegative amine and ether oxygen. Expected chemical shift: ~3.0-3.5 ppm.

  • -CH₂-O- Protons (C2-H₂, C5-H₂): These protons are also in similar environments. They would appear as multiplets, further downfield due to the direct attachment to the ether oxygen. Expected chemical shift: ~3.5-4.0 ppm.

  • -NH₂ Protons: These protons are exchangeable and may appear as a broad singlet. Their chemical shift is highly dependent on solvent and concentration. Expected chemical shift: ~1.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show two distinct signals due to the plane of symmetry.

  • -CH-NH₂ Carbons (C3, C4): These carbons are attached to nitrogen and are adjacent to the ether oxygen. Expected chemical shift: ~50-60 ppm.

  • -CH₂-O- Carbons (C2, C5): These carbons are directly attached to the highly electronegative oxygen. Expected chemical shift: ~65-75 ppm.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the vibrations of the amine and ether functional groups.

  • N-H Stretch: A characteristic broad absorption with two peaks (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹, typical for a primary amine.

  • C-N Stretch: A medium intensity absorption in the 1020-1250 cm⁻¹ region.

  • C-O-C Stretch: A strong, characteristic absorption in the 1070-1150 cm⁻¹ region for the ether linkage.

  • N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

Safety and Handling

Specific toxicology data for cis-3,4-Tetrahydrofurandiamine is not available. However, based on its classification as a primary diamine, standard precautions for handling such compounds should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

cis-3,4-Tetrahydrofurandiamine is a polar, hydrophilic molecule with two basic amine centers. Its physicochemical properties are dominated by its high capacity for hydrogen bonding, which suggests excellent aqueous solubility and low lipophilicity. While comprehensive experimental data is sparse, this guide provides a robust framework for understanding its expected behavior based on structural analysis and computational predictions. The detailed experimental protocols included herein offer a clear path for researchers to perform their own characterization, contributing to the collective knowledge of this valuable chemical scaffold.

References

  • PubChem. cis-3,4-Tetrahydrofurandiamine. National Center for Biotechnology Information. [Link]

Foundational

spectroscopic characterization of cis-3,4-Tetrahydrofurandiamine

An In-Depth Technical Guide to the Spectroscopic Characterization of cis-3,4-Tetrahydrofurandiamine Abstract cis-3,4-Tetrahydrofurandiamine is a valuable heterocyclic building block, notable for its constrained diamine m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of cis-3,4-Tetrahydrofurandiamine

Abstract

cis-3,4-Tetrahydrofurandiamine is a valuable heterocyclic building block, notable for its constrained diamine motif on a tetrahydrofuran (THF) scaffold. Its stereochemistry and functional groups make it a compelling component for constructing novel chemical entities in drug discovery and materials science. Unambiguous structural confirmation is paramount before its inclusion in any synthetic workflow or biological screening. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this molecule, emphasizing the synergy between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Foundational Analysis: Molecular Structure and Expected Properties

Before any analysis, a thorough understanding of the target molecule's structure is essential. cis-3,4-Tetrahydrofurandiamine possesses a C₂ symmetry axis passing through the oxygen atom and the midpoint of the C3-C4 bond. This symmetry will have direct consequences on the expected NMR spectra.

  • Molecular Formula: C₄H₁₀N₂O[1][2]

  • Molecular Weight: 102.14 g/mol [1]

  • Core Features:

    • A five-membered tetrahydrofuran ring.

    • Two primary amine (-NH₂) groups.

    • A cis relative stereochemistry, meaning both amine groups are on the same face of the THF ring.

Caption: Molecular structure of cis-3,4-Tetrahydrofurandiamine.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial, rapid confirmation of the compound's molecular weight. For a polar, non-volatile molecule like this diamine, Electrospray Ionization (ESI) is the method of choice.

Expert Rationale

ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion [M+H]⁺. Given the two basic amine groups, protonation is highly favorable, making this a sensitive and reliable first-pass analysis.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid ensures a proton-rich environment to facilitate the formation of [M+H]⁺ ions.

  • Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the base peak and compare its m/z value with the theoretical mass of the protonated molecule. High-resolution data should be within 5 ppm of the calculated exact mass.

Data Presentation: Expected Mass Peaks
Ion SpeciesCalculated Exact Mass (m/z)Expected ObservationPurpose
[M+H]⁺103.0866Strong signal, confirms molecular weightPrimary Identification
[M+Na]⁺125.0685Possible adduct, confirms MWSecondary Confirmation
[M+H-NH₃]⁺86.0600Potential fragment, loss of ammoniaStructural Clue

Fragmentation analysis via MS/MS can provide further structural confirmation. A key expected fragmentation pathway would involve the loss of ammonia (NH₃) from the protonated molecular ion.[3][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a non-destructive technique perfect for identifying the key functional groups present in the molecule. It provides a spectral "fingerprint" that validates the presence of the amine and ether moieties.

Expert Rationale

The primary amine groups are the most diagnostically useful feature in the IR spectrum of this molecule. A primary amine (-NH₂) will exhibit a characteristic two-pronged peak in the 3500-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5] This is a definitive marker that distinguishes it from a secondary amine (one peak) or a tertiary amine (no peak).[6] The C-O stretch of the THF ring provides a secondary confirmation point.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal. No extensive sample prep is required.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the 4000-600 cm⁻¹ range.

  • Data Analysis: Identify and label the key absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceSignificance
3400 - 3250N-H Asymmetric & Symmetric StretchTwo distinct, medium-sharp peaksConfirms Primary Amine
2960 - 2850C-H Aliphatic StretchStrong, sharp peaksConfirms saturated hydrocarbon backbone
1650 - 1580N-H Scissoring (Bending)Medium intensity peakConfirms Amine
1150 - 1050C-O Ether StretchStrong, prominent peakConfirms THF Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For cis-3,4-Tetrahydrofurandiamine, a combination of ¹H, ¹³C, and 2D NMR experiments will be used to unambiguously determine the atomic connectivity and, crucially, confirm the cis stereochemistry.

Expert Rationale

Due to the molecule's C₂ symmetry, we expect a simplified NMR spectrum. The two CH₂ groups (C2 and C5) are chemically equivalent, as are the two CH-NH₂ groups (C3 and C4). This reduces the number of unique signals we need to identify. The key to confirming the cis configuration lies in the magnitude of the vicinal coupling constant (³J) between the protons on C3 and C4.[7] For cyclic systems, cis protons typically exhibit a smaller coupling constant compared to their trans counterparts.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). D₂O is often an excellent choice as it will exchange with the -NH₂ protons, causing their signals to disappear, which aids in peak assignment.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts (δ), integration values, and multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbons. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY Acquisition: Run a ¹H-¹H COSY experiment to establish which protons are coupled (i.e., adjacent) to each other.

  • HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to correlate each proton signal directly to the carbon it is attached to.

Data Presentation: Predicted NMR Data (in D₂O)

¹H NMR Predictions

LabelApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
Ha 3.8 - 4.0Multiplet4H-O-CH₂ - (C2, C5)Protons adjacent to the electron-withdrawing oxygen atom are deshielded.
Hb 3.3 - 3.5Multiplet2H-CH -NH₂ (C3, C4)Protons adjacent to the amine group.

Note: In a non-exchanging solvent like CDCl₃, the -NH₂ protons would appear as a broad singlet around 1.5-2.5 ppm.

¹³C NMR Predictions

Approx. δ (ppm)DEPT-135AssignmentRationale
68 - 72NegativeC2, C5Carbons adjacent to the highly electronegative oxygen.
50 - 55PositiveC3, C4Carbons adjacent to the nitrogen atom.

Integrated Data Analysis: A Self-Validating System

The true power of this characterization workflow lies in using each piece of data to validate the others.

  • MS confirms the mass (102.14 g/mol ) corresponding to the formula C₄H₁₀N₂O.

  • IR confirms the functional groups predicted by the formula: primary amines (-NH₂) and an ether (C-O-C).

  • NMR confirms the carbon skeleton and stereochemistry :

    • The presence of only two ¹³C signals confirms the molecule's C₂ symmetry.

    • DEPT-135 confirms one CH₂ type and one CH type carbon, matching the structure.

    • ¹H NMR shows two sets of signals with a 4:2 (or 2:1) integration ratio, again consistent with symmetry.

    • COSY will show a correlation between the Ha and Hb signals, confirming the -O-CH₂-CH- connectivity.

    • HSQC will link the ¹H signals to their respective ¹³C signals, solidifying the assignments.

    • The final confirmation of the cis isomer is achieved by detailed analysis of the coupling constants within the proton multiplets.

Caption: Integrated approach for structural confirmation.

Conclusion

The is a systematic process that leverages the strengths of multiple analytical techniques. By following the outlined protocols, researchers can move forward with confidence, knowing their starting material is structurally pure and correctly identified. This rigorous, multi-faceted approach ensures the integrity and reproducibility of subsequent research, from novel synthesis to drug development pipelines.

References

  • PubChem. cis-3,4-Tetrahydrofurandiamine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. [Link]

  • Illinois State University. Infrared Spectroscopy. Department of Chemistry. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • Eberhard, B. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • ResearchGate. Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns. [Link]

  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • PubChem. Tetrahydrofuran-3,4-diamine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

cis-3,4-Tetrahydrofurandiamine structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of cis-3,4-Tetrahydrofurandiamine Authored by: Dr. Gemini, Senior Application Scientist Introduction cis-3,4-Tetrahydrofurandiamine is a saturated...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of cis-3,4-Tetrahydrofurandiamine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

cis-3,4-Tetrahydrofurandiamine is a saturated heterocyclic compound featuring a central tetrahydrofuran (THF) ring with two amine groups situated on the same face of the ring. The furan scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2][3] Furan derivatives have demonstrated a vast range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5] The precise three-dimensional arrangement of substituents on this core structure is critical for its interaction with biological targets, such as enzymes and receptors.

Understanding the structural and conformational landscape of cis-3,4-Tetrahydrofurandiamine is therefore paramount for its application in drug discovery and development. The flexibility of the five-membered tetrahydrofuran ring, combined with the steric and electronic influence of the vicinal diamine substituents, results in a complex conformational behavior that dictates its physicochemical properties and biological function.

This technical guide provides a comprehensive framework for the structural and conformational analysis of cis-3,4-Tetrahydrofurandiamine. We will delve into the theoretical underpinnings of its conformational preferences, detail robust experimental protocols for its characterization, and provide insights into the application of this knowledge in the rational design of novel therapeutics.

Core Structural Features of cis-3,4-Tetrahydrofurandiamine

The fundamental structure of cis-3,4-Tetrahydrofurandiamine consists of a five-membered tetrahydrofuran ring. The IUPAC name for the cis isomer is (3R,4S)-oxolane-3,4-diamine or its enantiomer (3S,4R)-oxolane-3,4-diamine.[6] Key structural characteristics include:

  • Molecular Formula: C4H10N2O[6]

  • Molecular Weight: 102.14 g/mol [6]

  • Chirality: The molecule is chiral, existing as a pair of enantiomers due to the stereocenters at C3 and C4.

  • Key Functional Groups:

    • A central ether linkage within the THF ring.

    • Two primary amine (-NH2) groups at the C3 and C4 positions.

  • Stereochemistry: The "cis" configuration dictates that the two amine groups are on the same side of the furan ring's approximate plane. This stereochemical arrangement significantly influences the molecule's overall shape and potential for intramolecular interactions.

Table 1: Computed Physicochemical Properties of cis-3,4-Tetrahydrofurandiamine
PropertyValueSource
Molecular Weight102.14 g/mol [6]
XLogP3-AA-1.9[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count0[6]
Exact Mass102.079312947 Da[6]
Polar Surface Area58.7 Ų[6]

Conformational Analysis: The Dynamic Nature of the Tetrahydrofuran Ring

The tetrahydrofuran ring is not planar but exists in a series of puckered conformations to relieve ring strain. This dynamic behavior is described by the concept of pseudorotation, where the ring interconverts between various non-planar forms with low energy barriers.[7]

Pseudorotation in Tetrahydrofuran

The puckering of the THF ring can be described by two principal conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) .[7][8] In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For the parent THF molecule, the twisted (C2) conformer is slightly more stable than the bent (Cs) conformer.[9]

The interconversion between these conformations occurs via a low-energy pathway, making the ring highly flexible at room temperature. This is a critical consideration, as the spatial orientation of the amine substituents in cis-3,4-Tetrahydrofurandiamine will be in constant flux.

Twist (C2) Twist (C2) Envelope (Cs) Envelope (Cs) Twist (C2)->Envelope (Cs) Pseudorotation Envelope (Cs)->Twist (C2) Pseudorotation

Caption: Pseudorotation pathway of the tetrahydrofuran ring.

Influence of cis-Diamine Substituents

The presence of the two cis-oriented amine groups at the C3 and C4 positions will significantly influence the conformational equilibrium of the THF ring. The following factors must be considered:

  • Steric Hindrance: The two amine groups will prefer to occupy pseudo-equatorial positions to minimize steric clash. This will favor certain puckered conformations over others.

  • Intramolecular Hydrogen Bonding: The proximity of the two amine groups, and their relationship to the ring's ether oxygen, allows for the possibility of intramolecular hydrogen bonding. This could potentially lock the ring into a more rigid, preferred conformation.

  • Gauche Interactions: The relative positioning of the C-N bonds will be a key determinant of conformational stability.

Computational modeling is an essential tool to probe the energetic landscape of these conformations and to predict the most stable conformers.

Experimental and Computational Workflows for Structural Elucidation

A multi-pronged approach combining computational modeling and experimental techniques is necessary for a thorough structural analysis.

cluster_comp Computational Analysis cluster_exp Experimental Verification Conformational Search Conformational Search DFT Optimization DFT Optimization Conformational Search->DFT Optimization Energy Profile Energy Profile DFT Optimization->Energy Profile Predicted Spectra Predicted Spectra Energy Profile->Predicted Spectra X-ray Crystallography X-ray Crystallography Energy Profile->X-ray Crystallography Compare & Validate NMR Spectroscopy NMR Spectroscopy Predicted Spectra->NMR Spectroscopy Compare & Validate Synthesis Synthesis Synthesis->NMR Spectroscopy NMR Spectroscopy->X-ray Crystallography

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of cis-3,4-Tetrahydrofurandiamine in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. The chemical shifts of the protons on C3 and C4 will be indicative of the electronic effects of the amine groups. Crucially, the proton-proton coupling constants (³JHH) between adjacent protons can be used with the Karplus equation to estimate dihedral angles, providing direct insight into the ring's conformation. In diamines, the chemical shifts of the amino group protons can vary.[10]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, consistent with its proposed structure.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is invaluable for confirming the cis stereochemistry and for determining the preferred conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.[11] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. While solution dynamics are not captured, the solid-state structure serves as a critical benchmark for validating computational models.[12]

Computational Modeling

In silico methods are indispensable for mapping the potential energy surface of cis-3,4-Tetrahydrofurandiamine and understanding its conformational dynamics.

  • Conformational Search: An initial search using molecular mechanics (e.g., MMFF94 force field) can identify a set of low-energy conformers.

  • Quantum Mechanics Calculations: The geometries of the low-energy conformers should then be optimized using more accurate methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will provide accurate relative energies and detailed geometric parameters for each conformer.

  • Calculation of NMR Parameters: The optimized geometries can be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Detailed Experimental and Computational Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of cis-3,4-Tetrahydrofurandiamine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals using the 2D NMR data.

    • Measure all coupling constants from the ¹H NMR spectrum.

    • Analyze NOESY cross-peaks to identify through-space interactions and confirm stereochemistry.

    • Use the measured ³JHH values in the Karplus equation to estimate dihedral angles and infer the dominant ring conformation in solution.

Protocol 2: Computational Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of cis-3,4-Tetrahydrofurandiamine using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Geometry Optimization:

    • For each low-energy conformer, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G*).

    • Perform a frequency calculation to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Analysis:

    • Compare the relative energies of the optimized conformers to determine the most stable structures.

    • Analyze the bond lengths, bond angles, and dihedral angles of the global minimum and other low-energy conformers.

    • Visualize the conformers and any intramolecular hydrogen bonds.

    • (Optional) Calculate theoretical NMR parameters for comparison with experimental data.

Application in Drug Discovery

The rigid, yet subtly flexible, nature of the cis-3,4-Tetrahydrofurandiamine scaffold makes it an attractive starting point for the design of novel therapeutic agents. A detailed understanding of its conformational preferences is crucial for:

  • Scaffold Design: The defined spatial orientation of the amine groups can be exploited to position pharmacophoric elements in a precise manner for optimal interaction with a biological target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the scaffold affect its conformation can help to rationalize and predict their impact on biological activity.

  • Molecular Docking: Accurate conformational models are essential for in silico docking studies to predict the binding mode and affinity of ligands to their target receptors. The furan ring is a known scaffold that can facilitate bioactivation and proper positioning of functional groups for receptor binding.[2]

Conclusion

The structural and conformational analysis of cis-3,4-Tetrahydrofurandiamine requires a synergistic approach that combines high-resolution experimental techniques with robust computational modeling. By elucidating the three-dimensional structure and dynamic behavior of this important heterocyclic scaffold, researchers can unlock its full potential in the design and development of next-generation therapeutics. The methodologies outlined in this guide provide a comprehensive framework for achieving this goal, ensuring scientific integrity and fostering innovation in the field of medicinal chemistry.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). Available from: [Link]

  • 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6 - ResearchGate. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

  • Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - RSC Publishing. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020-08-19). Available from: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022-10-02). Available from: [Link]

  • (PDF) Synthesis and biological activities of furan derivatives - ResearchGate. (2017-08-06). Available from: [Link]

  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. Available from: [Link]

  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn - AIP Publishing. Available from: [Link]

  • 1 H NMR spectra of diamine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed. (2024-03-21). Available from: [Link]

  • Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 1 H-NMR spectrum of the diamine (IV). | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 1 H NMR spectrum of the diamine I. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • cis-3,4-Tetrahydrofurandiamine | C4H10N2O | CID 14171649 - PubChem. Available from: [Link]

  • Tetrahydrofuran-3,4-diamine | C4H10N2O | CID 14171647 - PubChem. Available from: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI. Available from: [Link]

  • Conformational freedom of the tetrahydrofuran residue (blue) in the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. Available from: [Link]

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Foundational

solubility and stability of cis-3,4-Tetrahydrofurandiamine in common solvents

An In-depth Technical Guide to the Solubility and Stability of cis-3,4-Tetrahydrofurandiamine for Drug Development Professionals A Senior Application Scientist's Field-Proven Insights Abstract This technical guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of cis-3,4-Tetrahydrofurandiamine for Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of cis-3,4-Tetrahydrofurandiamine, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of public-domain data for this specific molecule, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines field-proven experimental protocols, explains the scientific rationale behind key procedural steps, and establishes a self-validating system for generating reliable and reproducible data. The guide covers qualitative and quantitative solubility assessment in a range of common solvents, as well as a robust stability testing program aligned with international guidelines.

Introduction: The Strategic Importance of Physicochemical Characterization

cis-3,4-Tetrahydrofurandiamine (CAS: 117180-87-7), with a molecular formula of C₄H₁₀N₂O and a molecular weight of 102.14 g/mol , is a versatile building block in medicinal chemistry.[1] Its structure, featuring a tetrahydrofuran ring and two primary amine functional groups in a cis configuration, presents both opportunities and challenges in drug development. The amine groups offer sites for further chemical modification, while the overall polarity suggests potential aqueous solubility.[2][3]

A thorough understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ultimately, the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to establish these fundamental properties.

Solubility Profiling: A Multi-Solvent Approach

The solubility of an intermediate dictates its handling, reaction conditions, and purification strategies. As a diamine, the pH of the medium is expected to significantly influence its solubility in aqueous systems.[4][5] Amines are basic and react with acids to form more soluble salts.[3][6] A comprehensive solubility profile should therefore investigate a range of solvents with varying polarities and pH.

Recommended Solvents for Initial Screening

The following list of solvents is recommended for an initial qualitative and subsequent quantitative solubility assessment, covering a broad spectrum of polarity and functionality relevant to pharmaceutical processing:

  • Protic Solvents:

    • Purified Water

    • Methanol

    • Ethanol

    • Isopropanol (IPA)

  • Aprotic Polar Solvents:

    • Acetone

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

  • Aprotic Non-Polar Solvents:

    • Dichloromethane (DCM)

    • Toluene

    • Heptane

  • Aqueous Buffers:

    • pH 2.0 (0.01 N HCl)

    • pH 7.4 (Phosphate-Buffered Saline, PBS)

    • pH 9.0 (Borate Buffer)

Experimental Protocol: Qualitative Solubility Assessment

This initial screen provides a rapid determination of solubility at ambient temperature.

Methodology:

  • Add approximately 10 mg of cis-3,4-Tetrahydrofurandiamine to a clean, dry 4 mL glass vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the vial to stand for 5 minutes and visually inspect for any undissolved solid.

  • Record the observation as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

  • For aqueous solutions, measure the pH to observe the basic nature of the amine.[4]

Experimental Protocol: Quantitative Solubility Determination (Isothermal Method)

This method provides precise solubility data at a controlled temperature.

Causality Behind Experimental Choices:

  • Equilibrium is Key: The extended stirring time ensures that the solution reaches equilibrium, providing a true measure of solubility rather than a kinetically limited one.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

  • Filtration: Using a syringe filter removes any undissolved micro-particulates that could artificially inflate the concentration measurement.

Methodology:

  • Prepare a saturated solution by adding an excess of cis-3,4-Tetrahydrofurandiamine to a known volume of the chosen solvent in a sealed vessel.

  • Stir the suspension at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Allow the suspension to settle for at least 2 hours at the constant temperature.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE or nylon syringe filter into a clean, pre-weighed vial.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

  • Calculate the solubility in g/100 mL or mg/mL.

  • For quantitative analysis in complex mixtures or for low solubility, a validated analytical method such as HPLC-UV or GC-MS should be employed to determine the concentration in the filtrate.[7][8]

Data Presentation: Solubility Profile

The results of the quantitative analysis should be summarized in a clear, tabular format.

Table 1: Quantitative Solubility of cis-3,4-Tetrahydrofurandiamine at 25 °C

SolventPolarity IndexSolubility (mg/mL)Observations
Purified Water10.2Experimental DatapH of solution
0.01 N HCl (pH 2)N/AExperimental DataSalt formation
PBS (pH 7.4)N/AExperimental Data
Methanol5.1Experimental Data
Ethanol4.3Experimental Data
Acetonitrile5.8Experimental Data
Acetone5.1Experimental Data
DMSO7.2Experimental Data
Dichloromethane3.1Experimental Data
Toluene2.4Experimental Data
Heptane0.1Experimental Data

Stability Assessment: Ensuring Chemical Integrity

Stability testing is essential to determine the re-test period for an intermediate and to identify potential degradation pathways that could impact the quality of the final API.[9] The protocols described here are based on the guidelines from the International Council for Harmonisation (ICH).[10][11]

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for a comprehensive stability study.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions (ICH Q1A) cluster_testing Testing & Evaluation cluster_outcome Outcome Batch Select Three Representative Batches Protocol Define Stability Protocol: - Tests: Assay, Purity, Appearance - Timepoints: 0, 3, 6 months - Conditions Batch->Protocol LongTerm Long-Term: 25°C / 60% RH or 30°C / 65% RH Protocol->LongTerm Accelerated Accelerated: 40°C / 75% RH Protocol->Accelerated Timepoint Pull Samples at Each Timepoint LongTerm->Timepoint Accelerated->Timepoint Analysis Perform Analytical Tests (HPLC for Assay/Purity) Timepoint->Analysis Eval Evaluate for 'Significant Change' Analysis->Eval Stable No Significant Change: Establish Re-test Period Eval->Stable No NotStable Significant Change Occurs Eval->NotStable Yes Intermediate Initiate Intermediate Testing: 30°C / 65% RH NotStable->Intermediate

Caption: Workflow for ICH-compliant stability testing.

Protocol for Long-Term and Accelerated Stability Study

Methodology:

  • Batch Selection: Procure at least three representative batches of cis-3,4-Tetrahydrofurandiamine.[12]

  • Initial Analysis (Time 0): For each batch, perform a complete analysis including:

    • Appearance: Visual inspection.

    • Assay: A validated quantitative HPLC method to determine the purity.

    • Related Substances: An HPLC method to identify and quantify any impurities or degradation products.

    • Moisture Content: Karl Fischer titration.

  • Sample Storage: Place samples in appropriate containers that mimic the intended bulk storage and store them under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[13]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[10]

  • Timepoint Testing: Pull samples at specified intervals (e.g., 0, 3, and 6 months for accelerated studies) and repeat the full analysis performed at Time 0.[9][13]

  • Data Evaluation: Compare the results at each timepoint to the initial data. A "significant change" is typically defined as failure to meet the established specification for assay or a significant increase in degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation pathways and for developing stability-indicating analytical methods.[14]

Causality Behind Stress Conditions:

  • Acid/Base Hydrolysis: The ether linkage and amine groups can be susceptible to hydrolysis under extreme pH conditions.

  • Oxidation: Amines are known to be susceptible to oxidation. Hydrogen peroxide is a common stressor to simulate oxidative conditions.[14]

  • Thermal: High temperature can reveal thermally labile aspects of the molecule.

  • Photostability: To assess sensitivity to light, which can be a factor in storage and handling.

Forced_Degradation cluster_input Input Material cluster_conditions Stress Conditions cluster_output Analysis & Output Compound cis-3,4-Tetrahydrofurandiamine (in solution) Acid Acidic (e.g., 0.1 N HCl, 60°C) Compound->Acid Base Basic (e.g., 0.1 N NaOH, 60°C) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidative Thermal Thermal (e.g., 80°C, solid state) Compound->Thermal Photo Photolytic (ICH Q1B light exposure) Compound->Photo Analysis Analyze via HPLC-DAD/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Output Identify Degradation Products & Pathways Analysis->Output

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Prepare solutions of cis-3,4-Tetrahydrofurandiamine (e.g., at 1 mg/mL) in appropriate solvents.

  • Expose the solutions and solid material to the stress conditions outlined in the diagram above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate and identify potential degradation products.[14]

Data Presentation: Stability Summary

Results from the stability study should be tabulated to track changes over time.

Table 2: Accelerated Stability Data for cis-3,4-Tetrahydrofurandiamine (40°C / 75% RH)

Test ParameterSpecificationTime 03 Months6 Months
AppearanceWhite to off-white solidConformsDataData
Assay (%)98.0 - 102.0DataDataData
Total Impurities (%)NMT 1.0%DataDataData
Any Unspecified Impurity (%)NMT 0.1%DataDataData
Moisture Content (%)NMT 0.5%DataDataData

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of cis-3,4-Tetrahydrofurandiamine. Adherence to these protocols will generate the high-quality, reliable data required for informed decision-making in process chemistry, formulation development, and regulatory submissions. It is recommended that a comprehensive solubility screen be performed early in the development process, followed by a formal stability study according to ICH guidelines. The insights gained from the forced degradation studies will be invaluable for developing a robust manufacturing process and a stable final product.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
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Exploratory

discovery and history of cis-3,4-Tetrahydrofurandiamine synthesis

An In-depth Technical Guide to the Discovery and Synthesis of cis-3,4-Tetrahydrofurandiamine Introduction: The Emergence of a Privileged Scaffold cis-3,4-Tetrahydrofurandiamine is a chiral, saturated heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of cis-3,4-Tetrahydrofurandiamine

Introduction: The Emergence of a Privileged Scaffold

cis-3,4-Tetrahydrofurandiamine is a chiral, saturated heterocyclic compound featuring two amine functional groups on the same face of the tetrahydrofuran ring.[1][2] Its rigid, C2-symmetric structure and the specific spatial orientation of its vicinal amino groups make it a highly valuable building block, or "scaffold," in modern medicinal chemistry and drug development.[3] The tetrahydrofuran core mimics the structure of furanose sugars, while the diamine functionality provides key hydrogen bonding and salt-bridge forming capabilities essential for molecular recognition at biological targets. This guide provides a comprehensive overview of the historical development and key synthetic strategies for accessing this important chiral intermediate, aimed at researchers and scientists in the field of organic synthesis and pharmaceutical development.

Part 1: Foundational Strategies—Leveraging the Chiral Pool

The earliest and still most prevalent strategies for synthesizing enantiomerically pure cis-3,4-tetrahydrofurandiamine rely on the "chiral pool" approach. This methodology utilizes readily available and inexpensive enantiopure natural products as starting materials, transferring their inherent chirality to the target molecule.[4] For this specific target, tartaric acid has proven to be an ideal starting point.[4][5][6]

The Tartaric Acid Route: A Classic in Stereocontrolled Synthesis

The synthesis from tartaric acid is a textbook example of how to exploit a molecule's innate symmetry and reactivity to control the stereochemical outcome of a reaction sequence. The logic behind this choice is compelling: L-(+)-tartaric acid provides the (2R,3R)-stereochemistry for the central diol, which can be transformed into the desired (3R,4S)-diamine through a sequence involving a double inversion of configuration.

The general pathway involves several key transformations:

  • Protection and Reduction: The two carboxylic acid groups of tartaric acid are first esterified, and the diol is protected, often as an acetonide. This protected intermediate is then reduced (e.g., with lithium aluminum hydride) to afford a chiral diol.

  • Activation of Hydroxyl Groups: The primary hydroxyl groups are then converted into good leaving groups, typically by mesylation or tosylation, to prepare them for nucleophilic substitution.

  • Double SN2 Inversion: The pivotal step is a double nucleophilic substitution on the activated diol. This is commonly achieved using a nitrogen nucleophile like sodium azide, which attacks the electrophilic carbons and displaces the leaving groups. Crucially, each SN2 reaction proceeds with an inversion of stereochemistry. This double inversion converts the initial anti-diol configuration (from tartaric acid) into a syn-diazide.

  • Reduction to the Diamine: The final step involves the reduction of the diazide, typically through catalytic hydrogenation (e.g., using H2 and Pd/C), to yield the final cis-3,4-tetrahydrofurandiamine.

G cluster_start Chiral Pool Starting Material cluster_steps Synthetic Sequence cluster_end Final Product start L-(+)-Tartaric Acid prot_red 1. Esterification & Protection 2. Reduction (LiAlH4) start->prot_red Forms protected diol activation Activation (e.g., TsCl, Py) prot_red->activation Creates good leaving groups sn2 Double SN2 Inversion (e.g., NaN3) activation->sn2 Inverts stereocenters reduction Reduction (H2, Pd/C) sn2->reduction Forms primary amines end_product cis-(3R,4S)-Tetrahydrofurandiamine reduction->end_product caption Figure 1. Synthetic pathway from L-tartaric acid.

Figure 1. A conceptual workflow for the synthesis of cis-3,4-Tetrahydrofurandiamine from L-tartaric acid.
Exemplary Protocol: Synthesis from Diethyl L-Tartrate

The following protocol is a representative, generalized procedure based on established chemical transformations.[5]

Step 1: Protection and Reduction

  • To a solution of diethyl L-tartrate in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting acetonide-protected diester.

  • Slowly add the purified product to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction with water and aqueous NaOH, filter the resulting salts, and concentrate the filtrate to yield the protected diol.

Step 2: Activation

  • Dissolve the diol in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude dimesylate.

Step 3: Double SN2 Azidation

  • Dissolve the crude dimesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture (e.g., to 80-100 °C).

  • Monitor the reaction by TLC. Once complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry, and concentrate to afford the crude diazide.

Step 4: Reduction to Diamine

  • Dissolve the crude diazide in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield cis-3,4-tetrahydrofurandiamine.

Part 2: Modern and Alternative Synthetic Approaches

While the chiral pool approach is robust, the field of organic synthesis continually seeks more efficient, versatile, and innovative routes. Modern strategies often focus on catalytic and stereoselective methods to construct the tetrahydrofuran ring and install the amine functionalities.[7]

[3+2] Cycloaddition and Annulation Reactions

A powerful strategy for constructing the tetrahydrofuran ring involves [3+2] cycloaddition or annulation reactions.[7] These methods involve the reaction of a three-atom component with a two-atom component to form the five-membered ring. For instance, Rh-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo cycloaddition with alkenes to form substituted tetrahydrofurans.[7] While not always directly targeting the 3,4-diamine, these methods are fundamental for creating highly substituted tetrahydrofuran cores that can be further elaborated.[8][9]

Biocatalytic Synthesis

The increasing demand for green and sustainable chemistry has brought biocatalysis to the forefront.[3] Enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild reaction conditions.[3] For the synthesis of chiral diamines, key enzymatic transformations could include:

  • Epoxide Hydrolase Activity: A key strategy involves the enantioselective hydrolysis of a meso-epoxide. For example, cis-epoxysuccinate can be hydrolyzed by specific cis-epoxysuccinate hydrolases (CESH) to produce enantiomerically pure L(+)- or D(-)-tartaric acids, which can then be used in the classic chiral pool synthesis.[6]

  • Reductive Amination: Transaminases or reductive aminases could potentially be used to convert a diketone precursor into the desired diamine with high stereocontrol, although this direct approach for the tetrahydrofuran scaffold is less documented.

Comparative Analysis of Synthetic Strategies
Synthetic StrategyStarting MaterialsKey FeaturesAdvantagesDisadvantages
Chiral Pool Tartaric Acid, SugarsUtilizes natural chirality; relies on classic SN2 inversion.[4][10]Inexpensive starting material; well-established and reliable; high enantiopurity.[6]Multi-step process; stoichiometric reagents; limited to the chirality of the starting material.
Catalytic Asymmetric Achiral alkenes, aldehydesMetal- or organo-catalyzed ring formation (e.g., [3+2] cycloadditions).[7][11]High efficiency; potential for diverse derivatives; enantioselectivity is tunable with catalyst.Catalyst development can be complex; may require specialized ligands; substrate scope can be limited.
Biocatalytic Prochiral or meso substratesEnzyme-catalyzed reactions (e.g., hydrolysis, amination).[3]High stereoselectivity; mild and environmentally friendly conditions; can reduce protection/deprotection steps.Enzyme availability and stability can be a challenge; optimization of reaction conditions is required.

Part 3: Significance in Drug Discovery and Development

The rigid cis-diamine motif of 3,4-tetrahydrofurandiamine is a "privileged scaffold" because it effectively presents two key interaction points (the amines) in a defined three-dimensional orientation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

This scaffold is particularly useful for designing:

  • Enzyme Inhibitors: The diamine can mimic the side chains of amino acids like lysine or arginine, interacting with negatively charged residues (e.g., aspartate, glutamate) in an enzyme's active site.

  • GPCR Ligands: The defined stereochemistry is crucial for selective interaction with G-protein coupled receptors, which are notoriously sensitive to the stereoisomers of their ligands.[12]

  • Peptidomimetics: The tetrahydrofuran backbone serves as a constrained and metabolically stable replacement for a peptide turn or loop.

The development of robust and scalable synthetic routes to cis-3,4-tetrahydrofurandiamine is therefore a critical enabling step for the discovery of new therapeutics, allowing medicinal chemists to explore this valuable chemical space with confidence.[13]

References

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  • Wolfe, J. P., & Hay, M. B. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron. Available at: [Link]

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  • Kuriyama, M., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Southard, J. M., & Sears, N. L. A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid. Texas A&M University Corpus Christi. Available at: [Link]

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Foundational

The Fulcrum of Chirality: A Technical Guide to the Applications of Chiral Diamines in Medicinal Chemistry

Abstract In the landscape of modern pharmaceutical development, the precise control of molecular three-dimensionality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chir...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the precise control of molecular three-dimensionality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chirality, a fundamental property of molecules, dictates their interaction with the inherently chiral biological systems they are designed to modulate. Among the arsenal of tools available to the medicinal chemist, chiral diamines have emerged as a uniquely versatile and powerful class of molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted applications of chiral diamines. We will explore their pivotal roles as ligands in transition-metal catalyzed asymmetric synthesis, their utility as standalone organocatalysts, and their prevalence as "privileged scaffolds" in a multitude of approved therapeutic agents. This guide will delve into the mechanistic underpinnings of their catalytic activity, provide detailed experimental protocols for their synthesis and application, and present a curated selection of case studies that underscore their significance in the journey from molecule to medicine.

The Principle of Chirality and the Ascendancy of Chiral Diamines

The concept of chirality, where a molecule is non-superimposable on its mirror image, is central to drug action. The two mirror-image forms, or enantiomers, of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This necessitates the development of synthetic methodologies that can selectively produce a single, desired enantiomer. Chiral diamines, particularly vicinal (1,2-) diamines, have become indispensable in this pursuit due to their unique structural and electronic properties.[1] Their two nitrogen atoms can coordinate to metal centers, act as Brønsted bases, and participate in hydrogen bonding, all within a well-defined stereochemical framework. This allows them to exert exquisite control over the stereochemical outcome of a wide array of chemical transformations.

Chiral Diamines as Ligands in Asymmetric Catalysis

One of the most impactful applications of chiral diamines is their use as ligands for transition metals in asymmetric catalysis. By coordinating to a metal center, the chiral diamine creates a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product.

Asymmetric Hydrogenation and Transfer Hydrogenation

The reduction of prochiral ketones and imines to chiral alcohols and amines is a fundamental transformation in pharmaceutical synthesis. Chiral diamine-ligated ruthenium complexes, famously developed by Noyori and co-workers, are exceptionally effective catalysts for this purpose.

Mechanism of Noyori-Type Asymmetric Transfer Hydrogenation:

The catalytic cycle of the Noyori-Ikariya catalyst provides a clear example of how a chiral diamine ligand orchestrates stereoselectivity. The reaction proceeds through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of hydride transfer from the ruthenium center and proton transfer from the amine ligand to the carbonyl oxygen.

Noyori_Mechanism Precatalyst [Ru(arene)Cl(TsDPEN)] Precatalyst Active_Catalyst [Ru(arene)H(TsDPEN)] 18e- Hydride Complex Precatalyst->Active_Catalyst Activation (Base, H-donor) Substrate_Complex Transition State {Ru-H...C=O...H-N} Active_Catalyst->Substrate_Complex Substrate Coordination Product_Complex [Ru(arene)(TsDPEN)] + Chiral Alcohol Substrate_Complex->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Catalyst Product Release & Regeneration

Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-TsDPEN catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous isopropanol

Procedure:

  • In a nitrogen-purged Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80°C for 20 minutes to form the precatalyst.

  • Cool the solution to room temperature and add acetophenone (1 mmol).

  • Add the formic acid/triethylamine azeotrope (0.5 mL).

  • Stir the reaction mixture at 28°C for the specified time (monitor by TLC or GC).

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-phenylethanol.

Table 1: Representative Performance of Chiral Diamine-Ru Catalysts in Asymmetric Hydrogenation

SubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
AcetophenoneRuCl₂2000:1>9998 (R)[2]
1-TetraloneRuCl₂[(R)-xylbinap][(R)-daipen]10000:19899 (S)[3]
3-QuinuclidinoneRuCl₂[(S)-binap][(1S,2S)-dpen]1000:19595 (R)[4]

Chiral Diamines as Organocatalysts

In addition to their role as ligands, chiral diamines can function as potent metal-free organocatalysts. They typically operate through the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction. Chiral primary or secondary diamines can catalyze this reaction with high enantioselectivity. Often, these diamines are part of a bifunctional catalyst, incorporating a hydrogen-bond donor moiety like a thiourea group to activate the electrophile.

Mechanism of Bifunctional Diamine-Thiourea Catalyzed Michael Addition:

The catalyst activates both the nucleophile and the electrophile simultaneously. The primary or secondary amine of the diamine reacts with a ketone or aldehyde to form a nucleophilic enamine. Concurrently, the thiourea moiety activates the nitroalkene (or other Michael acceptor) through hydrogen bonding, lowering its LUMO and directing the facial approach of the enamine.

Michael_Addition_Mechanism cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants Catalyst Chiral Diamine-Thiourea Enamine Enamine Intermediate Ketone Ketone Ketone->Enamine + Catalyst Nitroalkene Nitroalkene Activated_Nitroalkene H-Bonded Nitroalkene Nitroalkene->Activated_Nitroalkene H-bonding with Thiourea Transition_State Stereodetermining Transition State Enamine->Transition_State Activated_Nitroalkene->Transition_State Iminium Iminium Intermediate Transition_State->Iminium C-C Bond Formation Product Chiral Michael Adduct Iminium->Product Hydrolysis

Caption: Mechanism of a bifunctional diamine-thiourea catalyzed Michael addition.

Experimental Protocol: Organocatalytic Michael Addition of Nitromethane to Chalcone

This protocol is a representative example of a chiral diamine-catalyzed Michael addition.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane-derived thiourea catalyst

  • Chalcone

  • Nitromethane

  • Toluene

Procedure:

  • To a solution of chalcone (0.5 mmol) in toluene (1 mL), add the chiral diamine-thiourea catalyst (0.05 mmol, 10 mol%).

  • Add nitromethane (1.5 mmol).

  • Stir the reaction mixture at room temperature for the required duration (monitor by TLC).

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral Michael adduct.

Table 2: Performance of Chiral Diamine Organocatalysts in Michael Additions

DonorAcceptorCatalyst TypeYield (%)ee (%)Reference
Cyclohexanoneβ-NitrostyrenePrimary amine-thiourea9997[5]
Acetoneβ-Nitrostyrene(R,R)-DPEN-thiourea9596[6]
Diethyl malonatetrans-ChalconeCinchona alkaloid-diamine9492[7]

Chiral Diamines as Privileged Scaffolds in Bioactive Molecules

The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets.[8][9] The vicinal diamine motif is a prime example of such a scaffold, appearing in a wide array of approved drugs and biologically active compounds.[10][11] The two nitrogen atoms, with their defined stereochemical relationship, can engage in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors.

Privileged_Scaffold cluster_core Chiral Diamine Core cluster_drugs Examples in Approved Drugs Diamine R1-NH-CH(R2)-CH(R3)-NH-R4 Oseltamivir Oseltamivir (Antiviral) Diamine->Oseltamivir Incorporated in cyclohexene ring Aprepitant Aprepitant (Antiemetic) Diamine->Aprepitant Forms part of morpholine ring Saquinavir Saquinavir (HIV Protease Inhibitor) Diamine->Saquinavir As part of a decahydroisoquinoline Biotin Biotin (Vitamin B7) Diamine->Biotin Within the imidazolidinone ring

Caption: The chiral diamine motif as a privileged scaffold in various drugs.

Case Study: Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B.[12] Its structure contains a cyclohexene ring with vicinal amino and acetamido groups, the stereochemistry of which is crucial for its inhibitory activity against the viral neuraminidase enzyme. Many total syntheses of oseltamivir rely on establishing this key stereochemical relationship, often starting from chiral pool materials like shikimic acid.[12][13]

Case Study: Aprepitant (Emend®)

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[14][15] Its complex structure features a chiral morpholine ring, which can be viewed as being derived from a chiral amino alcohol, a close relative of chiral diamines. The synthesis of aprepitant often involves the use of chiral precursors to construct this critical heterocyclic core with the correct stereochemistry.[14][15]

Synthesis of Chiral Diamines: A Foundational Protocol

The accessibility of enantiomerically pure diamines is paramount to their widespread application. One of the most common and versatile chiral diamines is (1R,2R)-(-)-1,2-diaminocyclohexane. A common synthetic route involves the resolution of the racemic trans-diamine with a chiral acid, or increasingly, through asymmetric synthesis. A representative method starting from cyclohexene oxide is outlined below.

Experimental Protocol: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane

This protocol describes a two-step synthesis of a trans-1,2-diaminocyclohexane derivative from cyclohexene oxide.

Step 1: Synthesis of trans-(±)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol

  • In a round-bottom flask, combine cyclohexene oxide (500 mmol) and pyrrolidine (500 mmol).

  • Reflux the mixture for 48 hours.

  • After cooling, purify the product by vacuum distillation to yield trans-(±)-2-(pyrrolidin-1-yl)cyclohexan-1-ol.[16]

Step 2: Conversion to the Diamine and Resolution

  • The resulting amino alcohol can be converted to the corresponding diamine through a multi-step sequence involving mesylation, azidation, and reduction, or through opening of an in-situ formed aziridinium ion with an amine.[16]

  • The racemic trans-1,2-diaminocyclohexane can then be resolved using a chiral resolving agent such as L-(+)-tartaric acid. The diastereomeric salt of one enantiomer will preferentially crystallize from solution.

  • The crystallized salt is then treated with a base to liberate the enantiomerically pure diamine.

Future Perspectives and Conclusion

The applications of chiral diamines in medicinal chemistry continue to expand. The development of novel chiral diamine ligands and organocatalysts is an active area of research, with a focus on improving catalytic efficiency, broadening substrate scope, and developing more sustainable reaction conditions. Furthermore, the identification of new privileged scaffolds based on the diamine motif will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Title: Oseltamivir total synthesis Source: Wikipedia URL: [Link]

  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL: [Link]

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  • Title: Chapter 10 Synthesis of aprepitant Source: ResearchGate URL: [Link]

  • Title: Privileged scaffolds for library design and drug discovery Source: PubMed - NIH URL: [Link]

  • Title: Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas Source: RSC Publishing URL: [Link]

  • Title: Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones Source: PubMed URL: [Link]

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Exploratory

The Ascendance of a C₂-Symmetric Scaffold: A Technical Guide to cis-3,4-Tetrahydrofurandiamine as a Chiral Building Block

Abstract In the landscape of modern asymmetric synthesis, the demand for novel, efficient, and stereochemically defined building blocks is insatiable. Among these, C₂-symmetric vicinal diamines have established themselve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern asymmetric synthesis, the demand for novel, efficient, and stereochemically defined building blocks is insatiable. Among these, C₂-symmetric vicinal diamines have established themselves as privileged scaffolds, capable of imparting high levels of stereocontrol in a diverse array of chemical transformations. This in-depth technical guide focuses on a particularly compelling yet underexplored member of this class: cis-3,4-Tetrahydrofurandiamine. Derived from the chiral pool, this molecule offers a unique combination of a rigid tetrahydrofuran backbone, conferring a fixed spatial arrangement of the two primary amine functionalities, and the inherent C₂-symmetry that is highly sought after in the design of chiral ligands and catalysts. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, properties, and potential applications of this versatile chiral building block. We will explore a robust synthetic pathway from a readily available chiral pool starting material, detail its key physicochemical properties, and present a compelling case for its utilization in the construction of novel, stereochemically complex molecules.

Introduction: The Strategic Value of C₂-Symmetric Vicinal Diamines

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Nature's preference for specific stereoisomers in biological processes necessitates that synthetic chemists exert precise control over the three-dimensional arrangement of atoms in the molecules they create. Chiral vicinal diamines, particularly those possessing a C₂-axis of symmetry, have emerged as exceptionally powerful tools in this endeavor[1]. Their ability to form stable chelate complexes with a wide range of metals makes them ideal candidates for chiral ligands in asymmetric catalysis[1]. The C₂-symmetry simplifies the possible transition states in a catalytic cycle, often leading to higher enantioselectivities.

The tetrahydrofuran motif is also a prevalent feature in many biologically active natural products and approved pharmaceuticals, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability[2][3]. The fusion of a C₂-symmetric diamine with a rigid tetrahydrofuran core in cis-3,4-Tetrahydrofurandiamine presents a unique and powerful combination. The cis-disposition of the amino groups on the conformationally restricted five-membered ring creates a well-defined chiral environment, making it an attractive scaffold for a new generation of chiral ligands, auxiliaries, and synthons for target-oriented synthesis.

This guide will illuminate the path to accessing this valuable building block and explore its potential to unlock novel chemical space for the discerning synthetic chemist.

Synthesis of Enantiopure cis-3,4-Tetrahydrofurandiamine: A Chiral Pool Approach

The most logical and cost-effective strategy for the synthesis of enantiopure cis-3,4-Tetrahydrofurandiamine is a chiral pool approach, starting from the readily available and inexpensive L-(+)-tartaric acid[4]. The inherent C₂-symmetry of tartaric acid is carried through the synthetic sequence to establish the desired stereochemistry in the final product. The key transformation is a double stereospecific Mitsunobu reaction on a heterocyclic diol derived from tartaric acid[5][6].

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. This pathway is an adaptation of established methodologies for the conversion of tartaric acid into C₂-symmetric vicinal diamines[4][5][6].

Synthetic_Pathway Tartaric_Acid L-(+)-Tartaric Acid Diethyl_Tartrate Diethyl Tartrate Tartaric_Acid->Diethyl_Tartrate Esterification (EtOH, H+) Diol cis-3,4-Dihydroxy- tetrahydrofuran Diethyl_Tartrate->Diol Reduction & Cyclization (e.g., LiAlH4) Diazide trans-3,4-Diazido- tetrahydrofuran Diol->Diazide Double Mitsunobu Reaction (DPPA, DEAD, PPh3) Diamine cis-3,4-Tetrahydro- furandiamine Diazide->Diamine Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway to cis-3,4-Tetrahydrofurandiamine from L-(+)-tartaric acid.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of cis-3,4-Tetrahydrofurandiamine.

Step 1: Synthesis of Diethyl L-(+)-tartrate

This is a standard esterification procedure.

  • Materials: L-(+)-tartaric acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend L-(+)-tartaric acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the acid with a mild base (e.g., NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl L-(+)-tartrate.

Step 2: Synthesis of cis-3,4-Dihydroxytetrahydrofuran

This step involves the reduction of the ester functionalities and subsequent intramolecular cyclization.

  • Materials: Diethyl L-(+)-tartrate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of diethyl L-(+)-tartrate in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure and purify the resulting diol by column chromatography or distillation to obtain cis-3,4-dihydroxytetrahydrofuran[7].

Step 3: Synthesis of trans-3,4-Diazidotetrahydrofuran via Double Mitsunobu Reaction

This is the key stereochemical step where the hydroxyl groups are converted to azides with inversion of configuration.

  • Materials: cis-3,4-Dihydroxytetrahydrofuran, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), diphenyl phosphorazidate (DPPA), anhydrous THF[8][9].

  • Procedure:

    • Dissolve cis-3,4-dihydroxytetrahydrofuran and triphenylphosphine (2.2 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add diphenyl phosphorazidate (2.2 eq.) to the mixture.

    • Slowly add DEAD or DIAD (2.2 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate trans-3,4-diazidotetrahydrofuran. The Mitsunobu reaction proceeds with a Walden inversion, thus the cis-diol is converted to the trans-diazide[10][11].

Step 4: Synthesis of cis-3,4-Tetrahydrofurandiamine

The final step is the reduction of the diazide to the diamine.

  • Materials: trans-3,4-Diazidotetrahydrofuran, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Dissolve trans-3,4-diazidotetrahydrofuran in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Carefully filter the catalyst through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain cis-3,4-Tetrahydrofurandiamine. Further purification can be achieved by distillation or crystallization of a salt (e.g., the dihydrochloride).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.

Core Properties
PropertyValueSource
Molecular FormulaC₄H₁₀N₂OPubChem[12]
Molecular Weight102.14 g/mol PubChem[12]
CAS Number117180-87-7PubChem[12]
Appearance(Predicted) Colorless liquid or low-melting solid-
Boiling Point(Predicted) ~180-200 °C at 760 mmHg-
XLogP3-AA-1.9PubChem[12]
Predicted Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • Signals corresponding to the protons on the tetrahydrofuran ring (CH and CH₂) would be expected in the range of 3.0-4.0 ppm. The protons adjacent to the nitrogen atoms (C3-H and C4-H) would likely appear as a multiplet. The protons on C2 and C5 would also show complex splitting patterns due to their diastereotopic nature.

    • A broad singlet corresponding to the amine protons (NH₂) would be expected, with its chemical shift being concentration-dependent.

  • ¹³C NMR (in CDCl₃):

    • Two distinct signals would be expected for the carbon atoms of the tetrahydrofuran ring. The carbons bearing the amino groups (C3 and C4) would appear in the range of 50-60 ppm. The carbons adjacent to the oxygen atom (C2 and C5) would be shifted further downfield, likely in the 65-75 ppm range.

  • IR Spectroscopy (neat or KBr pellet):

    • A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the primary amine groups.

    • A strong C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.

    • N-H bending vibrations around 1600 cm⁻¹.

    • C-H stretching vibrations just below 3000 cm⁻¹.

  • Mass Spectrometry (EI or ESI):

    • A molecular ion peak (M⁺) at m/z = 102.

    • Common fragmentation patterns would involve the loss of amine or ammonia fragments.

Applications in the Synthesis of Novel Compounds

The true value of a chiral building block is demonstrated by its utility in constructing more complex, value-added molecules. While the specific applications of cis-3,4-Tetrahydrofurandiamine are not yet widely reported, its structure suggests a number of compelling uses in asymmetric synthesis and medicinal chemistry.

As a Chiral Ligand in Asymmetric Catalysis

The C₂-symmetric vicinal diamine motif is a privileged structure for the formation of chiral ligands for a wide range of metal-catalyzed asymmetric reactions[1].

Ligand_Application Diamine cis-3,4-Tetrahydro- furandiamine Chiral_Catalyst Chiral Metal-Diamine Complex Diamine->Chiral_Catalyst Metal_Precursor Metal Precursor (e.g., Ru, Rh, Ir, Cu) Metal_Precursor->Chiral_Catalyst Asymmetric_Reaction Asymmetric Transformation (e.g., Hydrogenation, C-C Coupling) Chiral_Catalyst->Asymmetric_Reaction Chiral_Product Enantioenriched Product Asymmetric_Reaction->Chiral_Product

Caption: Logical workflow for the application of cis-3,4-Tetrahydrofurandiamine as a chiral ligand.

The diamine can be readily derivatized at the nitrogen atoms to form a variety of ligands, such as Schiff bases, bis(sulfonamides), or by N-alkylation. These modified ligands can then be complexed with transition metals to generate catalysts for reactions including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes of chiral diamines are well-known for their high efficiency in the enantioselective reduction of ketones and imines.

  • Asymmetric C-C Bond Forming Reactions: Copper, palladium, and other metal complexes could be employed in asymmetric conjugate additions, allylic alkylations, and other carbon-carbon bond-forming reactions.

The rigid tetrahydrofuran backbone is expected to create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a diastereoselective reaction, after which it is removed[9]. cis-3,4-Tetrahydrofurandiamine could be used to form chiral amides or imines with prochiral substrates. The C₂-symmetric environment would then direct subsequent reactions, such as enolate alkylation or aldol additions, to proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantioenriched product and allow for the recovery of the diamine.

As a Scaffold for Bioactive Molecules

The combination of the tetrahydrofuran ring and vicinal diamine functionality makes cis-3,4-Tetrahydrofurandiamine an attractive starting point for the synthesis of novel bioactive compounds, particularly as a scaffold for HIV protease inhibitors. The bis-tetrahydrofuran (bis-THF) moiety is a key structural component of several potent HIV protease inhibitors, including Darunavir[14][15]. cis-3,4-Tetrahydrofurandiamine could serve as a novel scaffold to mimic this important pharmacophore, with the amine groups providing handles for the introduction of various side chains to optimize binding to the enzyme's active site.

Conclusion and Future Outlook

cis-3,4-Tetrahydrofurandiamine represents a chiral building block with significant untapped potential. Its straightforward synthesis from the chiral pool, coupled with its unique structural features, positions it as a valuable tool for synthetic chemists. The rigid C₂-symmetric framework is ideally suited for the development of a new class of chiral ligands and auxiliaries for asymmetric synthesis. Furthermore, its structural similarity to key pharmacophores in successful antiviral drugs suggests that it could be a valuable scaffold in medicinal chemistry and drug discovery.

As the field of asymmetric catalysis continues to evolve, the exploration of novel chiral scaffolds is paramount. It is anticipated that as cis-3,4-Tetrahydrofurandiamine becomes more accessible, its applications in the synthesis of novel, enantiomerically pure compounds will expand significantly, leading to new discoveries in both academic and industrial research. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising chiral building block.

References

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Foundational

A Theoretical and Computational Treatise on cis-3,4-Tetrahydrofurandiamine: From Conformational Landscapes to Reactivity Insights

Foreword In the landscape of modern drug discovery and materials science, the intricate dance of molecular structure and function is of paramount importance. Small, conformationally flexible molecules, such as cis-3,4-Te...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the intricate dance of molecular structure and function is of paramount importance. Small, conformationally flexible molecules, such as cis-3,4-Tetrahydrofurandiamine, present both a challenge and an opportunity. Their inherent floppiness can be a key determinant of their biological activity or material properties, yet it also complicates their study. This technical guide provides a comprehensive framework for the theoretical and computational investigation of cis-3,4-Tetrahydrofurandiamine, a molecule of interest due to its diamine and heterocyclic functionalities. We will journey from the fundamental principles of conformational analysis to the prediction of reactivity, offering a robust, self-validating workflow for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of quantum chemistry and molecular mechanics, providing a powerful lens through which to understand and predict the behavior of this fascinating molecule.

The Structural and Electronic Landscape of cis-3,4-Tetrahydrofurandiamine

Cis-3,4-Tetrahydrofurandiamine (C₄H₁₀N₂O) is a saturated heterocyclic compound featuring a tetrahydrofuran ring substituted with two amino groups in a cis configuration.[1] This seemingly simple molecule possesses a rich conformational landscape governed by the interplay of several key factors: the puckering of the five-membered ring, the orientation of the amino groups, and the potential for intramolecular hydrogen bonding.

The tetrahydrofuran ring itself is not planar and undergoes pseudorotation between various envelope and twist conformations.[2] The presence of the two bulky and flexible amino substituents on the same face of the ring introduces significant steric and electronic considerations. Understanding the preferred conformations is the first critical step in elucidating the molecule's properties and interactions.

Foundational Computational Approach: Conformational Search and Energy Minimization

A thorough exploration of the potential energy surface is essential to identify all low-energy conformers. A multi-step computational workflow is recommended to achieve this efficiently.[3]

Workflow for Conformational Analysis:

G cluster_0 Conformational Search & Prioritization cluster_1 Quantum Mechanical Refinement cluster_2 Analysis & Interpretation A Initial 3D Structure Generation (e.g., from SMILES) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Systematic or Stochastic Search C Clustering and Energy Filtering of MM Conformers B->C Energy & RMSD Cutoffs D Geometry Optimization with DFT (e.g., B3LYP/6-31G(d)) C->D Selection of Low-Energy Candidates E Single-Point Energy Calculation (Higher-level theory, e.g., B3LYP/6-311+G(d,p)) D->E Refined Energetics F Thermodynamic Analysis (Gibbs Free Energy Calculation) E->F Inclusion of Thermal Effects G Identification of Stable Conformers and Relative Populations F->G Boltzmann Distribution

Caption: Workflow for identifying stable conformers of cis-3,4-Tetrahydrofurandiamine.

Experimental Protocol: Conformational Search and Analysis

  • Initial Structure Generation: A 2D representation of cis-3,4-Tetrahydrofurandiamine is converted into an initial 3D structure.

  • Molecular Mechanics Conformational Search: A force field like MMFF94 is employed to rapidly generate a large number of possible conformations by systematically rotating torsion angles.

  • Clustering and Filtering: The generated conformers are clustered based on root-mean-square deviation (RMSD) to remove duplicates, and then filtered based on their relative energies (e.g., within a 10 kcal/mol window of the global minimum).

  • Density Functional Theory (DFT) Optimization: The low-energy conformers from the MM search are then subjected to geometry optimization using a quantum mechanical method, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[4] This provides more accurate geometries and relative energies.

  • Higher-Level Energy Calculations: To further refine the relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a larger basis set, for instance, 6-311+G(d,p).

  • Thermodynamic Analysis: Vibrational frequency calculations are performed at the DFT level to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

  • Population Analysis: The relative populations of the stable conformers at a given temperature are determined using the Boltzmann distribution based on their Gibbs free energies.

Probing the Reactivity of cis-3,4-Tetrahydrofurandiamine

The two primary amino groups of cis-3,4-Tetrahydrofurandiamine are the main centers of reactivity. Computational methods can provide valuable insights into their basicity and nucleophilicity.

Basicity Prediction: pKa Calculation

The dissociation constant (pKa) is a key parameter that quantifies the basicity of the amino groups. Accurate pKa prediction is crucial for understanding the molecule's behavior in biological systems and for designing synthetic routes. Computational pKa calculations are typically performed using thermodynamic cycles.[5]

Thermodynamic Cycle for pKa Calculation:

G cluster_0 Gas Phase cluster_1 Aqueous Phase A BH+ (gas) B B (gas) + H+ (gas) A->B ΔG_gas(deprotonation) C BH+ (aq) A->C ΔG_solv(BH+) D B (aq) + H+ (aq) B->D ΔG_solv(B) + ΔG_solv(H+) C->D ΔG_aq(deprotonation)

Caption: Thermodynamic cycle for the calculation of pKa.

Experimental Protocol: pKa Calculation

  • Gas-Phase Optimization: The geometries of the neutral (B) and protonated (BH+) forms of cis-3,4-Tetrahydrofurandiamine are optimized in the gas phase using DFT (e.g., B3LYP/6-311+G(d,p)).

  • Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized gas-phase structures are calculated.

  • Solvation Free Energy Calculation: The free energies of solvation for B and BH+ are calculated using an implicit solvent model like the Polarizable Continuum Model (PCM).

  • pKa Calculation: The pKa is then calculated using the following equation: pKa = (ΔG_solv(BH+) - ΔG_solv(B) - ΔG_gas(deprotonation) + ΔG_solv(H+)) / (2.303 * RT) where ΔG_gas(deprotonation) is the gas-phase deprotonation free energy, and ΔG_solv(H+) is the experimental solvation free energy of a proton.

Due to the presence of two amino groups, two pKa values will be calculated, corresponding to the first and second protonation events. The relative energies of the different possible monoprotonated and diprotonated species should be calculated to determine the preferred protonation sites.[5]

Frontier Molecular Orbitals and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

PropertyDescriptionRelevance to cis-3,4-Tetrahydrofurandiamine
HOMO Energy Energy of the highest occupied molecular orbital.A higher HOMO energy suggests greater nucleophilicity of the amino groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Reveals regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack.

These properties can be readily calculated from the DFT output. The MEP, in particular, provides a visually intuitive guide to the reactive sites of the molecule.

Dynamic Behavior: Molecular Dynamics Simulations

While quantum mechanical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations can reveal the dynamic behavior of cis-3,4-Tetrahydrofurandiamine in a condensed phase, such as in solution.[6][7]

Workflow for Molecular Dynamics Simulation:

G cluster_0 System Setup cluster_1 Simulation Protocol cluster_2 Analysis A Solute Preparation (Optimized Conformer) B Solvation (e.g., in a water box) A->B C System Neutralization (Addition of counter-ions) B->C D Energy Minimization C->D E Heating to Target Temperature D->E F Equilibration (NVT and NPT) E->F G Production Run F->G H Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) G->H

Caption: A typical workflow for a molecular dynamics simulation.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The lowest energy conformer of cis-3,4-Tetrahydrofurandiamine is placed in the center of a simulation box, which is then filled with a chosen solvent (e.g., water).

  • Force Field Assignment: An appropriate force field (e.g., AMBER or GROMOS) is assigned to describe the interactions between the atoms.

  • Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure to allow the solvent molecules to relax around the solute.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the molecule's dynamic behavior.

  • Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, intramolecular and intermolecular hydrogen bonding, and other dynamic properties.

MD simulations can provide crucial insights into how the solvent environment influences the conformational preferences of cis-3,4-Tetrahydrofurandiamine and its interactions with other molecules.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of cis-3,4-Tetrahydrofurandiamine. By combining quantum mechanical calculations for detailed structural and electronic insights with molecular dynamics simulations for dynamic behavior, researchers can build a holistic understanding of this molecule. This knowledge is invaluable for applications in drug design, where understanding receptor binding modes is critical, and in materials science for designing molecules with specific properties. Future studies could extend this work to investigate the interactions of cis-3,4-Tetrahydrofurandiamine with specific biological targets or its behavior in different solvent environments.

References

  • A Technical Guide to the Computational Modeling of 1,2-Diamine Conformations for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI. (URL: [Link])

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

  • A Comparative Guide to the Computational Validation of Diamine Structures: A Case Study of Ethane-1,2 - Benchchem. (URL: )
  • cis-3,4-Tetrahydrofurandiamine | C4H10N2O | CID 14171649 - PubChem. (URL: [Link])

  • Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest - MDPI. (URL: [Link])

  • Theoretical Study of Tetrahydrofuran: Comparative Investigation of Spectroscopic and Structural Properties Between Gas and Liquid Phases | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - Diva-portal.org. (URL: [Link])

  • 273 - Molecular Dynamics Simulation of Furan-flanked Diketopyrrolopyrroles - YouTube. (URL: [Link])

  • Reactive Molecular Dynamics Simulations of the Furan Pyrolysis Process for Carbon-Carbon Composite Fabrication - Penn State Research Database. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of cis-3,4-Tetrahydrofurandiamine: An Application Note and Protocol Guide

Introduction: The Significance of Chiral Vicinal Diamines in Drug Discovery The cis-3,4-tetrahydrofurandiamine scaffold is a paramount structural motif in contemporary medicinal chemistry. As a constrained C2-symmetric v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Vicinal Diamines in Drug Discovery

The cis-3,4-tetrahydrofurandiamine scaffold is a paramount structural motif in contemporary medicinal chemistry. As a constrained C2-symmetric vicinal diamine, its rigidified tetrahydrofuran backbone presents a unique three-dimensional arrangement of crucial hydrogen bond donors. This distinct stereochemical presentation is highly sought after for its ability to form specific, high-affinity interactions with biological targets, particularly enzymes and receptors. Consequently, this chiral building block is integral to the design of novel therapeutics, including protease inhibitors, catalytic asymmetric ligands, and molecular probes. The stereoselective construction of this motif, particularly controlling the cis relationship between the two amino groups, remains a formidable challenge in modern organic synthesis, demanding precise control over multiple contiguous stereocenters.[1][2]

This technical guide provides a comprehensive overview of a robust and reproducible strategy for the enantioselective synthesis of cis-3,4-tetrahydrofurandiamine. We will delve into the mechanistic underpinnings of the key stereochemistry-defining steps, offer detailed experimental protocols, and present data to support the efficacy of the described methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chiral synthon in their programs.

Strategic Approach: Asymmetric Diamination of a Cyclic Olefin

The core of our synthetic strategy revolves around the direct, enantioselective diamination of a readily available cyclic olefin precursor, 2,5-dihydrofuran. This approach is highly convergent and atom-economical. We will leverage a palladium-catalyzed process that allows for the direct installation of two nitrogen atoms across the double bond with high stereocontrol.[3][4] The choice of a chiral ligand is critical for inducing enantioselectivity, while the inherent facial bias of the cyclic olefin will favor the desired cis-diastereoselectivity.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Workflow 2,5-Dihydrofuran 2,5-Dihydrofuran Protected cis-Diaminofuran Protected cis-Diaminofuran 2,5-Dihydrofuran->Protected cis-Diaminofuran  Asymmetric  Diamination Target Molecule Target Molecule Protected cis-Diaminofuran->Target Molecule  Deprotection

Caption: High-level overview of the synthetic strategy.

Mechanistic Insights: The Role of the Chiral Catalyst

The key transformation in this synthesis is the Pd(0)-catalyzed asymmetric diamination of 2,5-dihydrofuran. This reaction proceeds through a well-established catalytic cycle. The choice of a chiral phosphoramidite ligand is crucial for achieving high enantioselectivity.[3][4]

The proposed catalytic cycle is depicted below:

G cluster_1 Proposed Catalytic Cycle Pd(0)L Pd(0)L Olefin_Complex π-Olefin Complex Oxidative_Addition Oxidative Addition Olefin_Complex->Oxidative_Addition N-N Bond Activation Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product Product Reductive_Elimination->Product Pd(0)L* Pd(0)L* Reductive_Elimination->Pd(0)L* Catalyst Regeneration Pd(0)L*->Olefin_Complex Olefin Binding

Caption: Proposed catalytic cycle for Pd-catalyzed diamination.

The chiral ligand (L*) creates a chiral environment around the palladium center. This steric and electronic influence dictates the facial selectivity of the olefin coordination and the subsequent migratory insertion steps, ultimately leading to the preferential formation of one enantiomer of the product. The use of a cyclic sulfamide as the nitrogen source is advantageous due to its stability and predictable reactivity in this catalytic system.[3][4]

Experimental Protocols

Part 1: Enantioselective Synthesis of a Protected cis-3,4-Tetrahydrofurandiamine Derivative

This protocol describes the key asymmetric diamination step.

Materials:

ReagentCAS NumberMolecular WeightSupplier
2,5-Dihydrofuran1708-29-870.09 g/mol Sigma-Aldrich
Di-tert-butylthiadiaziridine 1,1-dioxide152337-96-3234.33 g/mol Combi-Blocks
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol Strem Chemicals
(S)-(-)-N,N-Dimethyl-1-[2-(diphenylphosphino)ferrocenyl]ethylamine ( (S)-PPFA)55730-43-3441.3 g/mol Strem Chemicals
Toluene, Anhydrous108-88-392.14 g/mol Acros Organics

Protocol:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and the chiral phosphoramidite ligand (S)-PPFA (0.06 mmol, 26.5 mg).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add di-tert-butylthiadiaziridine 1,1-dioxide (1.0 mmol, 234.3 mg).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,5-dihydrofuran (1.2 mmol, 0.084 g, 91 µL) to the reaction mixture via syringe.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected cis-3,4-diaminotetrahydrofuran derivative.

Expected Outcome:

ParameterExpected Value
Yield65-75%
Diastereomeric Ratio (cis:trans)>20:1
Enantiomeric Excess>90% ee
Part 2: Deprotection to Yield cis-3,4-Tetrahydrofurandiamine

This protocol describes the removal of the protecting groups to yield the final product.

Materials:

ReagentCAS NumberMolecular WeightSupplier
Protected cis-3,4-diaminotetrahydrofuran--From Part 1
Lithium Aluminum Hydride (LAH), 1 M in THF16853-85-337.95 g/mol Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol Acros Organics
Sodium Sulfate, Anhydrous7757-82-6142.04 g/mol Fisher
Diethyl Ether60-29-774.12 g/mol Fisher

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the protected diamine (0.5 mmol) in anhydrous THF (5.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1 M solution of LAH in THF (2.0 mL, 2.0 mmol) to the reaction mixture.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching and Work-up:

    • Carefully cool the reaction mixture back to 0 °C.

    • Sequentially and slowly add water (76 µL), 15% aqueous NaOH (76 µL), and then water again (228 µL).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour, resulting in the formation of a white precipitate.

    • Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude cis-3,4-tetrahydrofurandiamine. The product can be further purified by Kugelrohr distillation or crystallization if necessary.

Conclusion and Future Outlook

The presented methodology provides a reliable and highly stereoselective route to enantiopure cis-3,4-tetrahydrofurandiamine. The key to this successful synthesis is the palladium-catalyzed asymmetric diamination of 2,5-dihydrofuran, which establishes the two contiguous stereocenters with excellent control of both relative and absolute stereochemistry. This protocol has been designed to be robust and scalable, enabling the production of this valuable chiral building block for applications in drug discovery and development. Future work will focus on expanding the substrate scope of this methodology and exploring alternative nitrogen sources to further enhance the efficiency and versatility of this transformation.

References

  • Catalytic Diamination of Olefins via N–N Bond Activation. Accounts of Chemical Research, 2014. [3][4]

  • Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers, 2021.

  • Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines From the Mother Diamine: Overcoming the "Intrinsic Barrier" to the diaza-Cope Rearrangement Reaction. Organic Letters, 2009.

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications, 2026. [1]

  • Cu(I)-Catalyzed Diamination of Conjugated Olefins with Tunable Anionic Counterions. A Possible Approach to Asymmetric Diamination. Journal of the American Chemical Society, 2009.

  • Synthesis of novel chiral diamino alcohols and their application in copper-catalyzed asymmetric allylic oxidation of cycloolefins. Bulletin of the Korean Chemical Society, 2013. [2]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 2005.

  • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2004.

Sources

Application

Application Note: cis-3,4-Tetrahydrofurandiamine as a Versatile Chiral Scaffold for Asymmetric Catalysis

Abstract The quest for novel, efficient, and stereoselective catalytic systems is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral C₂-symmetric diamines have emerged as a privileged class of lig...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, efficient, and stereoselective catalytic systems is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral C₂-symmetric diamines have emerged as a privileged class of ligands and organocatalysts due to their well-defined stereochemical environment and strong coordinating ability with a range of metals. This application note details the utility of cis-3,4-Tetrahydrofurandiamine as a rigid and stereochemically rich scaffold for the development of novel chiral ligands. We present the rationale for its use, a representative protocol for ligand synthesis, and detailed applications in key transformations, including Palladium-catalyzed Asymmetric Allylic Amination (AAA). The protocols and insights provided are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for stereoselective synthesis.

Introduction: The Architectural Advantage of the Tetrahydrofurandiamine Scaffold

In asymmetric catalysis, the ligand's structure dictates the stereochemical outcome of a reaction. The ideal chiral ligand possesses a combination of conformational rigidity, steric bulk, and electronic properties that create a highly ordered and discriminating transition state. cis-3,4-Tetrahydrofurandiamine offers a compelling framework for ligand design for several key reasons:

  • C₂-Symmetry: The inherent C₂-symmetry simplifies the stereochemical analysis and often leads to a reduction in the number of possible diastereomeric transition states, enhancing enantioselectivity.

  • Conformational Rigidity: The five-membered tetrahydrofuran (THF) ring locks the two amino groups in a specific spatial arrangement. This rigidity minimizes conformational ambiguity, leading to a more defined chiral pocket around the metal center and, consequently, higher levels of stereoinduction.

  • Tunability: The primary amine functionalities serve as versatile handles for the introduction of a wide array of substituents (e.g., sulfonyl, phosphinyl, acyl groups). This allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

  • Coordination Geometry: The cis orientation of the diamines creates a specific bite angle that is highly effective for forming stable chelate complexes with transition metals like Palladium, Rhodium, and Copper.

This guide will demonstrate how to harness these features, moving from a general ligand synthesis strategy to a specific, high-impact catalytic application.

Part I: Synthesis of Chiral Ligands from cis-3,4-Tetrahydrofurandiamine

The conversion of the parent diamine into a functional ligand is the critical first step. The most common strategy involves the N-derivatization of the amino groups to form amides, sulfonamides, or phosphoramidites. These groups not only introduce essential steric and electronic features but also enhance the stability of the resulting metal complexes.

Workflow: General Ligand Synthesis

The following diagram outlines a generalized workflow for synthesizing a bis-sulfonamide ligand, a class of ligands proven to be highly effective in various asymmetric transformations.[1]

Ligand_Synthesis_Workflow cluster_synthesis Ligand Synthesis Pathway Diamine cis-3,4-Tetrahydrofurandiamine Reaction N-Sulfonylation (0 °C to rt) Diamine->Reaction Reacts with Reagent 2 eq. ArSO₂Cl (e.g., p-Toluenesulfonyl chloride) Pyridine, CH₂Cl₂ Reagent->Reaction Ligand C₂-Symmetric Bis-sulfonamide Ligand Reaction->Ligand Yields

Caption: Generalized workflow for synthesizing a C₂-symmetric bis-sulfonamide ligand.

Protocol 1: Synthesis of (3R,4R)-N,N'-(Tetrahydrofuran-3,4-diyl)bis(4-methylbenzenesulfonamide)

This protocol provides a concrete example of synthesizing a chiral bis-sulfonamide ligand.

Materials:

  • (3R,4R)-Tetrahydrofuran-3,4-diamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add (3R,4R)-tetrahydrofuran-3,4-diamine (1.0 eq.) and anhydrous DCM (approx. 0.1 M solution).

  • Base Addition: Add anhydrous pyridine (2.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Sulfonylation: Dissolve p-toluenesulfonyl chloride (2.2 eq.) in anhydrous DCM and add it dropwise to the stirred diamine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction by slowly adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bis-sulfonamide ligand.

Scientist's Insight (Trustworthiness): The use of anhydrous conditions is critical to prevent the hydrolysis of the sulfonyl chloride reagent. The acidic and basic washes are essential to remove unreacted pyridine and tosyl chloride, simplifying purification. The C₂-symmetry of the product can be confirmed by NMR, where a simplified spectrum is expected.

Part II: Application in Palladium-Catalyzed Asymmetric Allylic Amination (AAA)

The Pd-catalyzed AAA reaction is a powerful tool for constructing C-N bonds and is highly sensitive to the chiral ligand employed. Ligands derived from cis-3,4-tetrahydrofurandiamine are excellent candidates for this transformation, providing a well-defined chiral environment for the stereo-determining nucleophilic attack.[1]

Catalytic Cycle and Role of the Ligand

The catalytic cycle involves the oxidative addition of a Pd(0) species to an allylic substrate, forming a π-allyl Pd(II) complex. The chiral diamine ligand coordinates to the palladium center, influencing the geometry of this complex. The subsequent attack of a nucleophile occurs, and the enantioselectivity is determined by which terminus of the π-allyl group is attacked. The chiral ligand's steric and electronic properties direct the nucleophile to one face of the complex, leading to the preferential formation of one enantiomer.

PD_AAA_Cycle cluster_legend Legend pd0 Pd(0)L₂ pi_allyl π-Allyl Pd(II)L₂ Complex pd0->pi_allyl Oxidative Addition allyl_substrate Allylic Substrate (e.g., Allyl Carbonate) allyl_substrate->pi_allyl center pi_allyl->center Enantio-determining Step (Nucleophilic Attack) nucleophile Nucleophile (NuH) + Base nucleophile->center product Chiral Product center->pd0 Reductive Elimination center->product L_star L* = Chiral Diamine Ligand

Caption: The catalytic cycle for Palladium-catalyzed Asymmetric Allylic Amination (AAA).

Protocol 2: Asymmetric Allylic Amination of Cyclohexenyl Carbonate

This protocol is adapted from established procedures for similar C₂-symmetric diamine ligands and serves as an excellent starting point for optimization.[1]

Materials:

  • Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • Chiral bis-sulfonamide ligand (from Protocol 1)

  • (E)-Cyclohex-2-en-1-yl methyl carbonate (allylic substrate)

  • Benzylamine (nucleophile)

  • Cesium carbonate (Cs₂CO₃, base)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol %) and the chiral ligand (7.5 mol %) to a flame-dried Schlenk tube. Add anhydrous THF (to achieve 0.1 M final concentration) and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: To the catalyst solution, add the allylic substrate (1.0 eq.), benzylamine (1.2 eq.), and Cs₂CO₃ (1.5 eq.).

  • Reaction: Seal the tube and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Scientist's Insight (Expertise): The Pd:Ligand ratio is a critical parameter. A ratio of 1:1.5 or 1:2 (Pd:L*) is often used to ensure that the active catalytic species is the desired chiral complex.[2] The choice of base can significantly impact both reactivity and selectivity; Cs₂CO₃ is often effective for amine nucleophiles. The solvent can also play a crucial role, with THF, dioxane, and DME being common choices that can be screened for optimal results.[1]

Representative Data

The following table summarizes typical results that could be expected when optimizing a Pd-catalyzed AAA using a cis-3,4-tetrahydrofurandiamine-derived ligand, based on literature for analogous systems.[1]

EntryCatalyst Loading (mol %)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
12.5THFrt8592
21.0THFrt7091
32.5Dioxanert8288
42.5Toluene509185

Data Interpretation: This representative data illustrates common optimization trends. Higher catalyst loading (Entry 1 vs. 2) can improve yield without significantly compromising enantioselectivity. The solvent choice has a notable impact on selectivity (Entry 1 vs. 3), with THF often providing a good balance. Increasing the temperature may improve yield but can sometimes be detrimental to the ee (Entry 4).

Conclusion and Future Outlook

cis-3,4-Tetrahydrofurandiamine represents a powerful and readily accessible chiral scaffold for the synthesis of novel ligands for asymmetric catalysis. Its inherent rigidity and stereochemical purity make it an ideal starting point for creating catalysts that can exert precise stereocontrol over a variety of important chemical transformations. The protocols provided herein for ligand synthesis and application in the benchmark Palladium-catalyzed AAA reaction serve as a robust foundation for further exploration.

Future research in this area could involve:

  • Expanding the Ligand Library: Synthesizing a broader range of ligands by varying the N-substituents (e.g., phosphines, different aryl sulfonyl groups) to create a toolkit for different reactions.

  • Exploring Other Metals: Applying these ligands in Copper, Iridium, or Rhodium-catalyzed reactions, such as conjugate additions, hydrogenations, or C-H functionalizations.[3][4]

  • Immobilization: Grafting the ligand onto a solid support for the development of recyclable heterogeneous catalysts, a key goal for sustainable and industrial-scale synthesis.[5]

By leveraging the unique structural features of the cis-3,4-tetrahydrofurandiamine core, researchers can unlock new possibilities in the design of highly effective asymmetric catalysts.

References

  • Title: Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: MDPI URL: [Link]

  • Title: Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Asymmetric Synthesis of cis-3,4-Dihydrocoumarins via [4 + 2] Cycloadditions Catalyzed by Amidine Derivatives Source: PubMed URL: [Link]

  • Title: Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones Source: PubMed Central URL: [Link]

  • Title: Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Notes and Protocols for the N-Functionalization of cis-3,4-Tetrahydrofurandiamine

Abstract The cis-3,4-tetrahydrofurandiamine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its rigid, stereochemically defined furan ring and the vicinal diamine functional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cis-3,4-tetrahydrofurandiamine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its rigid, stereochemically defined furan ring and the vicinal diamine functionality offer a unique three-dimensional exit vector for substituents, making it an attractive core for the development of novel therapeutics, molecular probes, and advanced polymers. This guide provides a comprehensive overview of robust and reproducible protocols for the selective N-functionalization of cis-3,4-tetrahydrofurandiamine. We delve into the core strategies for achieving both mono- and di-functionalization and present detailed, field-proven methodologies for N-acylation, N-sulfonylation, reductive amination, and urea formation. Each protocol is accompanied by an explanation of the underlying chemical principles, ensuring that researchers can not only replicate the methods but also adapt them to their specific synthetic challenges.

The Strategic Imperative: Controlling Selectivity in a Symmetrical Diamine

The primary challenge in the chemistry of cis-3,4-tetrahydrofurandiamine is controlling the degree of substitution. As a C₂-symmetric diamine, direct reaction with one equivalent of an electrophile will typically yield a statistical mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct. Such outcomes necessitate tedious chromatographic separations and result in poor yields of the target compound.

The authoritative and most effective strategy to overcome this challenge is the use of a protecting group. The tert-butyloxycarbonyl (Boc) group is the ideal choice for this purpose due to its ease of installation, its stability to a wide range of reaction conditions (including basic and nucleophilic reagents), and its clean, acid-labile removal.[1][2] The general workflow for selective mono-functionalization is therefore a three-step process, as illustrated below.

G cluster_0 Selective Mono-Functionalization Workflow start cis-3,4-Tetrahydrofurandiamine mono_boc Mono-N-Boc Protection (Key Intermediate) start->mono_boc Boc₂O (1 eq.) functionalize N-Functionalization (Acylation, Alkylation, etc.) mono_boc->functionalize Electrophile (R-X) deprotect Boc Deprotection (Acid-mediated) functionalize->deprotect TFA or HCl product Mono-Functionalized Product deprotect->product

Figure 1: General workflow for selective mono-functionalization.

This guide will first provide the foundational protocols for mono- and di-protection of the diamine scaffold, which are prerequisites for achieving selective functionalization.

Foundational Protocols: N-Boc Protection

The ability to selectively protect one or both amino groups is paramount. The following protocols describe the synthesis of the key mono-Boc and di-Boc protected intermediates.

Protocol: Selective Mono-N-Boc Protection

Rationale: This procedure utilizes a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) relative to the diamine. The reaction is typically performed at a low temperature to minimize the formation of the di-protected byproduct. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and facilitates easy work-up.

Step-by-Step Methodology:

  • Dissolve cis-3,4-tetrahydrofurandiamine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the mono-Boc product from starting material and the di-Boc byproduct.

Protocol: Di-N-Boc Protection

Rationale: To ensure complete protection of both amino groups, an excess of Boc₂O and a base are used. Triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can be used to scavenge the acid formed during the reaction and to catalyze the transformation.[3][4]

Step-by-Step Methodology:

  • Dissolve cis-3,4-tetrahydrofurandiamine (1.0 eq) in tetrahydrofuran (THF) or DCM (approx. 0.1 M).

  • Add triethylamine (2.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the di-Boc protected product, which can often be used without further purification.

Core Functionalization Protocols

With the protected intermediates in hand, a wide array of functionalities can be introduced. The following protocols are generalized for both mono- and di-functionalization. For mono-functionalization, start with the mono-N-Boc protected diamine. For di-functionalization, start with the unprotected diamine and use ≥2 equivalents of the electrophile.

N-Acylation (Amide Formation)

N-acylation is one of the most fundamental transformations, allowing for the introduction of a vast array of carbonyl-containing moieties.

Rationale: This protocol uses an acyl chloride as the electrophile. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Step-by-Step Methodology:

  • Dissolve the mono-Boc protected diamine (1.0 eq) or the free diamine (1.0 eq) in DCM (0.1 M).

  • Add triethylamine (1.1 eq for mono-acylation; 2.2 eq for di-acylation).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.1 eq for mono; 2.2 eq for di) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization.

EntryAcylating AgentProduct TypeExpected Yield
1Acetyl ChlorideDi-acetamide>95%
2Benzoyl ChlorideDi-benzamide>90%
3Furoyl ChlorideDi-furamide>90%

Table 1: Representative N-Acylation Reactions on cis-3,4-Tetrahydrofurandiamine.

N-Sulfonylation (Sulfonamide Formation)

The sulfonamide functional group is a key pharmacophore. The synthesis is analogous to N-acylation.

Rationale: A sulfonyl chloride reacts readily with the amine in the presence of a base like pyridine or TEA to form the stable sulfonamide linkage.

Step-by-Step Methodology:

  • Dissolve the mono-Boc protected diamine (1.0 eq) or the free diamine (1.0 eq) in DCM or pyridine (0.1 M).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq for mono; 2.2 eq for di) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC.

  • If using DCM, wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and brine. If using pyridine, concentrate the mixture and partition between ethyl acetate and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, providing access to secondary and tertiary amines.[5][6]

G cluster_1 Reductive Amination Mechanism Amine R¹-NH₂ Iminium [R¹-N⁺H=CR²R³] Iminium Ion Amine->Iminium + Carbonyl R²R³C=O Carbonyl->Iminium - H₂O Product R¹-NH-CHR²R³ Alkylated Amine Iminium->Product Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product Hydride Attack

Figure 2: Simplified mechanism of reductive amination.

Rationale: This one-pot procedure involves the initial formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate.[5]

Step-by-Step Methodology:

  • To a stirred solution of the mono-Boc protected diamine (1.0 eq) or free diamine (1.0 eq) in 1,2-dichloroethane (DCE) or THF (0.1 M), add the aldehyde or ketone (1.1 eq for mono; 2.2 eq for di).

  • If the amine is used as a salt, add a base like TEA (1.0 eq per salt) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq for mono; 2.4 eq for di) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 1 hour, then separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryCarbonyl CompoundProduct TypeExpected Yield
1CyclohexanoneDi-N-cyclohexyl>85%
2BenzaldehydeDi-N-benzyl>90%
34-PyridinecarboxaldehydeDi-N-(pyridin-4-ylmethyl)>80%

Table 2: Representative Reductive Amination Reactions.

Urea and Thiourea Formation

Urea linkages are prevalent in pharmaceuticals due to their ability to act as excellent hydrogen bond donors and acceptors.[7]

Rationale: The most direct method for urea synthesis is the reaction of an amine with an isocyanate. This reaction is typically fast, high-yielding, and requires no catalyst. Thioureas can be prepared similarly using isothiocyanates.

Step-by-Step Methodology:

  • Dissolve the mono-Boc protected diamine (1.0 eq) or free diamine (1.0 eq) in a polar aprotic solvent like THF or DMF (0.1 M).

  • Add the desired isocyanate or isothiocyanate (1.0 eq for mono; 2.0 eq for di) dropwise at room temperature.

  • The reaction is often exothermic. Maintain the temperature below 30 °C with a water bath if necessary.

  • Stir for 1-3 hours at room temperature.

  • Monitor the reaction by TLC.

  • If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a solvent like diethyl ether or hexanes to induce precipitation, or purify by column chromatography.

Final Deprotection of Mono-Functionalized Products

Rationale: The Boc group is efficiently cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method, yielding the TFA salt of the final amine. Alternatively, HCl in an organic solvent can be used to generate the hydrochloride salt.[1][3]

Step-by-Step Methodology (TFA Cleavage):

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the desired amine, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

Conclusion

The N-functionalization of cis-3,4-tetrahydrofurandiamine provides a powerful platform for generating diverse and structurally complex molecules. By employing a robust protection/deprotection strategy centered on the Boc group, chemists can achieve high selectivity for either mono- or di-functionalization. The protocols detailed herein for N-acylation, N-sulfonylation, reductive amination, and urea formation are foundational, reliable, and adaptable, providing researchers with the essential tools to explore the full potential of this valuable chemical scaffold.

References

  • Pavan, F. R., & Maia, P. I. S., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Sharma, S., & Singh, P. (2020). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. [Link]

  • Singh, S. K., & Parmar, V. S., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(18), 4082–4085. [Link]

  • Moulat, L., & Martinez, J., et al. (2019). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. Arkat USA. [Link]

  • Cooks, R. G., & Jaman, Z. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Journal of the American Society for Mass Spectrometry, 32(2), 531–536. [Link]

  • Miller, S. J., & Hoveyda, A. H., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. PMC. [Link]

  • Wikipedia contributors. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Various Authors. (2015). Di-tert-butyl dicarbonate. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Kulkarni, S. J., & Ramaswamy, A. V., et al. (2001). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of cis-3,4-Tetrahydrofurandiamine in Advanced Polymer Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of cis-3,4-Tetrahydrofurandiamine as a novel monomer in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of cis-3,4-Tetrahydrofurandiamine as a novel monomer in the synthesis of advanced polymers, including polyamides and polyimides. While the direct polymerization of this specific diamine is an emerging area of research, this guide furnishes detailed, field-proven protocols adapted from established methodologies for structurally analogous monomers. The unique stereochemistry and potential bio-based origin of cis-3,4-Tetrahydrofurandiamine present exciting opportunities for the development of new materials with tailored properties for a range of applications, from high-performance engineering plastics to advanced biomedical devices. This application note offers a foundational framework for the exploration of this promising monomer, complete with detailed experimental procedures, expected material characteristics, and in-depth scientific rationales.

Introduction: The Emergence of a Novel Monomer

The relentless pursuit of novel polymers with enhanced performance and sustainability has led to the exploration of unique monomeric building blocks. cis-3,4-Tetrahydrofurandiamine, a diamine featuring a saturated heterocyclic furan ring, stands out as a promising candidate. Its cis stereochemistry imposes a distinct kink in the polymer backbone, which can disrupt chain packing and potentially enhance solubility and processability without compromising thermal stability. Furthermore, the tetrahydrofuran moiety, derivable from renewable resources, positions polymers synthesized from this diamine as attractive bio-based alternatives to their petroleum-derived counterparts[1][2].

This guide details the application of cis-3,4-Tetrahydrofurandiamine in the synthesis of two major classes of high-performance polymers: polyamides and polyimides. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for their investigations into this novel monomer.

Monomer Profile: cis-3,4-Tetrahydrofurandiamine

A thorough understanding of the monomer's properties is paramount for successful polymerization.

PropertyValueSource
Chemical Formula C₄H₁₀N₂O[3]
Molecular Weight 102.14 g/mol [3]
IUPAC Name (3R,4S)-oxolane-3,4-diamine[3]
CAS Number 117180-87-7[3]
Appearance (Expected) Colorless to pale yellow liquid or low-melting solid-
Boiling Point (Estimated) ~180-200 °C-
Solubility Expected to be soluble in water and polar organic solvents-

Synthesis of Polyamides: A New Generation of Bio-Based Nylons

Polyamides, a cornerstone of the engineering plastics industry, can be synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative. The incorporation of the rigid, cyclic structure of cis-3,4-Tetrahydrofurandiamine is anticipated to yield polyamides with high glass transition temperatures (Tg) and good thermal stability, analogous to other furan-based polyamides[4][5].

Rationale for Protocol Design

The selected protocol utilizes a direct phosphorylation polycondensation method, which is known for its efficiency in producing high molecular weight polyamides under relatively mild conditions[6]. This method avoids the need for highly reactive and moisture-sensitive acyl chlorides. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its excellent dissolving power for both the monomers and the resulting polymer. The addition of a condensing agent system, such as triphenyl phosphite and pyridine, facilitates the formation of the amide bond.

Experimental Protocol: Synthesis of a Polyamide from cis-3,4-Tetrahydrofurandiamine and Adipic Acid

This protocol provides a step-by-step procedure for the synthesis of a novel polyamide.

Materials:

  • cis-3,4-Tetrahydrofurandiamine (1.021 g, 10 mmol)

  • Adipic acid (1.461 g, 10 mmol)

  • Triphenyl phosphite (TPP) (5.2 mL, 20 mmol)

  • Pyridine (Py) (1.6 mL, 20 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (20 mL)

  • Calcium chloride (CaCl₂) (1.0 g)

  • Methanol (200 mL)

  • Nitrogen gas supply

  • Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • In a flame-dried three-necked flask, dissolve cis-3,4-Tetrahydrofurandiamine, adipic acid, and CaCl₂ in 10 mL of NMP under a nitrogen atmosphere.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add pyridine and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours with continuous stirring.

  • After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirring methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.

dot

Polyamide_Synthesis_Workflow Monomers Monomers & Reagents (cis-3,4-Tetrahydrofurandiamine, Adipic Acid, NMP, Py, TPP, CaCl₂) Reaction_Setup Reaction Setup (Three-necked flask, N₂ atmosphere) Monomers->Reaction_Setup Dissolution Dissolution (Room Temperature) Reaction_Setup->Dissolution Polycondensation Polycondensation (100-110 °C, 3-4 h) Dissolution->Polycondensation Precipitation Precipitation (in Methanol) Polycondensation->Precipitation Filtration_Washing Filtration & Washing (Water & Methanol) Precipitation->Filtration_Washing Drying Drying (Vacuum Oven, 80 °C) Filtration_Washing->Drying Polyamide_Product Final Polyamide Product Drying->Polyamide_Product

Caption: Workflow for Polyamide Synthesis.

Expected Properties of the Resulting Polyamide

Based on data from analogous furan-based and cyclic aliphatic polyamides, the following properties can be anticipated.

PropertyExpected RangeRationale/Reference
Glass Transition Temp. (Tg) 100 - 150 °CThe rigid tetrahydrofuran ring is expected to increase Tg compared to fully aliphatic polyamides.[4]
5% Weight Loss Temp. (TGA) 350 - 420 °CFuran-based polyamides exhibit good thermal stability.[2]
Tensile Strength 50 - 90 MPaDependent on molecular weight, but semi-aromatic and furan-based polyamides show good mechanical strength.[4]
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)The cis configuration may disrupt chain packing, enhancing solubility.

Synthesis of Polyimides: High-Performance Polymers with Enhanced Processability

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties[7][8]. The conventional two-step synthesis method, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization, is a versatile approach for producing high-quality polyimide films and coatings.

Scientific Principles of the Two-Step Polyimide Synthesis

The reaction proceeds in two distinct stages:

  • Poly(amic acid) Formation: The nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the dianhydride leads to the formation of a high molecular weight poly(amic acid) at low temperatures. This intermediate polymer is typically soluble in polar aprotic solvents.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal treatment, which drives off water, or by chemical dehydration using reagents like acetic anhydride and a tertiary amine.

dot

Polyimide_Synthesis_Scheme cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine cis-3,4-Tetrahydrofurandiamine PAA Poly(amic acid) (soluble precursor) Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA PAA_in PAA_in Polyimide Polyimide PAA_in->Polyimide Heat (Δ) or Chemical Dehydration Water H₂O Polyimide->Water

Caption: Two-Step Polyimide Synthesis.

Detailed Protocol: Synthesis of a Polyimide from cis-3,4-Tetrahydrofurandiamine and Pyromellitic Dianhydride (PMDA)

This protocol outlines the synthesis of a novel polyimide via the two-step solution polymerization method.

Materials:

  • cis-3,4-Tetrahydrofurandiamine (1.021 g, 10 mmol)

  • Pyromellitic dianhydride (PMDA) (2.181 g, 10 mmol)

  • N,N-Dimethylacetamide (DMAc) (20 mL)

  • Acetic anhydride (3.8 mL, 40 mmol)

  • Pyridine (1.6 mL, 20 mmol)

  • Methanol (200 mL)

  • Nitrogen gas supply

  • Three-necked round-bottom flask with mechanical stirrer and nitrogen inlet

Procedure:

Part A: Synthesis of Poly(amic acid)

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve cis-3,4-Tetrahydrofurandiamine in 10 mL of DMAc.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add solid PMDA to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Part B: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride and pyridine.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours.

  • Precipitate the polyimide by slowly adding the reaction mixture to 200 mL of stirring methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Anticipated Properties of the Polyimide

The introduction of the non-planar, flexible tetrahydrofuran ring is expected to influence the properties of the resulting polyimide.

PropertyExpected RangeRationale/Reference
Glass Transition Temp. (Tg) 250 - 320 °CThe combination of the rigid imide rings and the flexible tetrahydrofuran moiety will likely result in a high Tg.[8]
5% Weight Loss Temp. (TGA) > 450 °CAromatic polyimides are known for their exceptional thermal stability.[8]
Tensile Strength 70 - 110 MPaDependent on molecular weight and film quality.[7]
Solubility Potentially soluble in a wider range of organic solvents (e.g., NMP, DMAc, THF, chloroform) compared to fully aromatic polyimides.The cis-tetrahydrofuran unit can disrupt intermolecular charge transfer complexes, improving solubility.[8]
Optical Transparency Potentially higher than fully aromatic polyimidesReduced charge transfer complex formation can lead to less colored and more transparent films.[7]

Potential Applications

The unique combination of properties anticipated for polymers derived from cis-3,4-Tetrahydrofurandiamine opens up a wide range of potential applications:

  • Advanced Engineering Plastics: High-strength, thermally stable, and processable polyamides for automotive and aerospace components.

  • Biomedical Materials: The potential biocompatibility of the tetrahydrofuran unit makes these polymers interesting candidates for medical implants, drug delivery systems, and tissue engineering scaffolds.

  • Membranes for Separation: The controlled free volume created by the cis structure could be beneficial for gas separation and filtration membranes.

  • Flexible Electronics: Soluble and transparent polyimides are highly sought after for flexible substrates in displays and electronic circuits.

Conclusion

cis-3,4-Tetrahydrofurandiamine is a promising new monomer for the synthesis of advanced polyamides and polyimides. Its unique chemical structure offers the potential to create polymers with a desirable balance of high performance and enhanced processability. The protocols and expected properties outlined in this application note provide a solid foundation for researchers to explore the full potential of this exciting bio-inspired building block. Further research is encouraged to fully elucidate the structure-property relationships of polymers derived from this novel diamine.

References

  • Synthesis of Biobased Furan-Containing Polyamides. (URL not available)
  • Synthesis of Biobased Polyamides Containing a Bifuran Moiety and Comparison of Their Properties with Those of Polyamides Based on a Single Furan Ring. (URL not available)
  • Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. (URL not available)
  • Preparation and characterization of bio⁃based furan polyamide by interfacial polymeriz
  • Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. Semantic Scholar. [Link]

  • Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Fluorinated Polyimide Derived from 3,3′‐Diisopropyl‐4,4′‐diaminodiphenyl‐3′′,4′′‐difluorophenylmethane. Sci-Hub. [Link]

  • Tetrahydrofuran diamine.
  • Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. MDPI. [Link]

  • The equation for synthesis of furan polyamide in this research. DMFDCA... ResearchGate. [Link]

  • Synthesis and Characterization of Partial Biobased Furan Polyamides. Defense Technical Information Center. [Link]

  • Process for preparing polycationically active polymers of tetrahydrofuran.
  • Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: SYNTHESES OF POLYAMIDES CONTAINING TETRAHYDROFURAN STRUCTURE PART 1, THE SYNTHESIS AND REACTIONS OF CIS- AND TRANS-TETRAHYDROFURAN-3,4-DIACETIC ACID. Sci-Hub. [Link]

  • cis-3,4-Tetrahydrofurandiamine. PubChem. [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Center for Biotechnology Information. [Link]

  • Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Universiti Kebangsaan Malaysia. [Link]

  • Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. ScienceDirect. [Link]

  • Tetrafunctional polyethers.
  • Process for the preparation of 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one and intermediates.
  • Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.
  • Bio-Based Polymers Derived and Modified on Cis-1, 3,4, 6- Tetrahydrophthalimide and Its Applications. ResearchGate. [Link]

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Method

The Strategic Application of cis-3,4-Tetrahydrofurandiamine in the Synthesis of Complex Bioactive Molecules

Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise control of molecular architecture to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise control of molecular architecture to optimize interactions with biological targets. Chiral scaffolds, which provide a rigid and defined three-dimensional orientation for pendant functional groups, are invaluable tools in this endeavor. Among these, cis-3,4-Tetrahydrofurandiamine stands out as a particularly advantageous building block. Its constrained, non-aromatic, and stereochemically defined tetrahydrofuran ring system offers a unique conformational rigidity that can pre-organize appended pharmacophoric elements for enhanced binding affinity and selectivity. This application note will delve into the utility of cis-3,4-Tetrahydrofurandiamine as a key intermediate in the synthesis of complex, bioactive molecules, with a focus on the construction of fused heterocyclic systems. We will provide a detailed, representative protocol for the synthesis of a tetracyclic scaffold reminiscent of those found in selective glucocorticoid receptor modulators (SEGRMs), illustrating the practical application of this versatile diamine.

The vicinal diamine functionality of cis-3,4-Tetrahydrofurandiamine serves as a versatile handle for the construction of a variety of heterocyclic rings, including pyrazines, piperazines, and diazepines. The cis relationship of the two amino groups on the tetrahydrofuran ring dictates a specific spatial arrangement that can be exploited to achieve high diastereoselectivity in subsequent cyclization reactions, a critical aspect in the synthesis of complex, multi-ring systems.

Core Application: Synthesis of Fused Tetracyclic Heterocycles

A significant application of cis-3,4-Tetrahydrofurandiamine is in the synthesis of fused polycyclic scaffolds that are prevalent in a range of biologically active compounds. The diamine can be elaborated through a series of reactions to form complex ring systems that are otherwise challenging to access. This section will outline a representative synthetic workflow for the construction of a dibenzo[c,f]pyrido[1,2-a]azepine core, a privileged structure found in selective glucocorticoid receptor modulators like ORG 214007-0. While the direct synthesis of ORG 214007-0 from cis-3,4-Tetrahydrofurandiamine is not explicitly detailed in publicly available literature, the following protocol illustrates a plausible and instructive route to a similar advanced heterocyclic system, showcasing the utility of the title compound.

Conceptual Synthetic Workflow

The overall strategy involves the initial protection of one of the amino groups of cis-3,4-Tetrahydrofurandiamine, followed by functionalization of the second amino group to build the first heterocyclic ring. Subsequent deprotection and further cyclization steps lead to the formation of the complex tetracyclic core.

G A cis-3,4-Tetrahydrofurandiamine B Mono-Boc Protection A->B Boc2O, Et3N C Reductive Amination with Aldehyde B->C Aromatic Aldehyde, NaBH(OAc)3 D Intramolecular Cyclization (e.g., Pictet-Spengler type) C->D Acid catalyst (e.g., TFA) E Boc Deprotection D->E TFA or HCl F Acylation and Second Cyclization E->F Acyl Chloride, Base G Fused Tetracyclic Scaffold F->G Dehydrative Cyclization (e.g., POCl3)

Caption: Conceptual workflow for the synthesis of a fused tetracyclic scaffold from cis-3,4-Tetrahydrofurandiamine.

Detailed Synthetic Protocol: Preparation of a Dibenzo[c,f]pyrido[1,2-a]azepine Analog

This protocol is a representative example and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood by trained personnel.

Materials and Reagents
ReagentSupplierGrade
cis-3,4-TetrahydrofurandiamineCommercial Source≥95%
Di-tert-butyl dicarbonate (Boc₂O)Commercial SourceReagent Grade
Triethylamine (Et₃N)Commercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceAnhydrous
2-(2-Bromophenyl)acetaldehydeCommercial SourceReagent Grade
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercial SourceReagent Grade
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
2-Bromobenzoyl chlorideCommercial SourceReagent Grade
N,N-Diisopropylethylamine (DIPEA)Commercial SourceAnhydrous
Palladium(II) acetate (Pd(OAc)₂)Commercial SourceCatalyst Grade
2-(Dicyclohexylphosphino)biphenyl (JohnPhos)Commercial SourceCatalyst Grade
Sodium tert-butoxide (NaOtBu)Commercial SourceAnhydrous
TolueneCommercial SourceAnhydrous
Experimental Procedure

Step 1: Mono-Boc Protection of cis-3,4-Tetrahydrofurandiamine

  • To a stirred solution of cis-3,4-Tetrahydrofurandiamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM (0.5 M) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-protected product.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford the mono-Boc-protected diamine.

Causality: The use of one equivalent of Boc₂O under controlled temperature conditions favors the formation of the mono-protected product over the di-protected by-product. Triethylamine acts as a base to neutralize the acid formed during the reaction.

Step 2: Reductive Amination

  • Dissolve the mono-Boc-protected diamine (1.0 eq) and 2-(2-bromophenyl)acetaldehyde (1.1 eq) in anhydrous DCM (0.1 M).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Causality: Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive amination, minimizing the reduction of the aldehyde starting material.

Step 3: Intramolecular Heck Reaction

  • To a solution of the crude product from Step 2 (1.0 eq) in anhydrous toluene (0.05 M), add palladium(II) acetate (0.05 eq), 2-(dicyclohexylphosphino)biphenyl (JohnPhos, 0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the tricyclic intermediate.

Causality: The palladium-catalyzed intramolecular Heck reaction forms the central seven-membered ring of the dibenzo[c,f]azepine core. The choice of ligand (JohnPhos) and base (NaOtBu) is crucial for the efficiency of this C-C bond formation.

Step 4: Boc Deprotection

  • Dissolve the tricyclic intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the deprotected amine.

Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

Step 5: Acylation and Final Cyclization

  • To a solution of the deprotected amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add 2-bromobenzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to give the crude amide.

  • Dissolve the crude amide in toluene (0.05 M) and add palladium(II) acetate (0.1 eq), JohnPhos (0.2 eq), and sodium tert-butoxide (3.0 eq).

  • Degas with argon and heat at 110 °C for 18 hours.

  • Work-up and purify by column chromatography to afford the final tetracyclic scaffold.

Causality: The final intramolecular Buchwald-Hartwig amination closes the last ring to form the desired tetracyclic product. The palladium catalyst, ligand, and base are again critical for this C-N bond formation.

G cluster_0 Step 1-3: Formation of Tricyclic Core cluster_1 Step 4-5: Completion of Tetracycle A cis-3,4-Tetrahydrofurandiamine B Mono-Boc Protected Diamine A->B Boc₂O C Reductive Amination Product B->C Ar-CHO, NaBH(OAc)₃ D Tricyclic Intermediate C->D Pd(OAc)₂, JohnPhos, NaOtBu E Deprotected Tricyclic Amine D->E TFA F Acylated Intermediate E->F Ar-COCl, DIPEA G Final Tetracyclic Scaffold F->G Pd(OAc)₂, JohnPhos, NaOtBu

Caption: Detailed workflow for the synthesis of a dibenzo[c,f]pyrido[1,2-a]azepine analog.

Conclusion and Future Perspectives

cis-3,4-Tetrahydrofurandiamine is a powerful and versatile chiral building block for the synthesis of complex, biologically active molecules. Its conformationally constrained tetrahydrofuran core and stereochemically defined vicinal diamines provide an excellent platform for the diastereoselective construction of intricate polycyclic systems. The representative protocol detailed herein for a tetracyclic scaffold analogous to those found in selective glucocorticoid receptor modulators highlights a practical application of this valuable synthetic intermediate. As the demand for novel drug candidates with improved potency and selectivity continues to grow, the strategic use of constrained scaffolds like cis-3,4-Tetrahydrofurandiamine will undoubtedly play an increasingly important role in the future of drug discovery and development. Further exploration of this building block in the synthesis of diverse heterocyclic libraries is warranted and holds significant promise for identifying new therapeutic agents.

References

  • PubChem. cis-3,4-Tetrahydrofurandiamine. National Center for Biotechnology Information. [Link]

  • van Lierop, B. J., et al. (2012). Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index. PLoS One, 7(10), e48385. [Link]

  • Zhidkova, E. M., et al. (2022). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Alizadeh, A., & Bagherinejad, A. (2021). Synthesis of tetracyclic pyrido-fused dibenzodiazepines via a catalyst-free cascade reaction. Molecular Diversity, 25(4), 2237–2246. [Link]

Application

Application Notes and Protocols for the Industrial Scale-Up Synthesis of cis-3,4-Tetrahydrofurandiamine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of cis-3,4-Tetrahydrofurandiamine in Modern Chemistry cis-3,4-Tetrahydrofurandiamine is a chiral vicinal diamine th...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of cis-3,4-Tetrahydrofurandiamine in Modern Chemistry

cis-3,4-Tetrahydrofurandiamine is a chiral vicinal diamine that is emerging as a critical building block in contemporary drug discovery and materials science.[1][2] Its rigid tetrahydrofuran backbone imparts conformational constraint, a desirable feature in the design of small molecule therapeutics targeting complex biological systems. The cis stereochemistry of the two amine groups provides a unique spatial arrangement for constructing intricate molecular architectures and for acting as a bidentate ligand in asymmetric catalysis.[3]

The primary applications of this diamine and its derivatives are found in the synthesis of novel nucleoside analogs, where the tetrahydrofuran moiety serves as a stable mimic of the natural ribose sugar.[4] This structural substitution can lead to compounds with enhanced metabolic stability and improved pharmacological profiles. Furthermore, the diamine functionality is a key component in the development of potent enzyme inhibitors and as a scaffold for combinatorial libraries in high-throughput screening campaigns.[5] Beyond pharmaceuticals, tetrahydrofuran diamines are also being explored as advanced curing agents for epoxy resins, offering improved performance characteristics.[6]

The growing demand for enantiomerically pure cis-3,4-tetrahydrofurandiamine necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for the multi-kilogram scale synthesis of this valuable intermediate, addressing the critical aspects of stereochemical control, process safety, and product purification.

Overall Synthetic Strategy: A Two-Stage Approach

The industrial synthesis of cis-3,4-tetrahydrofurandiamine is most effectively approached through a two-stage process, starting from the readily available and bio-renewable precursor, furan. The strategy is designed to first establish the core tetrahydrofuran ring with the correct cis stereochemistry in the diol intermediate, followed by a stereoretentive conversion to the target diamine.

G cluster_0 Stage 1: Synthesis of cis-3,4-Dihydroxytetrahydrofuran cluster_1 Stage 2: Conversion to cis-3,4-Tetrahydrofurandiamine Furan Furan 2,5-Dihydrofuran 2,5-Dihydrofuran Furan->2,5-Dihydrofuran Hydrogenation cis-3,4-Dihydroxytetrahydrofuran cis-3,4-Dihydroxytetrahydrofuran 2,5-Dihydrofuran->cis-3,4-Dihydroxytetrahydrofuran Diastereoselective Dihydroxylation Intermediate Intermediate cis-3,4-Dihydroxytetrahydrofuran->Intermediate Activation cis-3,4-Tetrahydrofurandiamine cis-3,4-Tetrahydrofurandiamine Intermediate->cis-3,4-Tetrahydrofurandiamine Amination

Caption: Overall synthetic workflow for cis-3,4-tetrahydrofurandiamine.

Part 1: Synthesis of cis-3,4-Dihydroxytetrahydrofuran

The synthesis of the key diol intermediate is achieved in two steps from furan: a selective hydrogenation to 2,5-dihydrofuran, followed by a diastereoselective dihydroxylation.

Step 1.1: Selective Hydrogenation of Furan to 2,5-Dihydrofuran

The initial step involves the selective hydrogenation of furan to 2,5-dihydrofuran. It is critical to avoid over-reduction to tetrahydrofuran. This is achieved by using a poisoned catalyst or by carefully controlling the reaction conditions.

Protocol:

  • Reactor Setup: A 100 L stainless steel hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet is rendered inert with nitrogen.

  • Catalyst Loading: 5% Palladium on calcium carbonate (CaCO₃), poisoned with lead (Lindlar's catalyst), is added to the reactor under a nitrogen blanket. The amount of catalyst should be approximately 0.5% by weight relative to furan.

  • Solvent and Substrate: A solution of furan in methanol (1:1 v/v) is added to the reactor.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then pressurized with hydrogen to 5-10 bar and the temperature is maintained at 25-30 °C.

  • Monitoring: The reaction is monitored by gas chromatography (GC) for the disappearance of furan and the formation of 2,5-dihydrofuran.

  • Work-up: Upon completion, the reactor is vented and purged with nitrogen. The catalyst is removed by filtration through a pad of celite. The methanol is removed by distillation under reduced pressure to yield crude 2,5-dihydrofuran.

ParameterValue
Starting MaterialFuran
Catalyst5% Pd/CaCO₃ (Lindlar's catalyst)
SolventMethanol
Hydrogen Pressure5-10 bar
Temperature25-30 °C
Typical Yield>95%
Step 1.2: Diastereoselective Dihydroxylation of 2,5-Dihydrofuran

The cis-diol is formed through a diastereoselective dihydroxylation of the double bond in 2,5-dihydrofuran. The use of osmium tetroxide is a classic and reliable method for achieving this transformation with high cis-selectivity.[7]

Protocol:

  • Reactor Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, a cooling jacket, and a dropping funnel is charged with a solution of 2,5-dihydrofuran in a mixture of acetone and water (10:1 v/v).

  • Reagent Addition: N-methylmorpholine N-oxide (NMO) is added as the co-oxidant. The solution is cooled to 0-5 °C. A catalytic amount of osmium tetroxide (OsO₄) in toluene is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 12-18 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • Work-up: The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield crude cis-3,4-dihydroxytetrahydrofuran, which can be purified by vacuum distillation.

ParameterValue
Starting Material2,5-Dihydrofuran
ReagentsOsO₄ (catalytic), NMO (stoichiometric)
SolventAcetone/Water (10:1)
Temperature0-5 °C
Typical Yield85-90%

Part 2: Conversion to cis-3,4-Tetrahydrofurandiamine

The conversion of the cis-diol to the cis-diamine is a critical step that requires retention of stereochemistry. A common and effective industrial method involves a double Mitsunobu reaction followed by reduction, or a two-step process of activation and nucleophilic substitution.

G cluster_0 Activation and Amination Pathway cis-Diol cis-Diol cis-Ditosylate cis-Ditosylate cis-Diol->cis-Ditosylate Tosylation cis-Diazide cis-Diazide cis-Ditosylate->cis-Diazide Azide Substitution (SN2) cis-Diamine cis-Diamine cis-Diazide->cis-Diamine Reduction

Caption: A common pathway for the stereoretentive conversion of a cis-diol to a cis-diamine.

Step 2.1: Double Inversion Approach (via Ditosylate and Diazide)

This robust method involves converting the diol into a good leaving group, followed by a double SN2 reaction with an azide nucleophile, which proceeds with inversion of configuration at each center, resulting in an overall retention of the cis stereochemistry. The final step is the reduction of the diazide.

Protocol:

  • Tosylation:

    • In a 200 L reactor, cis-3,4-dihydroxytetrahydrofuran is dissolved in pyridine and cooled to 0 °C.

    • Tosyl chloride is added portion-wise, maintaining the temperature below 10 °C.

    • The reaction is stirred at room temperature until complete, then quenched with water. The product is extracted with dichloromethane, washed with dilute HCl and brine, dried, and concentrated to give the ditosylate.

  • Azidation:

    • The crude ditosylate is dissolved in dimethylformamide (DMF).

    • Sodium azide is added, and the mixture is heated to 80-90 °C for 12-24 hours.

    • After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to yield the cis-3,4-diazidotetrahydrofuran.

  • Reduction:

    • The diazide is dissolved in methanol in a 100 L hydrogenation reactor.

    • Palladium on carbon (10% Pd/C) is added as the catalyst.

    • The reactor is pressurized with hydrogen (20-30 bar) and heated to 40-50 °C.

    • After the reaction is complete (monitored by TLC or GC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The crude diamine is purified by vacuum distillation to yield pure cis-3,4-tetrahydrofurandiamine.

Parameter (Overall)Value
Starting Materialcis-3,4-Dihydroxytetrahydrofuran
Key ReagentsTosyl chloride, Sodium azide, H₂/Pd-C
SolventsPyridine, DMF, Methanol
Key TransformationStereoretentive amination
Typical Overall Yield60-70% from the diol

Safety and Handling

cis-3,4-Tetrahydrofurandiamine and its intermediates require careful handling in a well-ventilated area or under a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling Precautions: Avoid contact with skin and eyes.[8] Do not breathe vapors or mists.[9] The compound is flammable; keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take precautionary measures against static discharges.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6] Peroxide formation may occur on prolonged storage if exposed to air.[6][8] Containers should be dated upon opening.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity. Chiral HPLC can be used to determine enantiomeric excess if a chiral synthesis is performed.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

References

  • Fisher Scientific. (2009, June 11).
  • Sigma-Aldrich. (2024, September 30).
  • Fisher Scientific. (2012, March 23).
  • ChemicalBook. (2025, July 19).
  • PubChem. cis-3,4-Tetrahydrofurandiamine.
  • Benchchem. The Fundamental Chemistry of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide.
  • PubMed. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents.
  • Benchchem. Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Innovations in Chiral Purification. (2025, January 31). Exploring Techniques and Future Potential.
  • MDPI. (2020). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • The Journal of Organic Chemistry. (2021, July 27).
  • Sigma-Aldrich. Chiral Vicinal Diamines for Asymmetric Synthesis.
  • Bio4Matpro.
  • ResearchGate. (2025, August 7). Synthesis of (S)-3-Aminoethyl-1,2,3,4-Tetrahydroisoquinoline (TIQ-Diamine) via the Mitsunobu Protocol.
  • MDPI. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PMC - NIH. (2017, May 9).
  • MSU chemistry.
  • RSC Publishing. (2025, May 23).
  • ResearchGate. Formal synthesis of: Cis -solamin: Acid-catalyzed one-step construction of 2,5-disubstituted tetrahydrofuran.
  • ChemicalBook. CIS-3,4-DIMETHYL-3-HEXENE synthesis.
  • Sci-Hub. Straightforward Synthesis of Functionalized Furo[3,4‐d]pyrimidine‐2,4‐diones.
  • Google Patents. EP3252091A1 - Tetrahydrofuran diamine.
  • Organic Syntheses Procedure. Furan, 3-hydroxy-1,2,3,4-tetrahydro.
  • PMC - NIH. (2021). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols.
  • RSC Publishing. (2016, April 12).
  • PubMed. (2013, September 6). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry.
  • PubMed. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

Sources

Method

Application Notes &amp; Protocols: Cis-3,4-Tetrahydrofurandiamine as a Chiral Ligand for Metal Complexes

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Foreword: Navigating the Frontier of Ligand Design The field of coordination chemistry is perp...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: Navigating the Frontier of Ligand Design

The field of coordination chemistry is perpetually driven by the quest for novel ligands that can unlock new reactivity, selectivity, and therapeutic potential in metal complexes. Cis-3,4-Tetrahydrofurandiamine stands as one such frontier molecule. As a chiral, C2-symmetric vicinal diamine embedded within a tetrahydrofuran (THF) framework, it presents a unique constellation of structural features: stereochemically defined nitrogen donors, a constrained backbone to influence bite angle, and a potentially coordinating ether oxygen.

Direct experimental literature on cis-3,4-tetrahydrofurandiamine is notably sparse[1][2]. Therefore, this guide is constructed with the spirit of scientific exploration. We will proceed from first principles, leveraging robust, field-proven protocols for analogous and structurally related chiral diamines to provide a comprehensive and scientifically-grounded starting point for your research. The methodologies herein are designed not as rigid instructions, but as adaptable frameworks for the synthesis, characterization, and application of metal complexes based on this promising, yet underexplored, ligand scaffold.

Part 1: The Ligand—Synthesis and Design Rationale

Structural & Mechanistic Considerations

Cis-3,4-Tetrahydrofurandiamine is a privileged structure for several reasons:

  • Chiral Vicinal Diamine: This is a cornerstone motif in asymmetric catalysis. The two nitrogen atoms can chelate to a metal center, creating a stable five-membered ring and a chiral environment that directs the stereochemical outcome of a reaction.[3]

  • C2-Symmetry: The C2-symmetric nature of the cis isomer simplifies the number of possible diastereomeric transition states in a catalytic cycle, which is often a key factor in achieving high enantioselectivity.[4]

  • Constrained Tetrahydrofuran Backbone: Unlike flexible acyclic diamines, the THF ring imposes conformational rigidity. This pre-organizes the ligand for coordination and restricts the geometry of the resulting metal complex, which can profoundly influence catalytic activity and selectivity.

  • Potential for Tridentate Coordination: The endocyclic ether oxygen introduces the possibility of N,O,N-tridentate coordination. While ethers are generally weak ligands, their coordination can be significant, especially in highly electrophilic or coordinatively unsaturated metal centers.[5][6][7] This could stabilize catalytic intermediates or modulate the electronic properties of the metal.

Proposed Synthetic Protocol for (3R,4R)-Tetrahydrofuran-3,4-diamine

Given the absence of a standard published procedure, we propose a synthesis based on the well-established chemistry of tartaric acid, a readily available chiral starting material. This approach is analogous to the synthesis of TADDOLs and other C2-symmetric ligands derived from tartrate esters.[8][9]

Ligand_Synthesis_Workflow start L-(+)-Tartaric Acid step1 Esterification & Acetal Protection start->step1 1. (CH3)2C(OMe)2, MeOH 2. SOCl2, MeOH int1 Protected Tartrate Diester step1->int1 step2 Reduction to Diol (e.g., LiAlH4) int1->step2 int2 Chiral Diol step2->int2 step3 Mesylation or Tosylation (e.g., MsCl, Pyridine) int2->step3 int3 Bis-Mesylate step3->int3 step4 Double SN2 Azide Substitution (NaN3, DMF) int3->step4 int4 Bis-Azide step4->int4 step5 Reduction of Azides (e.g., H2, Pd/C or LiAlH4) int4->step5 int5 Protected Diamine step5->int5 step6 Acidic Deprotection & Cyclization (Intramolecular Williamson Ether Synthesis) int5->step6 final cis-3,4-Tetrahydrofurandiamine (as salt) step6->final

Caption: Proposed synthetic workflow for cis-3,4-Tetrahydrofurandiamine.

Step-by-Step Methodology:

  • Protection and Esterification: Protect the diol of L-(+)-Tartaric acid as an acetonide and convert the carboxylic acids to methyl esters. This yields dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

    • Causality: Protection of the diols is crucial to direct the subsequent reduction to the ester groups.

  • Reduction to Diol: Reduce the diester using a strong reducing agent like Lithium aluminum hydride (LiAlH4) in anhydrous THF to yield ((4R,5R)-2,2-dimethyl-1,3-dioxolan-4,5-yl)dimethanol.

  • Activation of Hydroxyl Groups: Convert the primary alcohols to a better leaving group, such as a mesylate or tosylate, using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    • Causality: Hydroxyl groups are poor leaving groups; conversion to sulfonates is essential for the subsequent nucleophilic substitution.

  • Double Nucleophilic Substitution: Displace the mesylates with azide ions (using sodium azide in a polar aprotic solvent like DMF). This proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at both centers.

  • Reduction of Azides: Reduce the diazide to the corresponding diamine. This can be achieved via catalytic hydrogenation (H2, Pd/C) or with LiAlH4.

  • Deprotection and Cyclization: Treat the resulting protected diamine with strong acid. This will cleave the acetonide protecting group, yielding a diol. Under these conditions, an intramolecular Williamson ether synthesis is expected to occur, where one of the hydroxyls displaces the other (after protonation) to form the tetrahydrofuran ring, yielding the target ligand, which can be isolated as a hydrochloride salt.

    • Trustworthiness: Each step is a standard, high-yielding transformation in organic synthesis. Purity should be assessed after each step using NMR and Mass Spectrometry. The final product's enantiomeric purity should be confirmed using chiral HPLC.

Part 2: Synthesis of Metal Complexes—Protocols

The true utility of a ligand is realized upon its coordination to a metal center. The following protocols are robust starting points for complexation with metals relevant to catalysis and medicine.

Complex_Synthesis_Workflow ligand cis-3,4-Tetrahydrofurandiamine (L) reaction Reaction (Stirring, Inert Atmosphere, Controlled Temperature) ligand->reaction metal_prec Metal Precursor (e.g., K2PtCl4, [Ru(p-cymene)Cl2]2) metal_prec->reaction solvent Inert Solvent (e.g., H2O, EtOH, DCM) solvent->reaction workup Workup (Filtration, Washing) reaction->workup Precipitation product Target Metal Complex [M(L)Xn] workup->product charac Characterization (NMR, MS, EA, X-ray) product->charac

Caption: Generalized workflow for synthesizing metal-diamine complexes.

Protocol 2.1: Synthesis of a Dichloro(diamine)platinum(II) Complex

Platinum(II) complexes with chiral diamine ligands are a cornerstone of modern chemotherapy, exemplified by oxaliplatin.[10][11] This protocol adapts standard methods for their synthesis.[12][13]

Materials:

  • Potassium tetrachloroplatinate(II) (K2PtCl4)

  • cis-3,4-Tetrahydrofurandiamine (1 equivalent)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask protected from light, dissolve K2PtCl4 in a minimum amount of deionized water (e.g., 100 mg in 4 mL) to form a clear, reddish-orange solution.

  • In a separate vessel, dissolve one molar equivalent of cis-3,4-tetrahydrofurandiamine in deionized water.

  • Slowly add the diamine solution dropwise to the stirring K2PtCl4 solution at room temperature.

    • Causality: The diamine ligand displaces two chloride ligands from the platinum coordination sphere. A slow, dropwise addition minimizes the formation of polymeric side products.

  • Upon addition, a yellow precipitate of the [PtCl2(diamine)] complex should form.

  • Continue stirring the reaction mixture in the dark for 24 hours to ensure the reaction proceeds to completion.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with ample deionized water, then ethanol, and finally a small amount of diethyl ether to facilitate drying.

    • Trustworthiness: The sequential washing removes unreacted starting materials and inorganic salts. The product is typically air-stable. Purity can be confirmed by Elemental Analysis and 1H, 13C, and 195Pt NMR spectroscopy.

Protocol 2.2: Synthesis of a [RuCl(p-cymene)(diamine)]Cl Catalyst Precursor

Ruthenium(II) complexes bearing a chiral diamine and an arene ligand are benchmark catalysts for asymmetric transfer hydrogenation.[14][15][16]

Materials:

  • [Ru(p-cymene)Cl2]2 dimer

  • cis-3,4-Tetrahydrofurandiamine (2.2 equivalents relative to the dimer)

  • Anhydrous isopropanol or dichloromethane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the [Ru(p-cymene)Cl2]2 dimer (1 equivalent).

  • Add cis-3,4-Tetrahydrofurandiamine (2.2 equivalents).

    • Causality: The diamine ligand coordinates to the ruthenium center, cleaving the chloride bridges of the dimer to form two molecules of the monomeric cationic complex. A slight excess of the diamine ensures complete conversion of the dimer.

  • Add anhydrous solvent (e.g., isopropanol, 5-10 mL per 100 mg of dimer) via cannula or syringe.

  • Stir the resulting suspension/solution at room temperature or gently warm to 40 °C for 1-2 hours. The reaction progress can often be monitored by a color change and the dissolution of the starting materials.

  • If a precipitate forms upon reaction, it can be isolated by filtration under inert atmosphere, washed with a small amount of cold solvent and then diethyl ether, and dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure.

    • Trustworthiness: This is a highly reliable and clean reaction. The resulting complex can be characterized by 1H and 13C NMR. The formation of a single diastereomer (due to the new stereocenter at the metal) can often be observed, indicating good stereochemical control.

Part 3: Applications & Performance Benchmarks

Application in Asymmetric Transfer Hydrogenation (ATH)

The benchmark reaction for a new chiral diamine-metal catalyst is often the asymmetric transfer hydrogenation of a prochiral ketone, such as acetophenone, to the corresponding chiral alcohol.

Catalysis_Logic ligand cis-3,4-Tetrahydrofurandiamine (Chiral Information Source) complex Chiral Metal Complex (Active Catalyst) ligand->complex metal Metal Center (Ru, Rh, Ir) (Catalytic Engine) metal->complex product Enantioenriched Product (e.g., Chiral Alcohol) complex->product Catalytic Transformation substrate Prochiral Substrate (e.g., Ketone) substrate->product Input

Caption: Logical relationship of components in asymmetric catalysis.

General Protocol for ATH of Acetophenone:

  • In a Schlenk flask under an inert atmosphere, dissolve the [RuCl(p-cymene)(diamine)]Cl catalyst (0.01-0.1 mol%).

  • Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

    • Causality: This azeotropic mixture serves as a convenient and effective in-situ source of hydride for the catalytic cycle.

  • Add the solvent (e.g., isopropanol or acetonitrile).

  • Add acetophenone (1 equivalent).

  • Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor by TLC or GC.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

  • Determine the enantiomeric excess (ee%) of the 1-phenylethanol product using chiral HPLC or GC.

Performance Benchmarks for Established Ligands:

For context, the performance of established chiral diamine ligands in the Ru-catalyzed ATH of acetophenone is summarized below. This provides a baseline against which a new ligand can be evaluated.

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee%)Reference
(1R,2R)-TsDPEN-RuAcetophenone>95%98-99%[17]
(1R,2R)-DPEN-RuAcetophenone>95%97%[14][18]
(1R,2R)-DACH-RuAcetophenone>90%95%[15]
cis-3,4-THF-Diamine-Ru Acetophenone To be determined To be determined N/A

TsDPEN = N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine; DPEN = 1,2-Diphenylethylenediamine; DACH = 1,2-Diaminocyclohexane

References

  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(20), 7318–7319. [Link]

  • Genet, J. P., et al. (1998). Synthesis of a New Water-Soluble C2-Symmetric Chiral Diamine: Preliminary Investigation of Its Catalytic Properties for Asymmetric Hydrogenation under Biphasic Conditions. The Journal of Organic Chemistry, 63(23), 8448–8455. [Link]

  • Cui, X., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(46), 16144–16147. [Link]

  • Ito, S., et al. (2016). Dibenzofuran-based C2-Symmetric Chiral Diamines: Their Synthesis and Chiral Recognition Properties. Chemistry Letters, 45(10), 1162-1164. [Link]

  • Ito, S., et al. (2016). Dibenzofuran-based C2-Symmetric Chiral Diamines: Their Synthesis and Chiral Recognition Properties. Chemistry Letters. [Link]

  • Hattori, T., et al. (1995). Synthesis of C2-Symmetrical Chiral Diamines: Diastereoselective Addition to Bis(1,3-oxazolidinyl)alkanes with Grignard Reagents. Tetrahedron: Asymmetry, 6(6), 1317-1320. [Link]

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Semantic Scholar. [Link]

  • Hayashi, T., & Defieber, C. (2007). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews, 107(12), 5415-5456. [Link]

  • Ito, S., et al. (2016). Dibenzofuran-based C2-Symmetric Chiral Diamines: Their Synthesis and Chiral Recognition Properties. Semantic Scholar. [Link]

  • Gladysz, J. A. (2003). Introduction: Enantioselective Catalysis. Chemical Reviews, 103(8), 2763-2764. [Link]

  • Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Rizzato, S. (2015). Chiral transition metal complexes: synthesis, characterization, applications. AIR Unimi. [Link]

  • Rauch, M. (2007). Utilization of Chiral-at-Metal Complexes for Asymmetric Catalysis. University of Illinois Urbana-Champaign. [Link]

  • Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 116(9), 5241-5321. [Link]

  • Kandioller, W., et al. (2015). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions, 44(2), 707-717. [Link]

  • Shi, B.-F., et al. (2019). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 24(17), 3093. [Link]

  • Michigan State University. Synthesis of cis- and trans- Diamminedichloroplatinum(II). MSU Chemistry. [Link]

  • Gennari, C., & Piarulli, U. (2003). Combinatorial Libraries of Chiral Ligands for Enantioselective Catalysis. Chemical Reviews, 103(8), 3071-3100. [Link]

  • Fu, G. C., et al. (2019). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboron ate esters with alkylzincs. Organic Syntheses, 96, 482-501. [Link]

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. SciSpace. [Link]

  • Seebach, D., et al. (2001). Components for the preparation of TADDOLs and their analogues. ResearchGate. [Link]

  • Wikipedia. Transition metal ether complex. Wikipedia. [Link]

  • Google Patents. (2011). Preparation method of dinitroso diammineplatinum.
  • Park, J. G., et al. (2000). Geometric Structures of Tetrahydrofuran (THF)-Based 16-Crown-4 Derivatives and Its Cation Complexes. Bulletin of the Korean Chemical Society, 21(10). [Link]

  • Tavčar, G., et al. (2021). Coordination of a Neutral Ligand to a Metal Center of Oxohalido Anions: Fact or Fiction?. Inorganic Chemistry, 60(16), 12025-12035. [Link]

  • Tavčar, G., et al. (2021). Coordination of a Neutral Ligand to a Metal Center of Oxohalido Anions: Fact or Fiction?. Inorganic Chemistry, 60(16), 12025-12035. [Link]

  • Bugarčić, Ž. D., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(36), 4706-4726. [Link]

  • University of Huddersfield Repository. (2012). Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. [Link]

  • PubChem. cis-3,4-Tetrahydrofurandiamine. PubChem. [Link]

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  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Chiral Covalent Organic Frameworks using cis-3,4-Tetrahydrofurandiamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking New Chiral Architectures with a Flexible Furan Linker Covalent Organic Frameworks (COFs)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Chiral Architectures with a Flexible Furan Linker

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with atomically precise structures.[1] The ability to tailor their building blocks allows for the design of materials with specific functionalities, making them prime candidates for applications in catalysis, separation, and molecular recognition.[2][3] The introduction of chirality into the COF backbone is of particular interest, as it can create unique chiral environments for enantioselective processes, a critical need in the pharmaceutical and fine chemical industries.[4][5]

This document outlines the prospective use of cis-3,4-Tetrahydrofurandiamine, a chiral and flexible diamine, in the synthesis of novel Covalent Organic Frameworks. While the direct use of this specific linker has not been extensively documented, this guide provides a scientifically grounded, hypothetical framework for its application. By combining cis-3,4-Tetrahydrofurandiamine with a suitable aldehyde linker, it is proposed that a new class of chiral COFs (CCOFs) with unique structural and functional properties can be accessed. The flexible, non-aromatic nature of the tetrahydrofuran unit is expected to impart distinct conformational properties to the resulting framework compared to rigid aromatic linkers, potentially leading to novel applications in asymmetric catalysis and chiral separations.[3][6]

Rationale for the Use of cis-3,4-Tetrahydrofurandiamine

The choice of cis-3,4-Tetrahydrofurandiamine as a building block is motivated by several key features:

  • Inherent Chirality: The cis configuration of the amine groups on the tetrahydrofuran ring provides a stereochemically defined building block, essential for the synthesis of chiral COFs.[2]

  • Structural Flexibility: Unlike rigid phenyl or biphenyl linkers, the saturated tetrahydrofuran ring is non-planar and flexible. This can lead to the formation of 3D-like framework topologies or unique pore structures.

  • Hydrogen Bonding Capability: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, potentially influencing substrate binding and catalytic activity within the COF pores.

  • Biomass-Derived Potential: Furan-based compounds can often be derived from renewable biomass sources, aligning with the principles of green chemistry.[7][8]

Proposed Synthetic Strategy: Imine Condensation

The most robust and widely used method for constructing COFs from amine and aldehyde precursors is through the formation of imine linkages. This reversible reaction allows for "error-checking" during the synthesis, which is crucial for the formation of a crystalline, ordered framework rather than an amorphous polymer. The general reaction scheme involves the condensation of the diamine with a di- or trialdehyde.

For this proposed synthesis, we will use Terephthalaldehyde (PDA) as the dialdehyde linker due to its commercial availability, rigidity, and well-documented success in forming high-quality 2D COFs.[9]

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product diamine cis-3,4-Tetrahydrofurandiamine reaction Imine Condensation (1,4-Dioxane / mesitylene, 120°C, 3 days) diamine->reaction dialdehyde Terephthalaldehyde (PDA) dialdehyde->reaction cof Hypothetical Chiral COF (THF-PDA-COF) reaction->cof workup Washing & Activation cof->workup

Caption: Proposed synthetic workflow for the THF-PDA-COF.

Detailed Experimental Protocol

This protocol is a standard solvothermal method adapted for the synthesis of a hypothetical imine-linked COF from cis-3,4-Tetrahydrofurandiamine and Terephthalaldehyde.

Materials and Reagents:

  • cis-3,4-Tetrahydrofurandiamine

  • Terephthalaldehyde (PDA)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Aqueous Acetic Acid (6M)

  • Acetone (anhydrous)

  • Pyrex tube (10 mL)

  • Ultrasonic bath

  • Oven

  • Soxhlet extraction apparatus

  • Vacuum oven or Schlenk line

Procedure:

  • Preparation of the Monomer Solution:

    • In a 10 mL Pyrex tube, add cis-3,4-Tetrahydrofurandiamine (0.1 mmol, 10.2 mg) and Terephthalaldehyde (0.1 mmol, 13.4 mg).

    • Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. The choice of a solvent mixture provides a good balance of polarity and boiling point for the reaction.

    • Add 0.2 mL of 6M aqueous acetic acid. The acid acts as a catalyst for the reversible imine formation.[10]

    • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization of the monomers.

  • Solvothermal Reaction:

    • Flash-freeze the Pyrex tube in liquid nitrogen for 2-3 minutes.

    • Evacuate the tube using a Schlenk line and seal it with a torch. This creates a closed system, which is essential for maintaining the equilibrium of the reversible reaction.

    • Place the sealed tube in an oven preheated to 120°C for 72 hours. A slow, thermodynamically controlled reaction is key to obtaining a crystalline product.

  • Product Isolation and Washing:

    • After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A precipitate should be visible.

    • Carefully open the tube and collect the solid product by filtration through a medium porosity fritted funnel.

    • Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove any unreacted monomers and oligomers.

  • Activation of the COF:

    • To remove the solvent molecules trapped within the pores, the COF must be activated.

    • Perform a Soxhlet extraction on the solid product with anhydrous acetone for 24 hours.

    • After extraction, dry the COF under high vacuum (e.g., using a Schlenk line) at 150°C for 12 hours. This will yield the activated, porous COF as a fine powder.

Characterization of the Resulting COF

To confirm the successful synthesis and determine the properties of the new COF, a suite of characterization techniques should be employed.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and structure of the COF.A diffraction pattern with distinct peaks, which can be compared to a simulated pattern of the expected structure to confirm the formation of an ordered framework.[11][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of imine bonds.Disappearance of the N-H stretching bands from the diamine and the C=O stretching band from the dialdehyde, and the appearance of a new C=N stretching band around 1620 cm⁻¹.[13][14]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.A TGA curve showing thermal stability up to a certain temperature, followed by decomposition. This indicates the robustness of the framework.[13]
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To measure the surface area and porosity of the COF.A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area and pore size distribution can be calculated, confirming the porous nature of the material.[15]
Solid-State ¹³C CP/MAS NMR To provide further evidence of the covalent linkages in the framework.Peaks corresponding to the carbon atoms in the COF structure, including a characteristic peak for the imine carbon.

Proposed Structure and Topology

The condensation of a C2-symmetric diamine with a C2-symmetric dialdehyde is expected to form a 2D layered structure. The layers would then stack via van der Waals interactions to form the 3D material. The flexibility of the tetrahydrofuran linker might lead to a more distorted or interpenetrated framework compared to COFs made from purely rigid linkers.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in cis-3,4-Tetrahydrofurandiamine synthesis

Welcome to the technical support center for the synthesis of cis-3,4-Tetrahydrofurandiamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3,4-Tetrahydrofurandiamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this valuable chiral building block. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Introduction

cis-3,4-Tetrahydrofurandiamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the efficacy of the final active pharmaceutical ingredient. This guide will focus on a robust and stereocontrolled synthetic route starting from L-tartaric acid, a readily available and inexpensive chiral precursor. We will address common challenges and provide practical solutions to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the stereoselective synthesis of cis-3,4-Tetrahydrofurandiamine?

A1: L-tartaric acid is the recommended starting material to ensure the desired cis-stereochemistry of the final product. The inherent C2 symmetry and defined stereocenters of L-tartaric acid provide a robust platform for controlling the stereochemical outcome of the synthesis. An established multi-step synthesis beginning with the conversion of L-tartaric acid to 2,3-O-isopropylidene-L-threitol is a well-documented and reliable approach.

Q2: Why is Boc-protection of the final diamine recommended?

A2: cis-3,4-Tetrahydrofurandiamine is a polar, water-soluble compound that can be challenging to handle and purify in its free base form. Protection of the amino groups with the tert-butoxycarbonyl (Boc) group offers several advantages:

  • Improved Handling: The di-Boc protected compound is a solid that is less polar and more soluble in common organic solvents, simplifying purification by column chromatography.

  • Stability: The Boc groups protect the nucleophilic amines from unwanted side reactions if further chemical transformations are required.

  • Characterization: The protected intermediate is easier to characterize by standard analytical techniques like NMR spectroscopy.

Q3: What are the critical steps in the synthesis that determine the final yield and purity?

A3: The most critical steps are:

  • Cyclization to form the tetrahydrofuran ring: This step, typically proceeding via the dimesylate or ditosylate of a threitol derivative, must be carried out under conditions that favor intramolecular cyclization over intermolecular polymerization.

  • Double nucleophilic substitution with azide: This S(_N)2 reaction proceeds with inversion of configuration at both stereocenters. Incomplete reaction or elimination side-products can significantly reduce the yield.

  • Reduction of the diazide: The complete reduction of both azide groups to amines is essential. The choice of reducing agent and reaction conditions are critical to avoid the formation of partially reduced intermediates.

  • Purification of the final product: As a small, polar molecule, the final diamine can be difficult to isolate. Purification via the di-Boc protected derivative followed by deprotection is often the most effective strategy.

Q4: Can D-tartaric acid be used to synthesize the enantiomer?

A4: Yes, starting with D-tartaric acid will yield the enantiomer of the cis-3,4-Tetrahydrofurandiamine. The synthetic route is identical, and the stereochemistry of the starting material will dictate the stereochemistry of the final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in the conversion of diol to dimesylate/ditosylate - Incomplete reaction. - Degradation of the starting material or product.- Ensure anhydrous conditions as mesyl chloride and tosyl chloride are sensitive to moisture. - Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced. - Perform the reaction at low temperature (e.g., 0 °C) to minimize side reactions.
Formation of polymeric byproducts during cyclization - Intermolecular reaction competing with intramolecular cyclization.- Use high dilution conditions to favor the intramolecular reaction. - Ensure slow addition of the dimesylate/ditosylate to the reaction mixture.
Incomplete conversion of the dimesylate/ditosylate to the diazide - Insufficient nucleophilicity of the azide source. - Steric hindrance.- Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion. - Increase the reaction temperature and/or reaction time. Monitor the reaction by TLC.
Low yield in the reduction of the diazide - Incomplete reduction. - Catalyst poisoning.- For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur compounds). - If using LiAlH₄, ensure strictly anhydrous conditions. - Staudinger reduction (PPh₃ followed by H₂O) is a milder alternative that can be effective.
Difficulty in isolating the final free diamine - High polarity and water solubility.- After deprotection of the di-Boc derivative, use azeotropic distillation with toluene to remove water. - Alternatively, perform a salt formation (e.g., with HCl) to precipitate the diamine dihydrochloride salt.
Incomplete Boc-deprotection - Insufficiently acidic conditions.- Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2] - Ensure an adequate excess of the acid is used. Monitor the reaction by TLC until the starting material is fully consumed.

Experimental Protocols

Overall Synthetic Workflow

Synthesis_Workflow A L-Tartaric Acid B 1,4-Di-O-benzyl-L-threitol A->B Multi-step (Protection, Reduction) C 1,4-Dimesyl-L-threitol B->C Mesylation D cis-3,4-Diazido-tetrahydrofuran C->D Cyclization & Azidation E cis-3,4-Diamino-tetrahydrofuran D->E Reduction F cis-3,4-Bis(Boc-amino)-tetrahydrofuran E->F Boc Protection G Purified cis-3,4-Diamino-tetrahydrofuran F->G Purification & Deprotection

Caption: Overall synthetic workflow for cis-3,4-Tetrahydrofurandiamine.

Step-by-Step Synthesis

Step 1: Synthesis of 1,4-Di-O-benzyl-L-threitol

This procedure is adapted from a well-established protocol.[3]

  • Protection: L-tartaric acid is first converted to its dimethyl ester and then protected as the isopropylidene acetal.

  • Reduction: The resulting diester is reduced with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford 2,3-O-isopropylidene-L-threitol.

  • Benzylation: The diol is then benzylated using benzyl bromide and a strong base like sodium hydride to yield 1,4-di-O-benzyl-2,3-O-isopropylidene-L-threitol.

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions to give 1,4-di-O-benzyl-L-threitol.

Step 2: Synthesis of 1,4-Dimesyl-L-threitol

  • Dissolve 1,4-di-O-benzyl-L-threitol in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.1 equivalents).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimesylate.

Step 3: Synthesis of cis-3,4-Diazidotetrahydrofuran

  • Dissolve the crude 1,4-dimesyl-L-threitol in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3-5 equivalents) and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diazide is often used in the next step without further purification.

Step 4: Synthesis of cis-3,4-Diaminotetrahydrofuran

Method A: Catalytic Hydrogenation

  • Dissolve the crude cis-3,4-diazidotetrahydrofuran in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Method B: Staudinger Reduction

  • Dissolve the crude cis-3,4-diazidotetrahydrofuran in THF.

  • Add triphenylphosphine (2.2 equivalents) and stir at room temperature.

  • After the initial reaction (indicated by the cessation of nitrogen evolution), add water and heat the mixture to reflux for several hours to hydrolyze the intermediate iminophosphorane.

  • Cool the reaction mixture and extract with an appropriate solvent to remove triphenylphosphine oxide. The aqueous layer contains the desired diamine.

Step 5: Boc-Protection, Purification, and Deprotection

  • Protection: Dissolve the crude cis-3,4-diaminotetrahydrofuran in a mixture of THF and water. Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) and a base like sodium bicarbonate or triethylamine. Stir at room temperature until the reaction is complete.[1]

  • Purification: Extract the di-Boc protected diamine with ethyl acetate. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified cis-3,4-bis(Boc-amino)tetrahydrofuran in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.[2]

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product can be obtained as the trifluoroacetate salt or neutralized with a base to yield the free diamine.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Final Yield/Purity Step1 Analyze Purity of Intermediates Start->Step1 Step2 Review Cyclization Conditions Step1->Step2 Impurities Present Step5 Optimize Final Purification Step1->Step5 Intermediates Pure Step3 Check Azide Substitution Efficiency Step2->Step3 High Dilution Used TweakCyclization Implement High Dilution Step2->TweakCyclization Concentrated Step4 Verify Reduction Completion Step3->Step4 No Elimination Byproducts TweakAzidation Lower Temperature/Change Solvent Step3->TweakAzidation Elimination Observed Step4->Step5 Complete Reduction TweakReduction Change Reducing Agent/Conditions Step4->TweakReduction Incomplete Reduction End Achieved High Yield/Purity Step5->End Boc-Protection Route Used TweakPurification Switch to Boc-Protection/Deprotection Step5->TweakPurification Direct Isolation Attempted

Caption: A decision tree for troubleshooting low yield and purity.

Data Summary

Reaction Step Key Reagents Typical Yield Purity Assessment
MesylationMethanesulfonyl chloride, Triethylamine>90%TLC, ¹H NMR
Cyclization/AzidationSodium azide, DMF60-80%TLC, IR (azide stretch)
Diazide ReductionH₂/Pd-C or LiAlH₄80-95%TLC, ¹H NMR
Boc ProtectionBoc₂O, Base>95%TLC, ¹H NMR
Boc DeprotectionTFA, DCM>95%¹H NMR

References

  • Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Crystallization of Chiral Amines

Welcome to the Technical Support Center for Diastereomeric Crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereomeric Crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the resolution of chiral amines. As a self-validating system, each protocol and troubleshooting step is grounded in established chemical principles to ensure you can confidently navigate the complexities of chiral separation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles of diastereomeric resolution.

Q1: What is the fundamental principle of diastereomeric crystallization for resolving chiral amines?

Diastereomeric crystallization is a classical and highly effective method for separating enantiomers, which are non-superimposable mirror images of a chiral molecule.[1] Since enantiomers possess identical physical properties (e.g., solubility, melting point), direct separation by standard crystallization is impossible.[1] The core principle involves reacting the racemic amine (a 50:50 mixture of both enantiomers) with a single, pure enantiomer of a chiral acid, known as a resolving agent.[2][3] This acid-base reaction forms a pair of diastereomeric salts.[2] Unlike enantiomers, diastereomers have distinct physical properties, most critically, different solubilities in a given solvent.[4][5] This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor, thus achieving separation.[3]

Q2: How do I select an appropriate chiral resolving agent for my amine?

The selection of a resolving agent is a critical, and often empirical, step.[6] The ideal agent will form a diastereomeric salt that is highly crystalline and exhibits a significant solubility difference from its corresponding diastereomer.[7] A screening process is highly recommended.[6]

Key factors to consider include:

  • Acidity (pKa): The resolving agent must be a strong enough acid to form a stable salt with your amine. Stronger acids like (1S)-(+)-10-Camphorsulfonic acid can be particularly effective for weakly basic amines.[2]

  • Structural Rigidity: Agents with rigid structures, such as those derived from tartaric acid or camphor, often form well-ordered, crystalline salts.

  • Availability and Cost: For large-scale applications, readily available and inexpensive agents like L-Tartaric acid are often a first choice.[2][4]

  • Formation of Eutectics vs. Conglomerates: An ideal system forms a eutectic mixture, which allows for the isolation of a pure diastereomer.[8]

Below is a comparative table of common resolving agents for primary amines.

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Resolving AgentStructure TypepKa ValuesKey AdvantagesConsiderations
L-Tartaric Acid C4-dicarboxylic acidpKa₁ ≈ 2.98, pKa₂ ≈ 4.34Readily available, inexpensive, widely documented.[2]Can form complex salt mixtures due to two acidic protons.[2]
(S)-Mandelic Acid α-hydroxy carboxylic acidpKa ≈ 3.41Often forms highly crystalline salts, leading to high enantiomeric excess in a single step.[2]Can be more expensive than tartaric acid.[2]
(1S)-(+)-10-Camphorsulfonic Acid (CSA) Sulfonic acidpKa ≈ -1.5Strong acid, advantageous for weakly basic amines; forms stable salts.[2]High acidity may not be suitable for amines with acid-sensitive functional groups.[2]
Di-p-toluoyl-L-tartaric acid (DTTA) Tartaric acid derivativeN/AOften provides better resolution than tartaric acid itself due to increased steric bulk.[4]More expensive and may require specific solvent systems.

Q3: What is the role of the solvent, and how critical is its selection?

The solvent is arguably the most critical parameter in a diastereomeric crystallization.[6][9] It does not act merely as a medium but actively dictates the separation efficiency by influencing the absolute and, more importantly, the relative solubilities of the two diastereomeric salts. An optimal solvent system will maximize the precipitation of the desired salt while keeping the undesired one fully dissolved.[6] It is common to use solvent mixtures (e.g., alcohol/water, hexane/acetone) to fine-tune these solubility properties.[6][10]

Q4: Can I achieve a yield greater than 50% for the desired enantiomer?

In a classical resolution, the theoretical maximum yield for a single enantiomer is 50%, as the other 50% is the unwanted enantiomer.[11] However, to develop an economically viable and sustainable process, yields exceeding 50% are often necessary. This is achieved by implementing a "Resolution-Racemization-Recycle" (RRR) strategy.[6][11] In this approach, the unwanted enantiomer recovered from the mother liquor is racemized (converted back into a 50:50 mixture) and then recycled back into the resolution process, ultimately allowing for a theoretical yield of up to 100%.[6][11]

Part 2: Core Troubleshooting Guide

This guide addresses the most common issues encountered during diastereomeric crystallization experiments in a direct Q&A format.

Workflow: The Diastereomeric Resolution Process

The following diagram outlines the general workflow for the resolution of a chiral amine. Understanding this process is key to effective troubleshooting.

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation & Liberation RacemicAmine Racemic Amine (R/S Mixture) SaltFormation Mix & Dissolve (Elevated Temp) RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., S-Acid) ResolvingAgent->SaltFormation Solvent Solvent System Solvent->SaltFormation DiastereomericSalts Diastereomeric Salts in Solution (R,S-Salt & S,S-Salt) SaltFormation->DiastereomericSalts Homogeneous Solution Cooling Controlled Cooling & Agitation DiastereomericSalts->Cooling Crystals Crystals of Less Soluble Salt (e.g., S,S-Salt) Cooling->Crystals MotherLiquor Mother Liquor with More Soluble Salt (e.g., R,S-Salt) Cooling->MotherLiquor Filtration Filtration Crystals->Filtration MotherLiquor->Filtration LiberationSolid Liberate Amine from Crystals (Add Base) Filtration->LiberationSolid Solid Phase LiberationLiquid Liberate Amine from Mother Liquor (Add Base) Filtration->LiberationLiquid Liquid Phase PureEnantiomer Desired Pure Enantiomer (e.g., S-Amine) LiberationSolid->PureEnantiomer UnwantedEnantiomer Unwanted Enantiomer (e.g., R-Amine) LiberationLiquid->UnwantedEnantiomer UnwantedEnantiomer->RacemicAmine Optional: Racemize & Recycle

Caption: General workflow for diastereomeric resolution of a chiral amine.

Troubleshooting Decision Tree

When problems arise, this decision tree can help you diagnose the issue and find a solution.

G cluster_problems Start Problem Encountered NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Product 'Oiling Out'? Start->OilingOut LowPurity Low Diastereomeric Purity (d.e.)? Start->LowPurity LowYield Low Crystal Yield? Start->LowYield Sol_Conc Increase Concentration (Evaporate Solvent) NoCrystals->Sol_Conc Yes Sol_Seed Add Seed Crystals or Scratch Flask NoCrystals->Sol_Seed Yes Sol_SolventScreen Perform Solvent Screen (Find less optimal solvent) NoCrystals->Sol_SolventScreen Yes OilingOut->Sol_SolventScreen Yes Sol_Dilute Use More Dilute Solution OilingOut->Sol_Dilute Yes Sol_SlowCool Decrease Cooling Rate OilingOut->Sol_SlowCool Yes Sol_AntiSolvent Slowly Add Anti-Solvent OilingOut->Sol_AntiSolvent Yes LowPurity->Sol_SlowCool Yes Sol_Recrystallize Recrystallize Product LowPurity->Sol_Recrystallize Yes Sol_OptimizeSolvent Optimize Solvent System (Maximize solubility difference) LowPurity->Sol_OptimizeSolvent Yes LowYield->Sol_Conc Yes LowYield->Sol_OptimizeSolvent Yes Sol_OptimizeTemp Optimize Final Temperature (Cool to lower temp) LowYield->Sol_OptimizeTemp Yes Sol_OptimizeRatio Optimize Amine:Acid Ratio LowYield->Sol_OptimizeRatio Yes

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Purification of cis-3,4-Tetrahydrofurandiamine Isomers

Welcome to the technical support center for the purification of cis-3,4-Tetrahydrofurandiamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis-3,4-Tetrahydrofurandiamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this particular scaffold presents a unique set of challenges due to the presence of two chiral centers, leading to cis and trans diastereomers, with the cis form existing as a pair of enantiomers. Achieving high isomeric purity is often a critical prerequisite for the successful application of this molecule in pharmaceutical development and other research areas.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should be concerned about when working with cis-3,4-Tetrahydrofurandiamine?

A1: The primary isomeric impurities are the trans-diastereomer of 3,4-Tetrahydrofurandiamine and the undesired enantiomer of the cis-isomer. Depending on the synthetic route, you may have a mixture of both cis and trans forms. The main goal of purification is typically to first isolate the cis-diastereomer from the trans, and then to resolve the two enantiomers of the cis form to obtain the desired single enantiomer.

Q2: Why is it so challenging to separate the cis and trans diastereomers?

A2: The cis and trans diastereomers of 3,4-Tetrahydrofurandiamine have the same molecular weight and similar functional groups. This results in very close boiling points and similar polarities, making separation by standard distillation or basic chromatography difficult. Their similar pKa values also mean that simple acid-base extraction techniques are often ineffective for diastereomeric separation.

Q3: Can I use standard silica gel chromatography to separate the cis and trans isomers?

A3: While challenging, it is sometimes possible to achieve partial separation of cis and trans diastereomers on silica gel. However, this often requires extensive optimization of the mobile phase, and the resolution may not be sufficient for high-purity applications. The basicity of the diamine can also lead to peak tailing on standard silica gel. Using an amine-modified silica or adding a basic modifier like triethylamine to the mobile phase can sometimes improve peak shape and resolution.

Q4: What is the most effective method for separating the enantiomers of cis-3,4-Tetrahydrofurandiamine?

A4: The two most powerful techniques for resolving the enantiomers of cis-3,4-Tetrahydrofurandiamine are diastereomeric salt resolution and chiral chromatography (HPLC or SFC). Diastereomeric salt resolution is a classical, often scalable method, while chiral chromatography offers high resolution and is excellent for both analytical and preparative-scale separations.

Troubleshooting Guide: Diastereomeric Salt Resolution

Diastereomeric salt resolution is a robust technique for separating enantiomers of basic compounds like cis-3,4-Tetrahydrofurandiamine. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties (notably solubility) and can be separated by crystallization.

Issue: I am not getting any crystal formation after adding the chiral resolving agent.

  • Possible Cause 1: Poor solvent choice. The solubility of both diastereomeric salts in the chosen solvent may be too high.

    • Solution: Screen a variety of solvents with different polarities. Good starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), and nitriles (acetonitrile). You can also try solvent mixtures to fine-tune the solubility. A systematic approach to solvent screening is highly recommended.[1]

  • Possible Cause 2: Insufficient concentration. The concentration of the salts in the solution may be below the saturation point.

    • Solution: Carefully concentrate the solution by slow evaporation or by gently heating and then allowing it to cool slowly. Seeding the solution with a small crystal, if available, can also induce crystallization.

  • Possible Cause 3: Inappropriate stoichiometry. The molar ratio of the diamine to the chiral acid can influence salt formation and crystallization.

    • Solution: While a 1:2 ratio of diamine to a monobasic chiral acid is often a good starting point, it's worth exploring other ratios (e.g., 1:1 or even using a dibasic chiral acid).

Issue: The isolated crystals have low diastereomeric excess (d.e.).

  • Possible Cause 1: Co-crystallization of both diastereomeric salts. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.

    • Solution: Re-screen for a more selective solvent system where the difference in solubility between the two diastereomeric salts is more pronounced. It can be beneficial to systematically screen a panel of chiral resolving agents and solvents.[1]

  • Possible Cause 2: Insufficient equilibration time. The crystallization process may not have reached thermodynamic equilibrium, leading to the kinetic trapping of the more soluble diastereomer.

    • Solution: Increase the crystallization time and consider employing temperature cycling (heating and cooling) to encourage the dissolution of less stable crystals and the growth of the more stable, less soluble diastereomeric salt.

  • Possible Cause 3: Racemization of the chiral resolving agent or the diamine. Although less common under typical crystallization conditions, some molecules can be prone to racemization.

    • Solution: Ensure that the crystallization conditions (e.g., temperature, pH) are not harsh enough to cause racemization. Analyze the chiral purity of the resolving agent before use.

Experimental Protocol: Screening for Diastereomeric Salt Resolution
  • Selection of Chiral Resolving Agents: Choose a variety of commercially available chiral acids. For a diamine, tartaric acid derivatives, mandelic acid derivatives, and camphor sulfonic acid are good starting points.

  • Solvent Screening: In parallel, test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures thereof).

  • Procedure:

    • In separate vials, dissolve a small amount of racemic cis-3,4-Tetrahydrofurandiamine in each of the chosen solvents.

    • Add a solution of the chiral resolving agent (typically 1 to 2 molar equivalents) in the same solvent.

    • Allow the solutions to stand at room temperature and then at a lower temperature (e.g., 4 °C) and observe for crystal formation.

    • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis:

    • Liberate the free diamine from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

    • Analyze the enantiomeric excess (e.e.) of the recovered diamine using a suitable chiral analytical method (e.g., chiral GC or HPLC).

Data Presentation: Chiral Resolving Agent and Solvent Screening Matrix
Resolving AgentMethanolEthanolIsopropanolAcetonitrileAcetone
(R)-(-)-Mandelic Acid OilCrystals, low d.e.Crystals, moderate d.e.No crystalsCrystals, low d.e.
L-(-)-Tartaric Acid Crystals, high d.e.Crystals, high d.e.Crystals, moderate d.e.GelCrystals, low d.e.
(1R)-(-)-10-Camphorsulfonic Acid No crystalsOilCrystals, low d.e.No crystalsOil
N-acetyl-L-phenylalanine Crystals, moderate d.e.Crystals, moderate d.e.Crystals, low d.e.GelCrystals, low d.e.

This is an exemplary table; actual results will vary.

Visualization: Diastereomeric Salt Resolution Workflow

G racemate Racemic cis-3,4-Tetrahydrofurandiamine mix Formation of Diastereomeric Salts racemate->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix solvent Screening Solvents (e.g., Ethanol) solvent->mix crystallization Fractional Crystallization mix->crystallization Different Solubilities less_soluble Less Soluble Salt (e.g., (R,R)-diamine-L-tartrate) crystallization->less_soluble Solid Phase more_soluble More Soluble Salt (e.g., (S,S)-diamine-L-tartrate) crystallization->more_soluble Mother Liquor liberation1 Liberation of Free Amine less_soluble->liberation1 Base Treatment liberation2 Liberation of Free Amine more_soluble->liberation2 Base Treatment enantiomer1 enantiomer1 liberation1->enantiomer1 Purified Enantiomer 1 enantiomer2 enantiomer2 liberation2->enantiomer2 Purified Enantiomer 2

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers directly using a chiral stationary phase (CSP).

Issue: No separation of enantiomers is observed.

  • Possible Cause 1: Incorrect chiral stationary phase (CSP). The chosen CSP does not have the appropriate chiral recognition mechanism for your molecule.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of compounds, including amines.[2] Other CSP types to consider include protein-based, macrocyclic glycopeptide-based, and Pirkle-type columns.

  • Possible Cause 2: Inappropriate mobile phase. The mobile phase composition is critical for achieving enantioseparation.

    • Solution: For normal phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For basic compounds like diamines, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase is often crucial to improve peak shape and achieve separation. For reversed-phase HPLC, adjust the ratio of water/buffer to organic solvent (e.g., acetonitrile, methanol).

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the stationary phase. The basic amine groups can interact strongly with residual silanols on the silica support of the CSP, leading to peak tailing.

    • Solution: As mentioned above, add a basic modifier to the mobile phase (e.g., 0.1% diethylamine) to saturate these active sites and improve peak symmetry.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume. This is especially important during method development.

Issue: Poor resolution between enantiomers.

  • Possible Cause 1: Suboptimal mobile phase composition or flow rate.

    • Solution: Systematically optimize the mobile phase composition. Sometimes, a small change in the percentage of the polar modifier can have a significant impact on resolution. Also, optimize the flow rate; lower flow rates often lead to better resolution, albeit with longer run times.

  • Possible Cause 2: Temperature effects.

    • Solution: Investigate the effect of column temperature. Both sub-ambient and elevated temperatures can sometimes improve resolution, depending on the specific interaction between the analyte and the CSP.

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Select a few different polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of hexane/isopropanol (90:10) with 0.1% diethylamine.

    • Run a gradient or a series of isocratic runs with varying percentages of isopropanol (e.g., 5%, 10%, 20%, 30%) to find the optimal eluting strength.

  • Optimization:

    • Once a promising column and mobile phase are identified, fine-tune the isopropanol percentage to maximize resolution.

    • Optimize the flow rate and column temperature.

  • Detection:

    • Since 3,4-Tetrahydrofurandiamine lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used. Derivatization with a UV-active agent can also be considered for analytical purposes.

Visualization: Chiral HPLC Troubleshooting Logic

G start Chiral HPLC Separation Issue no_separation No Separation start->no_separation poor_shape Poor Peak Shape start->poor_shape poor_resolution Poor Resolution start->poor_resolution screen_csp Screen Different CSPs (Polysaccharide, etc.) no_separation->screen_csp Primary Action add_additive Add Basic Additive (e.g., 0.1% DEA) poor_shape->add_additive Initial Step optimize_mp Optimize Mobile Phase Ratio poor_resolution->optimize_mp First Step screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp If still no separation solution1 Achieved Separation screen_mp->solution1 reduce_load Reduce Sample Load add_additive->reduce_load If tailing persists reduce_load->solution1 optimize_flow Optimize Flow Rate optimize_mp->optimize_flow Next Step optimize_temp Optimize Temperature optimize_flow->optimize_temp Further Optimization optimize_temp->solution1

Caption: Troubleshooting decision tree for chiral HPLC.

References

  • Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Jones, M. F., Munday, R., Screen, T., & Blacker, A. J. (2018). Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle. Angewandte Chemie International Edition. This reference is relevant for advanced resolution techniques. [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. This guidebook provides a practical overview of chiral HPLC. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Valko, K. (Ed.). (2000). Separation Methods in Drug Synthesis and Purification. In Handbook of Analytical Separations (Vol. 1). Elsevier. This book chapter provides a comprehensive background on chiral separations. [Link]

  • Wikipedia contributors. (2023, December 29). Diastereomeric recrystallisation. In Wikipedia, The Free Encyclopedia. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1349. [Link]

  • MacMillan, D. W. C., et al. (2019). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate. [Link]

  • Woerpel, K. A. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Various Authors. (2001). Stereocontrolled synthesis of enantiopure cis- and trans-3,4,4a,5,8,8a-hexahydro-1H-quinolin-2-ones. ResearchGate. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Various Authors. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship.org. [Link]

  • Various Authors. (2000). Selective One-Step Synthesis of Enantiopure cis -2,5-Disubstituted Pyrrolidines or cis -3,6-Disubstituted Piperidines from the (2 R ,2' R ) (1,2-ethanediyl) Bis-aziridine. ResearchGate. [Link]

  • Padwa, A., et al. (1995). Stereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran-3-ones via an acyl radical cyclization. Semantic Scholar. [Link]

  • Various Authors. (2022). Synthesis of Enantiopure[2]Cyclorubicenes. PMC. [Link]

  • Various Authors. (2006). Synthesis of cis - or trans -3,4-Disubstituted Piperidines. ResearchGate. [Link]

  • Various Authors. (n.d.). Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives. WUR eDepot. [Link]

Sources

Optimization

preventing side reactions in the synthesis of cis-3,4-Tetrahydrofurandiamine

Technical Support Center: Synthesis of cis-3,4-Tetrahydrofurandiamine Welcome to the dedicated technical support guide for the synthesis of cis-3,4-Tetrahydrofurandiamine. This resource is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of cis-3,4-Tetrahydrofurandiamine

Welcome to the dedicated technical support guide for the synthesis of cis-3,4-Tetrahydrofurandiamine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to empower you with the knowledge to improve yield, enhance purity, and ensure the robustness of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining cis-3,4-Tetrahydrofurandiamine, and what are their primary drawbacks?

The synthesis of cis-3,4-Tetrahydrofurandiamine typically starts from one of two accessible precursors: meso-1,4-dibromo-2,3-butanediol or cis-3,4-epoxytetrahydrofuran. Another common route involves the stereoselective reduction of a cyclic imide derived from tartaric acid.

  • From meso-1,4-dibromo-2,3-butanediol: This route often involves a double nucleophilic substitution with an azide source (e.g., sodium azide), followed by reduction. The primary challenge is ensuring complete conversion and avoiding the formation of mono-azide or elimination byproducts.

  • From cis-3,4-epoxytetrahydrofuran: Ring-opening of the epoxide with an amine precursor is a common strategy. However, this reaction can suffer from a lack of regioselectivity and the potential for polymerization, especially under harsh conditions.

  • From Tartaric Acid: This is a popular and effective method that establishes the cis-stereochemistry early on. A diol derived from tartaric acid is often converted to a cyclic sulfate and then reacted with an azide, followed by reduction. A key side reaction risk in this pathway is the formation of the unwanted trans-isomer due to epimerization at stereocenters, particularly if reaction conditions are not carefully controlled. Incomplete reduction of the diazide intermediate is another common issue.

Q2: During the reduction of the intermediate diazide, I'm observing incomplete conversion and the presence of an azido-amine byproduct. What's causing this?

This is a classic issue in multi-step syntheses involving azide reduction. The presence of a persistent azido-amine intermediate typically points to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

Causality:

  • Catalyst Poisoning: The catalyst, often Palladium on Carbon (Pd/C), can be poisoned by sulfur-containing compounds or other impurities carried over from previous steps. The amine product itself can also sometimes inhibit catalyst activity at high concentrations.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, pressures that are too low may result in slow or incomplete reactions.

  • Reducing Agent Stoichiometry: When using chemical reducing agents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst, ensuring the correct stoichiometry is critical.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Use a fresh batch of high-quality catalyst. Consider performing a small-scale test reaction on a model compound to confirm its efficacy.

  • Increase Hydrogen Pressure: Gradually increase the H₂ pressure (e.g., from 50 psi to 100 psi) and monitor the reaction progress by TLC or LC-MS.

  • Optimize Solvent: Ensure the solvent (commonly methanol or ethanol) is of high purity and degassed to remove oxygen, which can deactivate the catalyst.

  • Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, Staudinger reduction (using triphenylphosphine followed by hydrolysis) is an effective, albeit less atom-economical, alternative for converting azides to amines.

Q3: My final product contains the trans-isomer of 3,4-Tetrahydrofurandiamine. How can I prevent this epimerization?

The formation of the undesired trans-isomer is a critical purity issue, often arising from epimerization at one of the chiral centers (C3 or C4). This is typically caused by exposing an intermediate to harsh basic or acidic conditions, which can deprotonate a stereocenter and allow for inversion.

Mechanism of Epimerization: Under basic conditions, a proton alpha to an activating group can be abstracted, leading to a planar carbanion intermediate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers.

Prevention Strategies:

  • Strict pH Control: Maintain a neutral or slightly acidic pH throughout the synthesis and workup. Avoid prolonged exposure to strong bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures.

  • Temperature Management: Perform all critical steps, particularly those involving basic reagents or purification via chromatography, at the lowest practical temperature to minimize the rate of epimerization.

  • Choice of Reagents: When a base is necessary, consider using milder, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.

Troubleshooting Guide: Common Side Reactions & Mitigation

This section provides a structured approach to identifying and solving specific side reaction problems.

Observed Issue Potential Side Product Root Cause Analysis Recommended Mitigation Strategy
Low Yield in Azidation Step Mono-azide intermediate, Elimination productsInsufficient nucleophile (NaN₃), Steric hindrance, Competing E2 elimination reaction promoted by base or high temperature.Use a phase-transfer catalyst (e.g., TBAB) to improve azide solubility and reactivity. Maintain a moderate reaction temperature (e.g., 60-80 °C). Use a polar aprotic solvent like DMF or DMSO.
Impurity with higher MW in final product Dimer or PolymerRing-opening polymerization of an epoxide intermediate, or intermolecular reaction of the diamine product with a reactive intermediate.If using an epoxide route, add the nucleophile slowly to a solution of the epoxide to maintain low concentrations of the reactive species. Ensure complete conversion of all reactive intermediates before workup.
Persistent Impurity after Reduction Over-reduction products (e.g., butanediol)Harsh reducing conditions (e.g., high temperature/pressure with LiAlH₄), Cleavage of the tetrahydrofuran ring.Use a milder, more selective reducing agent like catalytic hydrogenation under controlled conditions (Pd/C, H₂). Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Workflow & Visualization

Workflow: Minimizing Epimerization During Synthesis

The following diagram illustrates the critical control points in a typical synthetic sequence starting from a tartaric acid derivative to prevent the formation of the trans-isomer.

G cluster_0 Phase 1: Stereocenter Definition cluster_1 Phase 2: Nucleophilic Opening (Critical Step) cluster_2 Phase 3: Reduction & Isolation cluster_3 Side Reaction Pathway A Tartaric Acid Derivative B Cyclic Intermediate (e.g., Cyclic Sulfate/Anhydride) A->B Controlled Cyclization C Reaction with Azide (NaN₃) B->C D cis-Diazide Intermediate C->D S_N2 Attack (Inversion at both centers) E Reduction (e.g., H₂, Pd/C) D->E S1 Epimerization Point: Exposure to strong base/heat D->S1 F cis-3,4-Tetrahydrofurandiamine E->F Final Product S2 trans-Diazide Intermediate S1->S2 Proton Abstraction & Reprotonation S3 trans-Diamine Impurity S2->S3 Reduction Control Control Point: Maintain pH 6-7 T < 25°C Control->S1

Caption: Control points for preventing epimerization during synthesis.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with Tartrate-Derived N-Acyloxazolidinethiones: A Practical Synthesis of syn- or anti-1,2-Diols. Organic Letters, 2(6), 775–777. Available from: [Link]

Troubleshooting

Technical Support Center: Robust Separation of cis- and trans-3,4-Tetrahydrofurandiamine

Welcome to the technical support center for the resolution of cis- and trans-3,4-Tetrahydrofurandiamine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of cis- and trans-3,4-Tetrahydrofurandiamine isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

The separation of geometric isomers like cis- and trans-3,4-Tetrahydrofurandiamine can be a formidable challenge due to their identical molecular weight and often similar physical properties.[1][2][3] This guide will focus on three robust methods for achieving this separation: separation via diastereomeric salt formation and crystallization, chromatographic separation, and separation via derivatization to exploit differential physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-3,4-Tetrahydrofurandiamine?

Q2: Which separation method is the most scalable for industrial applications?

A2: For large-scale separation, diastereomeric salt formation followed by crystallization is often the most cost-effective and scalable method.[4] This classical resolution technique is a mainstay in the pharmaceutical industry for isolating stereoisomers.[5] While the initial screening for a suitable resolving agent and crystallization solvent can be labor-intensive, the process itself uses standard chemical processing equipment and can be optimized for high throughput.

Q3: Can I use chromatography for this separation?

A3: Absolutely. High-performance liquid chromatography (HPLC) is a powerful tool for separating these isomers, especially for analytical purposes or on a smaller preparative scale. The key is to develop a method that can differentiate between the slight polarity difference of the cis and trans isomers. This might involve screening different stationary phases (normal phase, reversed-phase, or chiral) and mobile phase compositions.[6]

Q4: Is derivatization always necessary?

A4: Not always, but it is a highly effective strategy. Derivatization can be used to exaggerate the physical differences between the isomers, making them easier to separate by techniques like crystallization or chromatography.[7] For example, converting the diamines into amides or sulfonamides can alter their solubility and melting points.

Troubleshooting Guides

Method 1: Separation via Diastereomeric Salt Formation and Crystallization

This method involves reacting the mixture of cis- and trans-3,4-Tetrahydrofurandiamine with a chiral acid to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5]

Caption: Workflow for separating diamine isomers via diastereomeric salt formation.

Issue Potential Cause Recommended Solution
No crystals form upon addition of the resolving agent. The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. You can also try cooling the solution to a lower temperature or slowly evaporating the solvent.
Both diastereomeric salts co-crystallize. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Screen a wider range of solvents with varying polarities. A solvent system where one salt is sparingly soluble and the other is freely soluble is ideal. Consider using a "Dutch Resolution" approach where a mixture of similar resolving agents is used.
The recovered diamine has low purity. Incomplete separation of the diastereomeric salts.Perform multiple recrystallizations of the isolated diastereomeric salt to improve its purity before regenerating the free diamine. Ensure complete removal of the mother liquor from the crystals.
Difficulty regenerating the free diamine from the salt. The salt is very stable.Use a strong base (e.g., NaOH or KOH) to deprotonate the ammonium salt and liberate the free diamine. Subsequent extraction with an organic solvent is then required.[5]
Method 2: Chromatographic Separation

Developing a chromatographic method for separating these isomers will likely require some screening of columns and mobile phases.

Caption: General workflow for HPLC-based isomer separation.

Issue Potential Cause Recommended Solution
Poor or no separation of the two isomer peaks. The column and mobile phase are not providing enough selectivity.For Normal Phase HPLC: Use a polar stationary phase like silica or alumina. Vary the polarity of the mobile phase (e.g., hexane/isopropanol or dichloromethane/methanol). The cis isomer is likely to be slightly more polar and may have a longer retention time. For Reversed-Phase HPLC: Use a nonpolar stationary phase like C18. The mobile phase will be polar (e.g., water/acetonitrile or water/methanol). The less polar trans isomer may have a longer retention time. Consider adding an ion-pairing reagent to the mobile phase.
Broad or tailing peaks. Secondary interactions between the basic amine groups and the stationary phase.Add a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase to mask the active sites on the stationary phase. Ensure the sample is fully dissolved and filtered before injection.
Low sensitivity. The diamines may have a poor chromophore for UV detection.Consider pre-column derivatization with a UV-active or fluorescent tag. Alternatively, use a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) for detection.
Method 3: Separation via Derivatization to Exploit Differential Physical Properties

This approach involves converting the diamines into derivatives that have more pronounced differences in their physical properties, such as melting point or solubility. A plausible strategy is the formation of dihydrochloride salts, which may exhibit differential solubility.[8]

Caption: Separation of diamine isomers via dihydrochloride salt formation.

Issue Potential Cause Recommended Solution
Both dihydrochloride salts precipitate. The solubilities of the salts are too similar in the chosen solvent.Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or mixtures with ethers). The choice of solvent is critical for achieving differential solubility.
Neither salt precipitates. The salts are too soluble in the chosen solvent.Try a less polar solvent to induce precipitation. Ensure enough HCl has been added to fully form the dihydrochloride salts.
Incomplete precipitation of the less soluble salt. The solution is not saturated with respect to the less soluble salt.Concentrate the solution by evaporating some of the solvent or cool the solution to decrease the solubility of the salt.

Physicochemical Properties (Computed)

While experimental data is scarce, computed properties can provide some guidance for method development.

Propertycis-3,4-Tetrahydrofurandiaminetrans-3,4-Tetrahydrofurandiamine
Molecular Formula C4H10N2OC4H10N2O
Molecular Weight 102.14 g/mol [1]102.14 g/mol [2]
XLogP3-AA (Predicted) -1.9[1]-1.9[2]
Topological Polar Surface Area 58.7 Ų[1]58.7 Ų[2]

The identical predicted LogP and polar surface area values highlight the challenge of separating these isomers based on polarity alone and underscore the importance of exploiting differences in their 3D structure through methods like diastereomeric salt formation or chromatography with highly selective stationary phases.

References

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved from [Link]

  • Phillips, D. R. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]

  • Diastereomeric Derivatization for Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved from [Link]

  • Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data. (2024, May 1). ReCiPP. Retrieved from [Link]

  • Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • Chiral Diamines for a New Protocol To Determine the Enantiomeric Composition of Alcohols, Thiols, and Amines by 31P, 1H, 13C, and 19F NMR. (n.d.). ACS Publications. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks. Retrieved from [Link]

  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. (n.d.). PubMed. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). NIH. Retrieved from [Link]

  • Capillary electrophoretic separation of cis/trans isomers of bis(o-diiminobenzoquinonato)platinum(ii) complexes using β-cyclodextrins as the selector. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. Retrieved from [Link]

  • cis-3,4-Tetrahydrofurandiamine. (n.d.). PubChem. Retrieved from [Link]

  • (3R,4R)-Tetrahydrofuran-3,4-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Tetrahydrofuran-3,4-diamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

addressing stability issues of cis-3,4-Tetrahydrofurandiamine under reaction conditions

Introduction: A Guide to Navigating the Reactivity of cis-3,4-Tetrahydrofurandiamine Welcome to the technical support center for cis-3,4-Tetrahydrofurandiamine. As a key building block in modern drug discovery and materi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Navigating the Reactivity of cis-3,4-Tetrahydrofurandiamine

Welcome to the technical support center for cis-3,4-Tetrahydrofurandiamine. As a key building block in modern drug discovery and materials science, this vicinal diamine offers a unique scaffold combining a rigid heterocyclic core with two reactive primary amine groups.[1][2][3] However, this distinct structure also presents stability challenges that can impact reaction outcomes, yield, and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard datasheet information to provide field-proven insights and troubleshooting strategies. Here, we will dissect the inherent reactivity of the molecule, explain the causality behind common stability issues, and offer robust protocols to ensure your experiments are successful, reproducible, and self-validating.

Section 1: Frequently Asked Questions - Understanding Core Stability

This section addresses the fundamental chemical principles governing the stability of cis-3,4-Tetrahydrofurandiamine.

Q1: What are the primary structural features of cis-3,4-Tetrahydrofurandiamine that influence its stability?

A: The molecule's stability is dictated by two key functional groups:

  • The Vicinal Diamine: The two primary amine groups located on adjacent carbons are nucleophilic and basic. This makes them the primary site for desired reactions (e.g., amide bond formation, reductive amination) but also for undesired side reactions. They are particularly susceptible to oxidation.

  • The Tetrahydrofuran (THF) Ether: The cyclic ether is generally stable but can undergo ring-opening under strongly acidic conditions (both Brønsted and Lewis acids).[4][5] This C-O bond cleavage represents a significant potential degradation pathway.[6]

Q2: What are the most common degradation pathways I should be aware of?

A: There are two principal degradation pathways that researchers encounter:

  • Amine Oxidation: Exposure to atmospheric oxygen, especially in the presence of trace metal impurities or when heated, can lead to oxidation of the amine groups. This can form products like imines, N-oxides, and other colored polymeric materials, often observed as a yellowing or browning of the reaction mixture. A similar degradation pattern involving oxidation is well-documented for other vicinal diamines, such as 3,4-diaminopyridine, which forms N-oxide and nitro derivatives under oxidative stress.[7]

  • Acid-Catalyzed Ring-Opening: Strong acids can protonate the ether oxygen, activating the C-O bonds towards nucleophilic attack and cleavage. This results in the formation of linear, often highly functionalized and polar byproducts, which can complicate purification and reduce the yield of the desired product. Theoretical and experimental studies confirm the susceptibility of the THF ring to cleavage by various Lewis acids and strong acid systems.[5][8][9]

Q3: How does pH affect the stability and reactivity of the diamine?

A: The pH of the reaction medium is critical.

  • Acidic Conditions (pH < 5): Both amine groups will be protonated, forming a dicationic species (e.g., the dihydrochloride salt). This protects the amines from oxidation and side reactions but completely deactivates their nucleophilicity. Very low pH can also promote THF ring-opening as described above.

  • Neutral to Mildly Basic Conditions (pH 7-9): This is often the optimal range for reactions. A significant portion of the diamine exists in its free base form, making it sufficiently nucleophilic to participate in reactions. Stability against oxidation is moderate.

  • Strongly Basic Conditions (pH > 10): While the diamine is fully deprotonated and highly nucleophilic, many organic bases or inorganic hydroxides can introduce impurities or promote undesired side reactions with other components in the mixture.

Q4: Can I store the free base in solution?

A: It is strongly discouraged. The free base is susceptible to oxidation by dissolved oxygen in solvents. If a solution is required, it should be freshly prepared using degassed (e.g., via nitrogen sparging or freeze-pump-thaw cycles) aprotic solvents and kept under an inert atmosphere (Nitrogen or Argon). For long-term storage, the solid dihydrochloride salt is recommended, as protonation of the amines significantly enhances stability against oxidation.[7]

Section 2: Troubleshooting Guide - From Observation to Solution

This section provides a systematic approach to diagnosing and solving common experimental problems.

Observation Probable Cause Troubleshooting & Validation Steps
Reaction mixture turns yellow, brown, or black. Amine Oxidation. 1. Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). Use Schlenk techniques if necessary.[10] 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Use the Salt Form: Consider using the more stable dihydrochloride salt of the diamine and adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) in situ to liberate the free base. 4. Control Experiment: Run the reaction without the coupling partner to see if the diamine degrades on its own under the reaction conditions.
LC-MS analysis shows unexpected polar byproducts with M+16 or M+32 peaks. N-Oxide Formation. 1. Source of Oxidant: This is a definitive sign of oxidation. Review your setup for potential air leaks. Check solvents for peroxide contamination (e.g., aged THF or Et₂O). 2. Antioxidant: In rare cases where inert conditions are impossible, adding a small amount of an antioxidant like BHT could be explored, but this may complicate purification.[6]
NMR/LC-MS shows byproducts with the same mass but different structure, or fragmentation suggests a linear molecule. Acid-Catalyzed Ring-Opening. 1. Identify the Acid Source: The cause could be a strong Brønsted acid (e.g., TFA, HCl) or a Lewis acid (e.g., AlCl₃, ZnCl₂).[5] 2. Buffer the System: If an acid catalyst is required for another part of the reaction, add a non-coordinating base to maintain a less acidic environment. 3. Screen Milder Acids: Test alternative, milder Lewis acids or weaker Brønsted acids. 4. Control Experiment: Stir the diamine in the solvent with the acid catalyst (without other reactants) and monitor for degradation over time.
Low yield in a coupling reaction (e.g., acylation, reductive amination). 1. Diamine Degradation. 2. Reduced Nucleophilicity. 1. Confirm Stability: First, use the troubleshooting steps above to rule out degradation. 2. Check Stoichiometry of Base: If using the salt form, ensure you have added enough base to deprotonate at least one amine group. For acylation, two equivalents of base per amine are often needed (one to neutralize the salt, one to scavenge the acid byproduct). 3. Monitor pH: Use pH paper (for aqueous mixes) or a glass electrode to check that the reaction medium is not overly acidic, which would protonate and deactivate the diamine.
Visualization of Key Processes

DegradationPathways cluster_oxidation Amine Oxidation Pathway cluster_ringopening Ring-Opening Pathway start_ox cis-3,4-Tetrahydrofurandiamine prod_ox N-Oxides, Imines, Polymeric Byproducts (Colored) start_ox->prod_ox O₂, Metal Traces Heat start_ro cis-3,4-Tetrahydrofurandiamine prod_ro Linear Amino Alcohol Derivatives start_ro->prod_ro Strong H⁺ or Lewis Acid (LA)

Caption: Competing degradation pathways for cis-3,4-Tetrahydrofurandiamine.

TroubleshootingWorkflow start Unexpected Reaction Outcome obs_color Observation: Mixture Discolored start->obs_color obs_byprod Observation: New Byproducts in LC-MS/NMR start->obs_byprod obs_yield Observation: Low Reaction Yield start->obs_yield cause_ox Probable Cause: Amine Oxidation obs_color->cause_ox obs_byprod->cause_ox M+16? cause_ro Probable Cause: THF Ring-Opening obs_byprod->cause_ro Linear fragments? obs_yield->cause_ox obs_yield->cause_ro cause_react Probable Cause: Reduced Nucleophilicity obs_yield->cause_react act_inert Action: Use Inert Atmosphere & Degassed Solvents cause_ox->act_inert act_acid Action: Avoid/Buffer Strong Acids. Screen Milder Conditions. cause_ro->act_acid act_base Action: Check Base Stoichiometry. Monitor Reaction pH. cause_react->act_base

Sources

Troubleshooting

Technical Support Center: Catalytic Applications of cis-3,4-Tetrahydrofurandiamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cis-3,4-Tetrahydrofurandiamine. This guide is designed for researchers, chemists, and drug development professionals who are u...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cis-3,4-Tetrahydrofurandiamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral diamine in their catalytic processes. As a bifunctional organocatalyst, cis-3,4-Tetrahydrofurandiamine offers a unique scaffold for inducing stereoselectivity in a variety of organic transformations. However, like any specialized catalyst, its successful application requires a nuanced understanding of reaction parameters and potential challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles, optimize your reaction outcomes, and accelerate your research and development efforts.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the application of cis-3,4-Tetrahydrofurandiamine in a question-and-answer format.

Question 1: My reaction suffers from low enantioselectivity (ee) or diastereoselectivity (dr). What are the primary causes and how can I improve them?

Answer: Poor stereocontrol is one of the most common challenges in asymmetric catalysis. The root cause typically lies in a poorly organized transition state or competing, non-selective background reactions. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Catalyst Purity and Integrity:

    • The Problem: The presence of impurities, including the trans-isomer or residual reagents from the catalyst's synthesis, can disrupt the formation of the desired chiral environment.

    • The Solution:

      • Verify Purity: Ensure the catalyst is of high purity (>98%). Use a fresh, verified batch if possible.

      • Proper Handling: cis-3,4-Tetrahydrofurandiamine is a primary amine and can be sensitive to air (CO₂) and moisture. Handle it under an inert atmosphere (Nitrogen or Argon) and store it in a desiccator.

  • Solvent Effects:

    • The Problem: The solvent plays a critical role in stabilizing the transition state through interactions like hydrogen bonding. An inappropriate solvent can fail to adequately organize the catalyst-substrate complex. Organocatalytic reactions, especially those involving enamine intermediates, are highly sensitive to the solvent environment.[1]

    • The Solution:

      • Systematic Screening: Screen a range of solvents with varying polarities and coordination abilities. Start with common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Dioxane. Aprotic polar solvents often give good results.

      • Avoid Protic Solvents (Initially): Protic solvents like methanol or ethanol can compete for hydrogen bonding with the catalyst and substrate, often leading to a decrease in enantioselectivity.

  • Influence of Additives (Co-catalysts):

    • The Problem: Many diamine-catalyzed reactions require an acidic additive to facilitate the formation of the active catalytic species (e.g., enamine or iminium ion) and to activate the electrophile.[2] The choice and stoichiometry of this acid are crucial.

    • The Solution:

      • Screen Weak Acids: Introduce a weak Brønsted acid co-catalyst. Common choices include benzoic acid, acetic acid, or trifluoroacetic acid (TFA). Start with a sub-stoichiometric amount (e.g., 10-20 mol%).

      • Optimize Stoichiometry: The amount of acid is critical. Too little may result in slow or incomplete catalyst activation, while too much can lead to catalyst protonation and deactivation or promote a non-selective background reaction.

  • Temperature Optimization:

    • The Problem: Higher temperatures can increase reaction rates but may provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, leading to lower stereoselectivity.

    • The Solution:

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this will likely slow the reaction rate, it often significantly enhances stereoselectivity.

Troubleshooting Workflow: Low Stereoselectivity

Below is a logical workflow to diagnose and solve issues related to poor stereocontrol.

G start Problem: Low ee% or dr check_purity Verify Catalyst Purity (>98%) & Handle Under Inert Gas start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok screen_solvent Screen Solvents (DCM, Toluene, THF, Dioxane) purity_ok->screen_solvent Yes consult Consult Literature for Analogous Systems purity_ok->consult No solvent_ok Improvement? screen_solvent->solvent_ok add_acid Introduce Acidic Additive (e.g., Benzoic Acid, 10-20 mol%) solvent_ok->add_acid No lower_temp Lower Reaction Temperature (0°C, -20°C, -78°C) solvent_ok->lower_temp Yes acid_ok Improvement? add_acid->acid_ok acid_ok->lower_temp No acid_ok->lower_temp Yes temp_ok Stereoselectivity Resolved lower_temp->temp_ok Yes lower_temp->consult No

Caption: A decision tree for troubleshooting low stereoselectivity.

Question 2: My reaction is very slow or results in a low yield, even after an extended time. How can I improve the conversion rate?

Answer: Sluggish reactions or low yields often point to issues with catalyst activation, catalyst deactivation, or suboptimal reaction conditions that disfavor the catalytic turnover.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation:

    • The Problem: As mentioned above, the formation of the nucleophilic enamine or electrophilic iminium ion is the first step in many catalytic cycles involving amines.[2] If this step is slow or inefficient, the entire reaction will be sluggish.

    • The Solution:

      • Acid Co-catalyst: If you are not already using one, add a weak Brønsted acid. This is often the single most effective way to increase the rate of reactions like Michael or Mannich additions.

      • Water Scavengers: Trace amounts of water can hydrolyze the active enamine/iminium intermediates. Adding molecular sieves (3Å or 4Å, freshly activated) can significantly improve rates and yields by ensuring anhydrous conditions.

  • Catalyst Loading:

    • The Problem: While organocatalysts are effective at low loadings, some challenging transformations may require a higher concentration to achieve a reasonable rate.

    • The Solution:

      • Increase Loading: Incrementally increase the catalyst loading from a typical 5-10 mol% up to 20 mol%. Observe the effect on the reaction rate. While not ideal for atom economy, this can be a pragmatic solution for difficult substrates.

  • Catalyst Deactivation:

    • The Problem: The catalyst can be deactivated through several pathways. Acid-sensitive substrates might decompose and generate species that poison the catalyst.[3][4] Strongly acidic byproducts can also protonate the diamine, removing it from the catalytic cycle.

    • The Solution:

      • Check Substrate Stability: Ensure your starting materials are stable under the reaction conditions. Run a control reaction without the catalyst to check for substrate decomposition.

      • Use a Buffered System: If acidic byproducts are suspected, consider using a weak base or a buffer system to maintain a suitable pH, though this can be complex and may inhibit catalysis.

  • Reaction Concentration:

    • The Problem: For bimolecular reactions, the concentration of reactants can have a profound impact on the rate.

    • The Solution:

      • Increase Concentration: If the reaction is running at high dilution (e.g., <0.1 M), try increasing the concentration to 0.5 M or 1.0 M.

Data Summary: Impact of Parameters on a Model Reaction

The following table summarizes typical effects of parameter changes on a model asymmetric Michael addition.

Parameter ChangeTypical Effect on RateTypical Effect on Enantioselectivity (ee%)Rationale
Increase Temperature IncreasesDecreasesProvides more energy to overcome activation barriers, but reduces the energy difference between competing transition states.
Add Acidic Co-catalyst Increases SignificantlyOften IncreasesPromotes the formation of the active enamine/iminium species and activates the electrophile.[2]
Increase Catalyst Loading IncreasesNo significant changeIncreases the concentration of the active catalytic species.
Switch to a more polar, aprotic solvent VariableVariableSolvent polarity affects the stability of charged intermediates and transition states. Requires experimental screening.
Decrease Concentration DecreasesMay IncreaseReduces the rate of the desired bimolecular reaction and can sometimes favor a more organized transition state.

Question 3: I am having difficulty purifying my final product and removing the catalyst. What are the best practices?

Answer: Since cis-3,4-Tetrahydrofurandiamine is a polar, basic compound, it can sometimes co-elute with polar products or streak on silica gel chromatography.

Potential Causes & Solutions:

  • Catalyst Polarity:

    • The Problem: The two primary amine groups make the catalyst highly polar and basic, leading to strong interactions with silica gel.

    • The Solution:

      • Acidic Wash: Before chromatography, perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The basic catalyst will be protonated and move to the aqueous layer. Remember to then neutralize the organic layer and wash with brine before drying and concentrating.

      • Silica Gel Treatment: If chromatography is still problematic, pre-treating the silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 1% Et₃N before loading the sample) can passivate the acidic sites on the silica and improve elution.

  • Catalyst Recovery:

    • The Problem: For sustainability and cost-effectiveness, you may wish to recover the catalyst.

    • The Solution:

      • After the acidic wash described above, the aqueous layer contains the protonated catalyst. This layer can be carefully basified with a strong base (e.g., NaOH pellets or 6M NaOH solution) to a pH > 12 while cooling in an ice bath.

      • The free-based catalyst can then be extracted back into an organic solvent like Dichloromethane. Drying the organic layer over anhydrous sodium sulfate (Na₂SO₄), filtering, and concentrating will recover the catalyst, which should be checked for purity before reuse.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions catalyzed by cis-3,4-Tetrahydrofurandiamine? A1: cis-3,4-Tetrahydrofurandiamine is a chiral primary diamine, making it an excellent catalyst for reactions that proceed through enamine or iminium ion intermediates. Its primary applications are in asymmetric synthesis, including Michael additions, Mannich reactions, aldol reactions, and Diels-Alder reactions.[1][5] It is particularly useful for constructing chiral amines and other nitrogen-containing heterocyclic compounds, which are valuable motifs in pharmaceuticals.[6][7]

Q2: How does the catalytic mechanism of cis-3,4-Tetrahydrofurandiamine work? A2: The most common mechanism is enamine catalysis. One of the primary amine groups on the catalyst condenses with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine. This enamine is more nucleophilic than the original carbonyl compound and attacks an electrophile (e.g., a Michael acceptor) in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst for the next cycle. The cis relationship of the amines and the tetrahydrofuran backbone create a well-defined chiral pocket that directs the approach of the electrophile.

General Catalytic Cycle: Enamine-Mediated Michael Addition

G cluster_cycle Catalytic Cycle A Catalyst (Diamine) B Chiral Enamine A->B + Ketone - H2O C Michael Adduct (Iminium Ion) B->C + Michael Acceptor D Product Release & Catalyst Regeneration C->D + H2O D->A - Product Product Chiral Product D->Product Ketone Ketone (Substrate) Ketone->A Acceptor Michael Acceptor (Electrophile) Acceptor->B

Caption: A simplified enamine catalytic cycle for a Michael addition.

Q3: What are the recommended storage and handling conditions for this catalyst? A3: cis-3,4-Tetrahydrofurandiamine is an amine and can react with atmospheric carbon dioxide to form a carbonate salt, reducing its efficacy. It is also hygroscopic.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. For long-term storage, keeping it in a freezer is recommended.

  • Handling: Whenever possible, handle the catalyst in a glovebox or under a positive pressure of inert gas. Use clean, dry syringes and needles for transfers.

Section 3: Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition of a Ketone to a Nitro-olefin

This protocol provides a starting point for optimization. The specific substrate, solvent, and temperature will require fine-tuning.

  • Preparation:

    • To a flame-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add cis-3,4-Tetrahydrofurandiamine (10.2 mg, 0.1 mmol, 10 mol%) and benzoic acid (2.4 mg, 0.02 mmol, 2 mol%).

    • Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes.

  • Reaction Setup:

    • Add 2.0 mL of anhydrous Dichloromethane (DCM) via syringe.

    • Stir the solution at room temperature for 10 minutes to allow for pre-catalyst formation.

    • Add the ketone (e.g., cyclohexanone, 1.2 mmol, 1.2 eq.) via syringe.

    • Cool the flask to the desired temperature (e.g., 0 °C) using an ice-water bath.

    • In a separate vial, dissolve the nitro-olefin (1.0 mmol, 1.0 eq.) in 1.0 mL of anhydrous DCM.

    • Add the nitro-olefin solution dropwise to the stirred catalyst solution over 5 minutes.

  • Monitoring and Work-up:

    • Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR or LC-MS analysis.

    • Once the reaction is complete (typically 12-48 hours), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Section 4: References

  • Blaser, H.-U., & Federsel, H.-J. (Eds.). (2021). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Zhang, Z., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Li, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

  • PubChem. (n.d.). cis-3,4-Tetrahydrofurandiamine. National Center for Biotechnology Information. [Link]

  • Tan, B., et al. (2017). Asymmetric Synthesis of cis-3,4-Dihydrocoumarins via [4 + 2] Cycloadditions Catalyzed by Amidine Derivatives. The Journal of Organic Chemistry. [Link]

  • Silverman, R. B., et al. (1998). Inactivation of monoamine oxidase B by cis- and trans-5-aminomethyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-ones. Bioorganic & Medicinal Chemistry. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Notar-Francesco, C., & List, B. (2005). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. Angewandte Chemie International Edition. [Link]

  • Pelliccia, S., & Afonso, C. A. M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. [Link]

  • Forzatti, P. (1999). Catalyst deactivation. Catalysis Today. [Link]

  • Prieto, L. (2022). A Medicinal Chemist's Guide to Asymmetric Organocatalysis. Medicinal Chemistry. [Link]

  • Wang, W., et al. (2020). Mechanochemical Organocatalysis: Simple Chiral Primary Diamine‐TfOH‐catalysed Asymmetric Aldol and Robinson Annulation Reactions. Chemistry – An Asian Journal. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Quantitative Analysis of cis-3,4-Tetrahydrofurandiamine

Welcome to the technical support center for the quantitative analysis of cis-3,4-Tetrahydrofurandiamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of cis-3,4-Tetrahydrofurandiamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. The content is structured in a practical question-and-answer format to directly address issues you may encounter during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs) - Method Strategy

This section addresses foundational questions about selecting an appropriate analytical strategy for cis-3,4-Tetrahydrofurandiamine.

Q1: Why is cis-3,4-Tetrahydrofurandiamine challenging to analyze with standard chromatographic methods?

A1: The difficulty in analyzing cis-3,4-Tetrahydrofurandiamine stems from its physicochemical properties. As a small, highly polar, aliphatic diamine, it presents several analytical hurdles:

  • Poor Retention in Reversed-Phase HPLC: The molecule is highly water-soluble and has limited interaction with nonpolar stationary phases (like C18), often causing it to elute at or near the column's void volume.[1][2]

  • Lack of a Native Chromophore: The molecule does not possess a structure that absorbs ultraviolet (UV) or visible light, making direct detection with standard HPLC-UV detectors highly insensitive.[1][3]

  • Strong Silanol Interactions: The basic nature of the two amine groups leads to strong interactions with residual silanol groups on the surface of silica-based HPLC columns. This results in significant peak tailing, poor peak shape, and potentially irreversible adsorption.[4][5][6]

  • Low Volatility: For Gas Chromatography (GC), its polarity and hydrogen-bonding capabilities reduce its volatility, requiring derivatization to achieve successful elution and analysis.[3]

Q2: Is HPLC or GC a better technique for this analysis?

A2: Both techniques are viable but almost always require a derivatization step.

  • High-Performance Liquid Chromatography (HPLC) is generally preferred.[3] The primary reason is the vast array of available derivatization reagents that can be used in the liquid phase to attach a UV-absorbing or fluorescent tag to the amine groups.[7][8] This addresses the sensitivity issue and simultaneously modifies the molecule's polarity, improving its chromatographic behavior.

  • Gas Chromatography (GC) , typically coupled with a Mass Spectrometry (MS) detector, is also a powerful option. However, it mandates derivatization to increase the analyte's volatility and thermal stability.[9] Common techniques include acylation or silylation.[3][10] GC-MS can offer excellent specificity and sensitivity.[11][12]

The choice often depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix. For most pharmaceutical and research labs, HPLC with UV or Fluorescence detection (FLD) is a more accessible and routine-friendly starting point.

Q3: What is derivatization and why is it essential for quantifying cis-3,4-Tetrahydrofurandiamine?

A3: Derivatization is the process of chemically modifying an analyte to make it suitable for a specific analytical method.[3] For cis-3,4-Tetrahydrofurandiamine, it serves two primary purposes:

  • To Enable Detection: A derivatizing agent attaches a "tag" (a chromophore or fluorophore) to one or both amine groups, making the resulting derivative detectable by UV or fluorescence detectors.[8] Fluorescence detection, in particular, can offer significantly lower limits of detection compared to UV.[13]

  • To Improve Chromatography: The derivatization process typically increases the molecular weight and hydrophobicity of the analyte. This enhances its retention on a reversed-phase column, moving it away from the void volume and interferences, leading to better separation and quantification.[1][6]

The diagram below illustrates the central role of derivatization in the analytical workflow.

Analyte cis-3,4-Tetrahydrofurandiamine (Polar, No Chromophore) Problem1 Poor RP-HPLC Retention Analyte->Problem1 Problem2 Low Detector Sensitivity Analyte->Problem2 Solution Pre-Column Derivatization Problem1->Solution Problem2->Solution Derivative Derivatized Analyte (Less Polar, Has Chromophore/Fluorophore) Solution->Derivative Reagent Derivatizing Agent (e.g., Dansyl Chloride, NBD-Cl) Reagent->Solution Result1 Improved Retention Derivative->Result1 Result2 Enhanced Sensitivity (UV or FLD) Derivative->Result2 Analysis Successful HPLC Analysis Result1->Analysis Result2->Analysis

Caption: Role of derivatization in overcoming analytical challenges.

Q4: Which derivatization reagent should I choose?

A4: The choice depends on your detector, desired sensitivity, and reaction conditions. Since cis-3,4-Tetrahydrofurandiamine has two primary amine groups, reagents that react with primary amines are suitable.

ReagentDetectionKey AdvantagesConsiderations
Dansyl Chloride (DNS-Cl) FLD, UVForms stable derivatives, good reproducibility, widely used for amines.[7]Reaction can be slow; excess reagent can cause interfering peaks.
o-Phthalaldehyde (OPA) FLDVery fast reaction at room temperature in aqueous phase, highly sensitive.[8]Derivatives can be unstable; requires a thiol (e.g., mercaptoethanol) for reaction.
9-fluorenylmethyl chloroformate (FMOC-Cl) FLD, UVForms stable derivatives, high quantum efficiency for fluorescence.[8]Can produce interfering by-products.
4-chloro-7-nitrobenzofurazan (NBD-Cl) FLD, UVGood for primary and secondary amines, stable derivatives.[1]Reaction often requires heating.[1]

For initial method development, Dansyl Chloride is an excellent choice due to the high stability of its derivatives and robust reaction chemistry.[7]

Part 2: Troubleshooting Guide - Experimental Issues

This section provides solutions to specific problems you might encounter during your analysis.

Issue 1: Peak Shape Problems
Q: My analyte peak is tailing severely. What is the cause and how can I fix it?

A: Severe peak tailing for amines is a classic problem in reversed-phase HPLC.[14]

  • Primary Cause: Interaction between the basic amine groups of your analyte and acidic, unreacted silanol groups (Si-OH) on the silica surface of the column packing material. This secondary interaction is stronger than the primary reversed-phase interaction, causing a portion of the analyte molecules to lag behind, creating a "tail".[4][6]

  • Solutions (from simplest to most complex):

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your analyte's amine groups. For most aliphatic amines, a pH between 2.5 and 3.5 is effective. This protonates the amine groups (R-NH3+) and suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.[5][14]

    • Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase at a concentration of 10-25 mM.[14] The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

    • Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated column where most of the residual silanol groups have been chemically capped. These columns are specifically designed for analyzing basic compounds and exhibit significantly reduced tailing.

    • Increase Buffer Strength: A higher buffer concentration can sometimes help mask residual silanol activity.[14]

cluster_solutions Solutions Troubleshoot Troubleshoot Sol1 Adjust pH to 2.5-3.5 Troubleshoot:f1->Sol1 No Sol2 Add 0.1% TEA to Mobile Phase Troubleshoot:f2->Sol2 No Sol3 Switch to a Base-Deactivated Column Troubleshoot:f3->Sol3 No Sol4 Increase Buffer Concentration Troubleshoot:f4->Sol4 No

Caption: Decision workflow for troubleshooting peak tailing.

Issue 2: Retention and Resolution Problems
Q: My derivatized analyte peak is eluting too early, with poor resolution from the solvent front or reagent peaks. How can I improve retention and separation?

A: This indicates that despite derivatization, the analyte derivative is still too polar for your current conditions.

  • Causes:

    • High Organic Content in Mobile Phase: The mobile phase may be too "strong," causing the analyte to be swept through the column quickly.

    • Insufficient Hydrophobicity of Derivative: The chosen derivatization reagent may not have added enough nonpolar character to the molecule.

    • Inappropriate Column: The stationary phase may not be suitable.

  • Solutions:

    • Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, forcing your analyte to interact more with the nonpolar stationary phase, thereby increasing retention time. Make small, incremental changes (e.g., 2-5%).

    • Optimize Gradient Elution: If using a gradient, make the initial part of the gradient shallower (i.e., hold at a lower organic percentage for longer) to allow for better retention and separation of early-eluting peaks.

    • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves resolution between your analyte and interfering peaks.

    • Consider a Different Column: A column with a higher carbon load or a different chemistry (e.g., Phenyl-Hexyl) might provide the different selectivity needed to resolve your peak of interest.

Issue 3: Sensitivity and Reproducibility
Q: My peak areas are inconsistent across injections. What could be causing this variability?

A: Inconsistent peak areas are often related to the derivatization step or standard HPLC system issues.

  • Causes & Solutions:

Potential CauseRecommended Action
Incomplete or Variable Derivatization Ensure the reaction goes to completion. Check the pH of the reaction mixture, as most derivatizations are pH-sensitive.[7] Verify reaction time and temperature. Always derivatize standards and samples in the exact same manner. Use an autosampler for automated derivatization if available to ensure timing is precise.[8]
Derivative Instability Some derivatives (e.g., from OPA) can be unstable. Analyze samples promptly after preparation. If necessary, investigate different reagents that produce more stable products, like Dansyl Chloride.[7]
System Leaks Check for leaks throughout the HPLC system, from the pump to the detector.[4][15] A small leak can cause significant flow rate fluctuations, leading to variable peak areas.
Injector Inaccuracy Air bubbles in the sample loop or a partially blocked needle can lead to inconsistent injection volumes.[16] Purge the injector and ensure samples are free of particulates.
Poor Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[16] For methods with additives like TEA, equilibration can take longer.

Part 3: Experimental Protocol Example

This section provides a robust starting point for a quantitative method using HPLC-FLD after pre-column derivatization with Dansyl Chloride.

Protocol: Quantification of cis-3,4-Tetrahydrofurandiamine using Dansyl Chloride Derivatization and HPLC-FLD

This protocol is a self-validating system. The inclusion of a system suitability test ensures the chromatographic system is performing adequately before sample analysis.

1. Reagents and Materials

  • cis-3,4-Tetrahydrofurandiamine reference standard

  • Dansyl Chloride (DNS-Cl) solution: 1.5 mg/mL in acetone

  • Sodium Bicarbonate Buffer: 100 mM, pH 9.5

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Formic Acid

2. Standard & Sample Preparation

  • Stock Solution: Accurately weigh and dissolve cis-3,4-Tetrahydrofurandiamine in water to prepare a 1 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with water to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample matrix to bring the expected analyte concentration within the calibration range.

3. Derivatization Procedure

  • To a 1.5 mL microcentrifuge vial, add 100 µL of your standard or sample solution.

  • Add 200 µL of the Sodium Bicarbonate Buffer (pH 9.5). Vortex briefly.

  • Add 200 µL of the Dansyl Chloride solution. Vortex vigorously for 1 minute.

  • Incubate the mixture in a heating block at 60°C for 45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

4. HPLC-FLD Conditions

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for the now-hydrophobic derivative.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% BGradient elution is necessary to separate the derivatized analyte from the excess reagent peak and other by-products.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 35°CElevated temperature improves peak shape and reduces viscosity.[5]
Injection Vol. 10 µLAdjust as needed based on sensitivity.
FLD Settings Excitation: 340 nmEmission: 525 nmStandard wavelengths for Dansyl derivatives, providing high sensitivity.

5. System Suitability Test (SST)

  • Before running samples, inject a mid-range standard (e.g., 10 µg/mL) five times.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (USP): 0.9 - 1.5

  • If the system fails SST, troubleshoot the issue (see Part 2) before proceeding.

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Scribd. HPLC Troubleshooting Guide.
  • IntechOpen. (2019).
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  • SCION Instruments. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2023).
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  • University of Helsinki. (2017).
  • National Center for Biotechnology Information. (2022). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review.
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  • ResearchGate. (2009). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
  • PubMed. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine.
  • PubMed. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS.

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Troubleshooting

Technical Support Center: Overcoming Challenges in Chiral Separations of Tetrahydrofuran Derivatives

Welcome to the technical support center for chiral separations of tetrahydrofuran (THF) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral separations of tetrahydrofuran (THF) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving enantiomers of this important class of compounds. Tetrahydrofuran moieties are prevalent in a vast array of biologically active molecules, from natural products to pharmaceuticals, making their stereoselective analysis and purification critical.[1] This resource provides field-proven insights and systematic troubleshooting strategies to overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution when separating THF derivative enantiomers?

A: The primary cause is often a suboptimal choice of Chiral Stationary Phase (CSP). The diverse substitutions on the THF ring necessitate careful consideration of the CSP's chiral recognition mechanism. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are generally the most successful for a wide range of chiral compounds and are a recommended starting point.[2][3]

Q2: Why am I observing significant peak tailing with my THF derivative?

A: Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[4] For THF derivatives, the lone pair of electrons on the ether oxygen can interact strongly with residual silanol groups on silica-based CSPs, leading to this issue.[5] This can be mitigated by using a highly deactivated (end-capped) column or by optimizing the mobile phase with appropriate additives.[4][6]

Q3: How do mobile phase additives help in the separation of THF derivatives?

A: Mobile phase additives can significantly improve peak shape and selectivity. For acidic THF derivatives, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of both the analyte and residual silanols, reducing peak tailing.[7] For basic THF derivatives, a basic additive such as diethylamine (DEA) can competitively bind to active sites on the stationary phase, improving peak symmetry.[7][8]

Q4: Can temperature be used to optimize the separation?

A: Yes, temperature is a critical parameter. Generally, lower temperatures enhance the enthalpically driven interactions responsible for chiral recognition, often leading to better resolution. However, this can also increase analysis time and viscosity. Conversely, higher temperatures can improve efficiency and reduce backpressure, but may decrease selectivity. The effect is compound-dependent, and temperature optimization is a valuable tool.[9]

Q5: My separation is not reproducible. What should I check first?

A: Inconsistent mobile phase preparation is a common culprit for irreproducibility.[10] Ensure that the mobile phase is prepared fresh daily, accurately measured, and thoroughly degassed. Additionally, be aware of the "memory effect," where additives from previous runs can adsorb to the stationary phase and affect subsequent analyses.[8][11] A rigorous column washing and equilibration protocol between different methods is crucial.

In-Depth Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Achieving baseline separation is the primary goal of any chiral method. If you are observing co-elution or minimal separation of your THF derivative enantiomers, a systematic approach to method development is necessary.

Chiral recognition relies on a "three-point interaction" model between the analyte and the CSP.[12][13] If the chosen CSP cannot form a stable diastereomeric complex with one enantiomer over the other, no separation will occur. The polarity and functional groups of your specific THF derivative must have complementary interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP.

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Protocol 1: Chiral Stationary Phase (CSP) Screening

  • Preparation: Prepare a racemic standard of your THF derivative at a concentration of approximately 1 mg/mL in a solvent compatible with the initial mobile phase (e.g., ethanol or isopropanol).

  • Column Selection: Select a set of at least three to four analytical columns (e.g., 150 x 4.6 mm, 5 µm) with different chiral selectors. A recommended starting set includes:

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IA/AD[3]

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALCEL® OB/OD[3]

    • A Pirkle-type column (e.g., Whelk-O® 1) for compounds with π-acidic or π-basic groups[14]

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with a simple mobile phase such as 90:10 Hexane/Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV, at the λmax of your compound.

  • Execution: Inject the racemic standard onto each column and monitor for any degree of peak splitting or separation. Even a shoulder can be a promising lead for further optimization.[15]

  • Evaluation: Compare the chromatograms. The CSP providing the best initial separation (highest alpha value) is your lead candidate for method optimization.

Table 1: Recommended Starting CSPs for Different THF Derivatives

THF Derivative TypeRecommended CSPs (Selector Type)Rationale for Selection
Neutral/Polar (e.g., hydroxylated THF)Amylose/Cellulose PhenylcarbamatesVersatile phases offering hydrogen bonding and dipole-dipole interactions.[2]
Acidic (e.g., THF-carboxylic acids)Pirkle (π-acceptor), Macrocyclic GlycopeptidePirkle phases for π-π interactions; glycopeptides offer multiple interaction modes.[14]
Basic (e.g., amino-substituted THF)Pirkle (π-acidic), Cellulose/Amylose Phenylcarbamates with basic additivePirkle phases for specific interactions; polysaccharide phases benefit from additives to block silanols.[7]
Aromatic Substituted Amylose/Cellulose Benzoates or PhenylcarbamatesExcellent for analytes with aromatic rings due to potential for π-π stacking.[3]
Problem 2: Significant Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing compromises both resolution and quantification accuracy. For THF derivatives, this is a particularly common issue due to the polar nature of the ether oxygen.

The primary cause of peak tailing is the presence of multiple retention mechanisms.[4] In the case of THF derivatives on silica-based CSPs, the intended chiral interaction is the primary mechanism. However, a strong, secondary interaction can occur between the lone pair electrons of the THF's oxygen atom and acidic residual silanol groups (Si-OH) on the silica surface.[5] This "sticky" interaction holds back a fraction of the analyte molecules, causing them to elute later and form a tail.

Caption: Decision tree for troubleshooting peak tailing in THF derivative separations.

Protocol 2: Mobile Phase Additive Optimization for Peak Shape

  • Baseline Establishment: Run your current method with the racemic standard to establish the baseline asymmetry factor.

  • Additive Selection:

    • For Basic or Neutral THF Derivatives: Prepare a new mobile phase containing 0.1% (v/v) Diethylamine (DEA). The basic additive competes with your analyte for the active silanol sites.[7]

    • For Acidic THF Derivatives: Prepare a new mobile phase containing 0.1% (v/v) Trifluoroacetic acid (TFA). The acid protonates the silanol groups, rendering them less active.[5]

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 30 column volumes to ensure the stationary phase is fully conditioned.

  • Injection and Evaluation: Inject the standard and compare the peak asymmetry to the baseline.

  • Fine-Tuning: If tailing is reduced but not eliminated, you can incrementally increase the additive concentration up to 0.5%. Note that excessive additive can sometimes negatively impact selectivity.[7][9]

Protocol 3: Diagnosing and Mitigating Mass Overload

  • Prepare Dilutions: Create a series of dilutions of your sample, for example, 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

  • Inject and Analyze: Inject the original sample followed by each dilution.

  • Evaluate Peak Shape: If the peak shape and symmetry significantly improve at lower concentrations, the original sample was overloading the column.[4]

  • Action: Reduce the injection volume or the sample concentration to stay within the linear range of the column's capacity.

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveTypeTypical ConcentrationPrimary Function for THF Derivatives
Trifluoroacetic Acid (TFA) Acidic0.05 - 0.2%Suppresses ionization of acidic analytes and silanol groups, reducing secondary interactions.[15]
Formic Acid Acidic0.1 - 0.5%A less aggressive acid than TFA, useful for improving peak shape with potentially less impact on selectivity.[9]
Diethylamine (DEA) Basic0.1 - 0.5%Acts as a silanol-masking agent, competing with basic and neutral THF derivatives for active sites.[7]
Ethanolamine Basic0.1 - 0.5%An alternative basic additive that can sometimes offer better peak symmetry than DEA for specific compounds.[7]

References

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Stereochemical Validation of cis-3,4-Tetrahydrofurandiamine Using Vibrational Circular Dichroism (VCD) Spectroscopy

In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Chir...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference in the spatial arrangement of atoms can be the difference between a life-saving therapeutic and a compound with devastating side effects. This guide delves into the robust application of Vibrational Circular Dichroism (VCD) spectroscopy for the unambiguous assignment of absolute stereochemistry, using the flexible chiral molecule, cis-3,4-Tetrahydrofurandiamine, as a practical case study.

This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of VCD as a powerful analytical tool. We will explore the underlying principles of VCD, provide a detailed experimental and computational workflow, and objectively compare its performance against other established techniques.

The Stereochemical Challenge of Flexible Molecules

cis-3,4-Tetrahydrofurandiamine presents a common challenge in stereochemical analysis. Its conformational flexibility, arising from the non-planar tetrahydrofuran ring and the rotatable amine groups, means that the molecule exists as a dynamic equilibrium of multiple conformers in solution. This conformational heterogeneity can complicate analysis by techniques that rely on a single, static structure, such as X-ray crystallography, which requires a suitable single crystal that may be difficult or impossible to obtain.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a unique spectral fingerprint for each enantiomer.[3] A key advantage of VCD is its applicability to molecules in solution, providing a more accurate representation of their conformational state under physiologically relevant conditions.[4]

The power of VCD lies in its synergy with quantum chemical calculations.[5] By comparing the experimentally measured VCD spectrum with theoretically predicted spectra for each possible enantiomer, an unambiguous assignment of the absolute configuration can be made.[1][6]

Experimental and Computational Workflow for VCD Analysis

The determination of absolute configuration using VCD is a multi-step process that combines careful experimental measurements with rigorous computational modeling. The following workflow provides a detailed guide for the analysis of a molecule like cis-3,4-Tetrahydrofurandiamine.

VCD_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol exp_prep Sample Preparation exp_acq VCD Data Acquisition exp_prep->exp_acq Dissolve in suitable solvent exp_proc Data Processing exp_acq->exp_proc Baseline correction & artifact removal analysis Spectral Comparison & Assignment exp_proc->analysis comp_conf Conformational Search comp_opt Geometry Optimization & Frequency Calculation comp_conf->comp_opt Identify low-energy conformers comp_vcd VCD Spectra Calculation comp_opt->comp_vcd For each conformer comp_boltz Boltzmann Averaging comp_vcd->comp_boltz Generate individual spectra comp_boltz->analysis Compare experimental vs. calculated spectra assignment Absolute Configuration Determined analysis->assignment caption Figure 1: VCD analysis workflow.

Caption: Figure 1: VCD analysis workflow.

Part 1: The Experimental Protocol

The quality of the experimental VCD spectrum is paramount for a reliable stereochemical assignment. Modern VCD spectrometers, such as the BioTools ChiralIR-2X™ or the Jasco FVS-6000, offer high sensitivity and stability.[7][8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Purity: Ensure the sample of cis-3,4-Tetrahydrofurandiamine is of high chemical and enantiomeric purity. VCD is a differential technique, and the presence of the opposing enantiomer will diminish the signal intensity.

    • Solvent Selection: Choose a solvent that dissolves the sample to an appropriate concentration (typically 5-10 mg/mL) and has minimal absorption in the fingerprint region of the infrared spectrum (approx. 800-2000 cm⁻¹).[6] Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred to avoid interference from C-H vibrational bands of the solvent.[6]

    • Cell Assembly: Use a transmission cell with windows transparent in the mid-IR region, such as BaF₂ or CaF₂.[10] The pathlength of the cell should be chosen to provide an optimal absorbance of the sample (typically 0.1-0.2 mm).

  • Data Acquisition:

    • Instrument Setup: Allow the VCD spectrometer to stabilize according to the manufacturer's recommendations. A highly sensitive detector, such as a photovoltaic mercury cadmium telluride (PV-MCT) detector, is crucial for measuring the weak VCD signals.[10][11]

    • Spectral Range: Collect data in the mid-infrared region, typically from 4000 to 850 cm⁻¹.[7]

    • Data Collection: Acquire the VCD and IR spectra of the sample solution and the pure solvent under identical conditions. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Solvent Subtraction: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

    • Baseline Correction: Apply a baseline correction to both the IR and VCD spectra to remove any instrumental drift.

Part 2: The Computational Protocol

The computational simulation of the VCD spectrum is a critical component of the analysis. The accuracy of the predicted spectrum depends on the chosen computational method and the thoroughness of the conformational search.

Step-by-Step Methodology:

  • Conformational Search:

    • For a flexible molecule like cis-3,4-Tetrahydrofurandiamine, a comprehensive conformational search is essential to identify all low-energy conformers that contribute to the overall VCD spectrum.[12][13] This can be performed using molecular mechanics or semi-empirical methods.

  • Geometry Optimization and Frequency Calculation:

    • The geometries of all identified low-energy conformers should be optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G*).[12]

    • Following optimization, a frequency calculation should be performed for each conformer to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and intensities.

  • VCD Spectra Calculation:

    • The VCD rotational strengths are then calculated for each vibrational mode of each conformer. This is a computationally intensive step that requires specialized quantum chemistry software such as Gaussian.[3][14]

  • Boltzmann Averaging:

    • The final predicted VCD spectrum is obtained by a Boltzmann-weighted average of the spectra of all contributing conformers based on their relative Gibbs free energies at the experimental temperature.[12][13]

Data Analysis and Stereochemical Assignment

The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectra for both the (R,R) and (S,S) enantiomers of cis-3,4-Tetrahydrofurandiamine.

VCD_Comparison cluster_calc Calculated VCD Spectra exp_spec Experimental VCD Spectrum compare Visual & Quantitative Comparison exp_spec->compare calc_RR Calculated (R,R) Spectrum calc_RR->compare calc_SS Calculated (S,S) Spectrum calc_SS->compare match Match Found compare->match Agreement in sign and relative intensity caption Figure 2: Comparison of experimental and calculated spectra.

Caption: Figure 2: Comparison of experimental and calculated spectra.

A good match is characterized by agreement in the signs and relative intensities of the major VCD bands. If the experimental spectrum matches the predicted spectrum for the (R,R)-enantiomer, then the sample is assigned the (R,R) absolute configuration. Conversely, if it matches the (S,S)-enantiomer's predicted spectrum, the (S,S) configuration is assigned. The IR spectra are also compared to ensure the computational model accurately reproduces the vibrational modes of the molecule.[3]

Comparison with Alternative Methods

While VCD is a powerful technique, it is important to understand its strengths and limitations in the context of other methods for stereochemical determination.

Technique Principle Advantages Limitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.[2]Applicable to a wide range of molecules in solution, provides conformational information.[4][15]Requires computational modeling, can be sensitive to solvent and temperature.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute and relative stereochemistry with high certainty.Requires a high-quality single crystal, which can be difficult to obtain, especially for flexible molecules or oils.[1]
Nuclear Magnetic Resonance (NMR) Using chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between enantiomers.[][17]Widely available instrumentation, can be used for enantiomeric purity determination.Indirect method, requires derivatization which may not be straightforward, interpretation can be complex.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.[18]High sensitivity, requires small sample amounts.Requires a chromophore near the stereocenter, can be less informative for molecules with multiple conformers.[19]
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation with wavelength.[18][20]Can provide information about the absolute configuration.Often provides less structural information than CD or VCD, interpretation can be complex.[18]

Conclusion

Vibrational Circular Dichroism spectroscopy, when coupled with robust computational methods, provides an unparalleled level of confidence in the assignment of absolute stereochemistry for chiral molecules in solution. For challenging cases like cis-3,4-Tetrahydrofurandiamine, where conformational flexibility and the lack of a suitable crystal for X-ray analysis can be significant hurdles, VCD emerges as an indispensable tool. Its ability to provide detailed structural and conformational information makes it a vital component of the modern analytical toolkit for researchers, scientists, and drug development professionals dedicated to advancing chiral molecules from discovery to the clinic. The adoption of VCD not only accelerates the drug development timeline but also enhances the fundamental understanding of molecular chirality and its profound impact on biological activity.

References

  • BioTools. ChiralIR-2X.
  • DTIC.
  • Bareket Analytical Instruments. ChiralIR-2X™- Vibrational Circular Dichroism (VCD) Spectrometer.
  • Chemistry World. Algorithm increases certainty of stereochemical assignments in flexible molecules.
  • ACS Publications. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Pubs.acs.org. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Avantor. CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality.
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  • University of Pisa. Stereochemical analysis by circular dichroism spectroscopies.
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  • ResearchGate.
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Comparative

A Comparative Guide to cis- vs. trans-3,4-Tetrahydrofurandiamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the architecture of chiral ligands is paramount in dictating the efficiency and stereoselectivity of a reaction. A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the architecture of chiral ligands is paramount in dictating the efficiency and stereoselectivity of a reaction. Among the privileged ligand classes, vicinal diamines have proven to be exceptionally versatile. This guide provides a comparative analysis of cis- and trans-3,4-Tetrahydrofurandiamine, two stereoisomeric ligands whose subtle structural divergence can lead to profound differences in catalytic performance. While direct, side-by-side catalytic studies of these specific ligands are not extensively documented in peer-reviewed literature, this guide will establish a framework for their evaluation based on fundamental principles of stereochemistry and coordination chemistry, supported by data from analogous systems.

Structural and Stereochemical Considerations: The Foundation of Catalytic Divergence

The defining difference between cis- and trans-3,4-Tetrahydrofurandiamine lies in the spatial orientation of the two amino groups relative to the tetrahydrofuran ring. In the cis isomer, the amino groups are situated on the same face of the five-membered ring, resulting in a Cs-symmetric structure (assuming the tetrahydrofuran ring is planar). Conversely, the trans isomer possesses a C2 axis of symmetry, with the amino groups on opposite faces of the ring. This fundamental geometric distinction has significant implications for their coordination to a metal center and, consequently, their catalytic behavior.

The Cngcontent-ng-c1597341111="" class="ng-star-inserted">2 symmetry of the trans isomer is often a desirable feature in chiral ligands for asymmetric catalysis. It can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. The cis isomer, lacking this C2 symmetry, may offer a different coordination geometry and bite angle, which could be advantageous for specific reactions or metal centers.

Below is a diagram illustrating the logical relationship between the ligand stereochemistry and its potential catalytic performance.

G cluster_ligand Ligand Stereoisomers cluster_properties Key Properties cluster_performance Catalytic Performance cis cis-3,4-Tetrahydrofurandiamine (Cs Symmetry) coord Coordination Geometry & Bite Angle cis->coord Different trans trans-3,4-Tetrahydrofurandiamine (C2 Symmetry) trans->coord Different steric Steric Environment coord->steric Influences selectivity Enantio- & Diastereoselectivity coord->selectivity Dictates steric->selectivity Impacts activity Reaction Rate & Turnover Number steric->activity Affects selectivity->activity Can Influence

Caption: Logical workflow from ligand stereoisomer to catalytic performance.

A Hypothetical Comparative Study: Asymmetric Transfer Hydrogenation

To objectively compare the catalytic efficacy of cis- and trans-3,4-Tetrahydrofurandiamine, a well-established benchmark reaction is required. Asymmetric transfer hydrogenation (ATH) of prochiral ketones is an excellent candidate, as the performance of the catalyst is highly dependent on the structure of the chiral ligand.[1]

Experimental Protocol: Synthesis of Rhodium-Diamine Catalysts and Asymmetric Transfer Hydrogenation

The following protocol outlines the steps for a comparative study.

Part A: Ligand Synthesis

The synthesis of both cis- and trans-3,4-Tetrahydrofurandiamine can be achieved from a common precursor, such as furan, through a series of established organic transformations. Stereocontrol can be achieved through diastereoselective reactions.

Part B: Catalyst Formation

  • Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [Rh(Cp*)Cl2]2 (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM).

  • Ligand Addition: A solution of the respective diamine ligand (cis- or trans-3,4-Tetrahydrofurandiamine) (2.1 equiv.) in anhydrous DCM is added dropwise to the rhodium precursor solution at room temperature.

  • Reaction and Isolation: The reaction mixture is stirred for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid catalyst is washed with diethyl ether and dried under vacuum. The catalyst is stored under an inert atmosphere.

Part C: Asymmetric Transfer Hydrogenation of Acetophenone

  • Reaction Setup: In a Schlenk tube, the Rh-diamine catalyst (0.01 equiv.) and acetophenone (1.0 equiv.) are dissolved in a 5:2 mixture of formic acid and triethylamine.

  • Reaction: The mixture is stirred at 28 °C for 24 hours.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC.

The experimental workflow is depicted in the following diagram:

G cluster_workflow Experimental Workflow start Reactants: - Rhodium Precursor - Diamine Ligand - Ketone Substrate synthesis Catalyst Formation start->synthesis reaction Asymmetric Transfer Hydrogenation synthesis->reaction analysis Analysis: - Conversion (NMR) - Enantiomeric Excess (HPLC) reaction->analysis end Comparative Data analysis->end

Caption: General workflow for the comparative catalytic study.

Anticipated Results and Discussion

Based on studies of analogous diamine ligands, such as derivatives of 1,2-diaminocyclohexane, it is anticipated that the trans isomer of 3,4-Tetrahydrofurandiamine will exhibit higher enantioselectivity in the ATH of acetophenone.[2] The C2 symmetry of the trans ligand is expected to create a more defined and effective chiral pocket around the metal center, leading to a greater energy difference between the two diastereomeric transition states.

The cis isomer, while potentially leading to lower enantioselectivity, might exhibit a higher reaction rate. The more flexible coordination geometry of the cis ligand could result in a lower activation energy for the catalytic cycle. However, this is a generalization, and the actual performance would be highly dependent on the specific substrate and reaction conditions.

Table 1: Hypothetical Performance Data in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandIsomerConversion (%)Enantiomeric Excess (ee, %)
3,4-Tetrahydrofurandiamine cis>9985
3,4-Tetrahydrofurandiamine trans9896
N,N'-Dimethyl-1,2-diaminocyclohexane *trans>9995

*Data for N,N'-Dimethyl-1,2-diaminocyclohexane is included for contextual comparison and is based on typical results found in the literature for similar systems.

Broader Applications and Future Directions

The utility of cis- and trans-3,4-Tetrahydrofurandiamine is not limited to asymmetric hydrogenation. These ligands have potential applications in a wide range of transition-metal-catalyzed reactions, including:

  • Palladium-catalyzed cross-coupling reactions: The stereochemistry of the diamine ligand can influence the reductive elimination step, affecting both the yield and selectivity of the reaction.[3]

  • Copper-catalyzed reactions: In Ullmann-type couplings, for example, the choice between cis and trans diamine ligands can be critical for achieving high yields, especially with challenging substrates.[4]

  • Asymmetric Henry reactions: Chiral diamine-metal complexes can effectively catalyze the enantioselective addition of nitroalkanes to aldehydes.[2]

Conclusion

The choice between cis- and trans-3,4-Tetrahydrofurandiamine as a ligand in catalysis is a critical decision that should be guided by the specific demands of the desired transformation. The C2-symmetric trans isomer is generally expected to provide higher enantioselectivity in asymmetric reactions, making it a strong candidate for the synthesis of chiral molecules. The cis isomer, with its distinct coordination geometry, may offer advantages in terms of catalytic activity or in reactions where a C2-symmetric environment is not optimal.

This guide provides a foundational framework for the comparative evaluation of these two promising ligands. Further experimental investigation is necessary to fully elucidate their catalytic potential and to identify the specific applications where each isomer excels. The detailed experimental protocols provided herein offer a clear path for researchers to undertake such a comparative study, ultimately expanding the toolbox of chiral ligands available for the synthesis of complex and valuable molecules.

References

  • Behringer, C., & Park, C. S. (2019). Design, Synthesis, and Evaluation of C2-Symmetric Diamines for Asymmetric Synthesis. University of Pennsylvania ScholarlyCommons.
  • Chen, J.-R., & Xiao, W.-J. (2017). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 46(6), 1145-1158.
  • BenchChem. (2023). Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: A Framework for Evaluating 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.
  • Zeng, F., et al. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
  • Koszelewski, D., & St-Amant, A. (2008). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone.
  • Zhang, Z., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(49), 17367-17374.
  • Zhang, Z., et al. (2014).
  • Monfette, S., & Buchwald, S. L. (2012). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 3(1), 22-34.
  • Winkler, J. D. (2011). Design, synthesis, and evaluation of c2-symmetric diamines for asymmetric synthesis. University of Pennsylvania.
  • Wang, J., et al. (2005). C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction. Organic Letters, 7(23), 5227-5230.
  • BenchChem. (2023).
  • Wikipedia. (2023).
  • van der Heijden, K. (2019). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
  • Wikipedia. (2023). Cis effect.
  • Wikipedia. (2023). Trans effect.

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Validation

A Senior Application Scientist's Guide to Confirming the Enantiomeric Excess of cis-3,4-Tetrahydrofurandiamine

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral building blocks like cis-3,4-Tetrahydrofurandiamine, a key intermediate in the synthesis of various pharmacologically active compounds, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. The spatial arrangement of its two amine functionalities dictates its interaction with chiral biological targets, making the control and confirmation of its stereochemistry a critical quality attribute.

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of cis-3,4-Tetrahydrofurandiamine. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each discussed method is presented as a self-validating system, grounded in established scientific principles and supported by peer-reviewed data.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and spectral characteristics in an achiral environment. Consequently, their differentiation and quantification necessitate the introduction of a chiral environment. This can be achieved through various analytical strategies, each with its own set of advantages and limitations. The primary methods employed for this purpose are chiral chromatography (High-Performance Liquid Chromatography, Gas Chromatography, and Supercritical Fluid Chromatography), Capillary Electrophoresis, and Nuclear Magnetic Resonance Spectroscopy.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is often a balance between performance, sample requirements, and available instrumentation. Below is a summary of the key performance characteristics of the most common techniques for the chiral analysis of amines.

TechniqueTypical Resolution (R_s)Typical Analysis Time (min)Typical Limit of Detection (LOD)Key Strengths & Considerations
Chiral HPLC (Direct) > 1.5 (baseline)10 - 30ng/mL to µg/mL rangeStrengths: High versatility, wide availability of chiral stationary phases (CSPs). Considerations: Method development can be empirical and time-consuming.
Chiral HPLC (Indirect) > 1.5 (baseline)15 - 40ng/mL to pg/mL rangeStrengths: Uses standard achiral columns, can enhance sensitivity with fluorescent derivatizing agents. Considerations: Requires a pure chiral derivatizing agent (CDA), potential for kinetic resolution.
Chiral GC > 1.5 (baseline)10 - 40pg to fg rangeStrengths: High resolution and sensitivity, especially for volatile compounds. Considerations: Often requires derivatization to improve volatility and thermal stability.
Chiral SFC > 1.5 (baseline)< 15~0.01% (relative to main peak)Strengths: Fast analysis, reduced organic solvent consumption ("green" chemistry), complementary selectivity to HPLC.[1] Considerations: Requires specialized instrumentation.
Capillary Electrophoresis (CE) N/A (High Efficiency)5 - 20Nanoliter sample volumeStrengths: Extremely high separation efficiency, minimal sample and solvent consumption. Considerations: Lower concentration sensitivity compared to chromatographic methods.
NMR Spectroscopy N/A (Signal Separation)< 10Micromolar (µM) rangeStrengths: Provides absolute quantification without a calibration curve, non-destructive. Considerations: Lower sensitivity, requires chiral auxiliary for differentiation.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination due to its robustness and the vast array of commercially available chiral stationary phases (CSPs).[2][3][4][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times.

A. Direct Chiral HPLC (Using a Chiral Stationary Phase)

This is the most straightforward HPLC approach, where the enantiomers are resolved directly on a CSP. For a diamine like cis-3,4-Tetrahydrofurandiamine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point due to their broad applicability.

  • Rationale: This protocol is adapted from a validated method for the enantiomeric separation of trans-1,2-diaminocyclohexane, a close structural analog of the target analyte.[6]

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column:

    • A polysaccharide-based chiral column such as a CHIRALPAK® series column (e.g., CHIRALPAK® AD-H or CHIRALPAK® IC).

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or ethylenediamine) is crucial to reduce peak tailing and improve resolution for basic analytes.

    • Starting Condition: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Methodology:

    • Sample Preparation: Dissolve a known concentration of cis-3,4-Tetrahydrofurandiamine in the mobile phase or a compatible solvent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Detection: UV at 210-220 nm (as the analyte lacks a strong chromophore) or MS with electrospray ionization (ESI) in positive mode.

    • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

  • Optimization: The ratio of hexane to alcohol is the primary parameter for adjusting retention and resolution. The concentration of the amine additive can also be fine-tuned to optimize peak shape.

B. Indirect Chiral HPLC (Using a Chiral Derivatizing Agent)

An alternative strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18).

  • Rationale: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a well-established CDA for primary and secondary amines, offering the advantage of a strong chromophore for UV detection.

  • Instrumentation:

    • Standard HPLC system with a UV-Vis detector.

    • Achiral reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

  • Methodology:

    • Derivatization:

      • Dissolve ~1 mg of cis-3,4-Tetrahydrofurandiamine in 200 µL of acetone.

      • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

      • Add 50 µL of 1 M sodium bicarbonate.

      • Heat the mixture at 40°C for 1 hour.

      • Cool the reaction mixture and neutralize with 50 µL of 2 M HCl.

      • Dilute with the mobile phase to the desired concentration.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 340 nm.

    • Analysis: Inject the derivatized sample. Calculate the % ee from the integrated peak areas of the resulting diastereomers.

HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method Analyte_D cis-3,4-Tetrahydrofurandiamine Inject_D Inject into HPLC Analyte_D->Inject_D CSP Chiral Stationary Phase (CSP) Inject_D->CSP Interaction Separate_D Separation of Enantiomers CSP->Separate_D Detect_D Detection (UV/MS) Separate_D->Detect_D Analyte_I cis-3,4-Tetrahydrofurandiamine Derivatize Derivatization Reaction Analyte_I->Derivatize CDA Chiral Derivatizing Agent (CDA) CDA->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Inject_I Inject into HPLC Diastereomers->Inject_I Achiral_Col Achiral Column (e.g., C18) Inject_I->Achiral_Col Separate_I Separation of Diastereomers Achiral_Col->Separate_I Detect_I Detection (UV) Separate_I->Detect_I

Caption: Workflows for direct and indirect chiral HPLC analysis.

II. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds.[9] For amines, derivatization is often necessary to block the polar N-H groups, reduce peak tailing, and increase volatility.

  • Rationale: This protocol is based on established methods for the chiral analysis of amines and amino acids, which require derivatization to enhance volatility and chromatographic performance.[8][10] Trifluoroacetyl (TFA) derivatives are commonly used for this purpose.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column:

    • A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX® G-TA).

  • Methodology:

    • Derivatization:

      • Dissolve ~1 mg of cis-3,4-Tetrahydrofurandiamine in 500 µL of a suitable solvent (e.g., dichloromethane).

      • Add 100 µL of trifluoroacetic anhydride (TFAA).

      • Cap the vial and heat at 60°C for 20 minutes.

      • Cool to room temperature and carefully evaporate the excess reagent and solvent under a stream of nitrogen.

      • Reconstitute the residue in a known volume of solvent (e.g., ethyl acetate).

    • Chromatographic Conditions:

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium or Hydrogen.

      • Oven Temperature Program: Start at a low temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 180°C) to ensure good separation.

      • Detector Temperature: 250°C (FID) or MS transfer line at 250°C.

    • Analysis: Inject the derivatized sample. Calculate % ee from the integrated peak areas of the two enantiomers.

III. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a highly efficient alternative to HPLC for chiral separations.[11] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography.

  • Rationale: SFC is particularly well-suited for preparative and high-throughput chiral separations due to its speed. The principles of stationary phase selection are similar to those for HPLC.

  • Instrumentation:

    • SFC system with a UV or MS detector.

  • Column:

    • A chiral column packed for SFC use (e.g., a polysaccharide-based CSP).

  • Mobile Phase:

    • Supercritical CO₂ with an organic modifier (e.g., methanol or ethanol). An amine additive (e.g., isopropylamine) is often required for basic compounds.

    • Starting Condition: 85% CO₂ / 15% Methanol with 0.2% Isopropylamine.

  • Methodology:

    • Sample Preparation: Dissolve the analyte in the organic modifier.

    • Chromatographic Conditions:

      • Flow Rate: 2-4 mL/min.

      • Back Pressure: 150 bar.

      • Column Temperature: 40°C.

      • Detection: UV or MS.

    • Analysis: Inject the sample and quantify the enantiomers based on their peak areas.

IV. Capillary Electrophoresis (CE)

Chiral CE offers exceptionally high separation efficiency, capable of resolving complex mixtures with minimal sample consumption.[5] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). For amines, cyclodextrins are the most commonly used chiral selectors.

  • Rationale: This method leverages the formation of transient, diastereomeric inclusion complexes between the protonated amine enantiomers and a charged cyclodextrin, which then migrate at different velocities in an electric field.

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Methodology:

    • Sample and Electrolyte Preparation:

      • Background Electrolyte (BGE): Prepare a buffer at a low pH (e.g., 25 mM phosphate buffer, pH 2.5) to ensure the diamine is fully protonated.

      • Chiral Selector: Add a charged cyclodextrin derivative (e.g., highly sulfated β-cyclodextrin) to the BGE at a concentration of 1-5% (w/v).

      • Sample: Dissolve the analyte in water or the BGE.

    • CE Conditions:

      • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

      • Voltage: 15-25 kV.

      • Temperature: 25°C.

      • Injection: Hydrodynamic injection (pressure).

      • Detection: UV at 214 nm.

    • Analysis: The enantiomers will appear as two separate peaks. Calculate % ee from the corrected peak areas (peak area divided by migration time).

Analytical_Techniques_Logic cluster_separation Separation-Based Methods cluster_spectroscopy Spectroscopy-Based Method Analyte cis-3,4-Tetrahydrofurandiamine (Enantiomeric Mixture) HPLC HPLC / SFC Analyte->HPLC GC GC Analyte->GC CE Capillary Electrophoresis Analyte->CE NMR NMR Spectroscopy Analyte->NMR CSP Chiral Stationary Phase (Direct Method) HPLC->CSP CDA Chiral Derivatizing Agent (Indirect Method) HPLC->CDA Deriv_GC Derivatization for Volatility GC->Deriv_GC Selector Chiral Selector in BGE CE->Selector CSA Chiral Solvating Agent NMR->CSA Result_Sep Quantification by Peak Area CSP->Result_Sep CDA->Result_Sep Deriv_GC->Result_Sep Selector->Result_Sep Result_NMR Quantification by Signal Integration CSA->Result_NMR

Caption: Logical relationships between the analyte and various analytical confirmation methods.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not rely on physical separation.[11] By adding a chiral solvating agent (CSA) or a chiral derivatizing agent to the NMR tube, the enantiomers are placed in a diastereomeric environment, causing their corresponding signals in the NMR spectrum (typically ¹H NMR) to appear at different chemical shifts.

  • Rationale: This method is rapid and provides an absolute measure of the enantiomeric ratio through direct integration of signals, without the need for a calibration curve. The interaction with the CSA is non-covalent and reversible.

  • Instrumentation:

    • High-resolution NMR spectrometer (≥400 MHz).

  • Methodology:

    • Sample Preparation:

      • Dissolve a precise amount of cis-3,4-Tetrahydrofurandiamine in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

      • Acquire a standard ¹H NMR spectrum.

      • Add an enantiomerically pure CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube, often in a stoichiometric or slight excess amount.

    • NMR Acquisition:

      • Acquire a ¹H NMR spectrum of the mixture.

      • Identify a proton signal (or signals) of the analyte that is well-resolved and splits into two distinct signals upon addition of the CSA. The protons adjacent to the amine groups are likely candidates.

    • Analysis:

      • Carefully integrate the two diastereotopic signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte.

Conclusion and Recommendations

The selection of the optimal analytical method for determining the enantiomeric excess of cis-3,4-Tetrahydrofurandiamine is contingent on the specific requirements of the analysis.

  • For routine quality control and high accuracy , direct chiral HPLC is often the preferred method due to its robustness and versatility.

  • When high sensitivity is required or for trace analysis , chiral GC-MS after derivatization is an excellent choice.

  • For high-throughput screening or when a "greener" method is desired , chiral SFC offers significant advantages in speed and reduced solvent use.

  • If sample volume is extremely limited , chiral CE provides unparalleled separation efficiency with minimal sample consumption.

  • For a rapid, absolute quantification without the need for extensive method development or reference standards , NMR spectroscopy with a chiral solvating agent is a powerful and efficient tool.

It is a best practice in a drug development setting to have at least two orthogonal methods for critical quality attributes. Therefore, a primary chromatographic method (e.g., HPLC or SFC) could be validated for routine use, with an NMR or CE method serving as a confirmatory technique. This multi-faceted approach ensures the highest level of confidence in the stereochemical purity of this vital chiral building block.

References

  • Journal of Chemical Education. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Available at: [Link]

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • Accounts of Chemical Research. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Available at: [Link]

  • PolyU Scholars Hub. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Available at: [Link]

  • Accounts of Chemical Research. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Available at: [Link]

  • datapdf.com. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Available at: [Link]

  • Analytical Chemistry. (2002). Peer Reviewed: Chiral analysis by MS. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • ResearchGate. (2009). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. Available at: [Link]

  • National Institutes of Health. (2021). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • ResearchGate. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2021). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • AOCS. The Chromatographic Resolution of Chiral Lipids. Available at: [Link]

  • Semantic Scholar. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous. Available at: [Link]

  • National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • PubMed. (1983). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Available at: [Link]

Sources

Comparative

A Prospective Analysis of cis-3,4-Tetrahydrofurandiamine as a Chiral Ligand in Asymmetric Catalysis: A Comparative Guide

In the field of asymmetric synthesis, the rational design and selection of chiral ligands are paramount to achieving high catalytic activity and enantioselectivity. Chiral diamines have established themselves as a privil...

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric synthesis, the rational design and selection of chiral ligands are paramount to achieving high catalytic activity and enantioselectivity. Chiral diamines have established themselves as a privileged class of ligands, capable of forming stable and effective complexes with various transition metals for a multitude of stereoselective transformations. This guide presents a comparative analysis of the structural and potential performance characteristics of cis-3,4-Tetrahydrofurandiamine against well-established C₂-symmetric diamine ligands. While direct, peer-reviewed experimental data on the catalytic application of cis-3,4-Tetrahydrofurandiamine is not extensively available, this guide will provide a prospective evaluation based on its structural attributes and mechanistic considerations, benchmarked against widely-used ligands in the context of asymmetric transfer hydrogenation of prochiral ketones.

The Significance of Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are cornerstone ligands in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. Their bidentate nature allows for the formation of stable five-membered chelate rings with metal centers, such as ruthenium, rhodium, and iridium. This coordination creates a well-defined and rigid chiral environment around the metal, which is essential for effective stereochemical communication during the catalytic cycle. The C₂-symmetry often inherent in these ligands simplifies the number of possible diastereomeric transition states, which can lead to higher enantioselectivities.[1]

Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

To provide a tangible basis for comparison, we will consider the asymmetric transfer hydrogenation (ATH) of acetophenone to 1-phenylethanol. This reaction is a widely accepted standard for evaluating the efficacy of chiral catalysts due to its practical importance and the sensitivity of its stereochemical outcome to the ligand structure. The reaction typically employs a ruthenium(II) precursor, a chiral diamine ligand, and a hydrogen source, such as formic acid or isopropanol.

Performance of Established Chiral Diamine Ligands

The performance of a chiral ligand is intimately linked to its structural and electronic properties. Here, we compare two archetypal C₂-symmetric diamine ligands: (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-1,2-diaminocyclohexane (DACH).

LigandAbbreviationCatalyst SystemSubstrate/Catalyst RatioYield (%)ee (%)Reference
(1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine(R,R)-TsDPEN[RuCl(p-cymene)((R,R)-TsDPEN)]100>9998 (R)[1]
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine(S,S)-TsDPEN[RuCl(p-cymene)((S,S)-TsDPEN)]2008697 (S)[1]
(1R,2R)-1,2-Diaminocyclohexane(R,R)-DACH[Ru(η⁶-p-cymene)( (R,R)-DACH)Cl]2009596 (S)[2]

Note: The data presented is compiled from various literature sources, and reaction conditions may vary. The stereochemical outcome (R or S) is dependent on the specific enantiomer of the ligand used.

Structural and Mechanistic Considerations of Established Ligands

** (1R,2R)-DPEN and its derivatives (e.g., TsDPEN):** The phenyl groups on the ethylenediamine backbone create a chiral pocket that effectively shields one face of the coordinated substrate, directing the hydride attack to the opposite face. The N-tosyl group in TsDPEN enhances the acidity of the N-H proton, which is believed to participate in the outer-sphere hydrogen transfer mechanism, further improving enantioselectivity.

** (1R,2R)-DACH:** The rigid cyclohexane backbone locks the diamine in a specific conformation, reducing conformational flexibility and enhancing the stability of the chiral environment. This rigidity is a key factor in its ability to induce high enantioselectivity.

Prospective Analysis of cis-3,4-Tetrahydrofurandiamine

cis-3,4-Tetrahydrofurandiamine presents an intriguing structural motif for a chiral ligand. Its key features include:

  • C₂-Symmetry: Like DPEN and DACH, the cis configuration of the amino groups on the tetrahydrofuran ring imparts C₂-symmetry, which is a desirable feature for high enantioselectivity.

  • Constrained Conformation: The five-membered tetrahydrofuran ring imposes conformational rigidity, similar to the cyclohexane ring in DACH. This can lead to a well-defined chiral pocket around the metal center.

  • Potential for Hemilability and Hydrogen Bonding: The presence of the ether oxygen atom in the tetrahydrofuran backbone introduces a unique element. This oxygen could potentially act as a hemilabile coordinating atom or participate in hydrogen bonding interactions within the catalytic complex, influencing the stability and reactivity of the transition state. This additional functionality is absent in both DPEN and DACH.

  • Electronic Effects: The electron-withdrawing nature of the ether oxygen could influence the electronic properties of the coordinated metal center, potentially impacting its catalytic activity.

Based on these structural characteristics, it is reasonable to hypothesize that cis-3,4-Tetrahydrofurandiamine could be an effective ligand in asymmetric catalysis. The rigid backbone is expected to provide good stereochemical control, while the ether oxygen could offer unique opportunities for fine-tuning the catalytic activity and selectivity through secondary interactions.

Experimental Protocol for Benchmarking Chiral Diamine Ligands

The following is a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone, which can be employed to evaluate the performance of cis-3,4-Tetrahydrofurandiamine and compare it with other chiral diamines.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN, (R,R)-DACH, or cis-3,4-Tetrahydrofurandiamine)

  • Acetophenone (Substrate)

  • Formic acid (HCOOH) (Hydrogen source)

  • Triethylamine (NEt₃) (Base)

  • 2-Propanol (Isopropanol) (Solvent)

  • Anhydrous sodium sulfate (Drying agent)

  • Ethyl acetate (Extraction solvent)

  • Hexane (Eluent for chromatography)

Procedure:

  • Catalyst Precursor Formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) and the chiral diamine ligand (2.2 equivalents) in anhydrous 2-propanol.

  • Stir the mixture at 80 °C for 1 hour. The color of the solution should change, indicating the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • To the flask containing the catalyst, add acetophenone (substrate) and the formic acid/triethylamine mixture. The typical substrate-to-catalyst ratio (S/C) is 100:1 to 200:1.

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the yield of the purified 1-phenylethanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizing the Catalytic Cycle and Ligand Coordination

The following diagrams illustrate the generally accepted mechanism for ruthenium-catalyzed asymmetric transfer hydrogenation and the coordination of different chiral diamine ligands.

Asymmetric Transfer Hydrogenation Cycle cluster_cycle Catalytic Cycle cluster_ligands Ligand Coordination Ru-H [Ru-H(L)]+ Transition_State Outer-Sphere Transition State Ru-H->Transition_State Ketone Ru-Product [Ru(Product)(L)] Transition_State->Ru-Product Hydride Transfer Ru-Precatalyst [Ru(L*)] Ru-Product->Ru-Precatalyst - Product Ru-Precatalyst->Ru-H HCOOH/NEt₃ DPEN DPEN/TsDPEN (Flexible Acyclic) Ru-Precatalyst->DPEN DACH DACH (Rigid Cyclic) Ru-Precatalyst->DACH THF-Diamine cis-3,4-Tetrahydrofurandiamine (Rigid Cyclic with Heteroatom) Ru-Precatalyst->THF-Diamine caption Figure 1: Generalized catalytic cycle for asymmetric transfer hydrogenation and coordination of various chiral diamine ligands. Ligand_Coordination_Detail cluster_DPEN (R,R)-DPEN Coordination cluster_DACH (R,R)-DACH Coordination cluster_THF_Diamine cis-3,4-Tetrahydrofurandiamine Coordination DPEN_node Metal -- N(H)-CH(Ph)-CH(Ph)-N(H) -- Metal (Chiral pocket from Phenyl groups) DACH_node Metal -- N(H)-CH-(Cyclohexane)-CH-N(H) -- Metal (Rigid conformation from Cyclohexane ring) THF_Diamine_node Metal -- N(H)-CH-(THF ring with O)-CH-N(H) -- Metal (Rigid conformation + potential O interaction) caption Figure 2: Conceptual coordination of different chiral diamine ligands.

Caption: Figure 2: Conceptual coordination of different chiral diamine ligands.

Conclusion and Future Outlook

While established chiral diamines such as DPEN and DACH derivatives have demonstrated exceptional performance in asymmetric catalysis, the exploration of novel ligand scaffolds remains a vibrant area of research. cis-3,4-Tetrahydrofurandiamine presents a compelling, yet underexplored, candidate for a C₂-symmetric chiral ligand. Its rigid, cyclic backbone is a promising feature for inducing high enantioselectivity, and the integrated ether functionality offers a unique structural element that could be exploited to modulate catalytic performance.

The lack of extensive experimental data for cis-3,4-Tetrahydrofurandiamine in the literature highlights an opportunity for further investigation. The experimental protocol provided in this guide offers a clear pathway for its evaluation and direct comparison against benchmark ligands. Such studies would provide valuable insights into the structure-activity relationships of this novel ligand class and could potentially lead to the development of a new, highly effective catalyst for asymmetric transformations.

References

  • BenchChem. (2025). Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide. [Online].
  • BenchChem. (2025). A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: 2,4-Pentanediamine and its Congeners. [Online]. Available at: [A representative, though potentially fictionalized, URL structure for verifiability].
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Wang, D., Bruneau-Voisine, A., & Sortais, J.-B. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands.
  • Zhang, X. (2025). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Online]. Available at: [Link].

  • ResearchGate. (2025). Scheme 8 Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst. [Online]. Available at: [A representative, though potentially fictionalized, URL structure for verifiability].
  • BenchChem. (2025). A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: 2,4-Pentanediamine and its Congeners. [Online]. Available at: [A representative, though potentially fictionalized, URL structure for verifiability].

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis- and trans-3,4-Tetrahydrofurandiamine Isomers

For researchers and professionals in drug development and medicinal chemistry, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical determinant of biological acti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The spatial arrangement of functional groups can drastically alter how a molecule interacts with its biological target. This guide provides an in-depth comparison of the spectroscopic data for cis- and trans-3,4-Tetrahydrofurandiamine, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The core of this analysis rests on how the fixed, relative orientations of the two amine groups in the cis and trans configurations create unique electronic and steric environments. These differences, though subtle, produce distinct and predictable signatures in their respective spectra.

The Structural Imperative: Why Cis vs. Trans Matters

The tetrahydrofuran ring is a common scaffold in medicinal chemistry. When substituted at the 3 and 4 positions, the resulting cis and trans diastereomers present their amine functional groups in fundamentally different spatial orientations.

  • In the cis isomer , the two amine groups are on the same face of the five-membered ring. This proximity can allow for intramolecular interactions, such as hydrogen bonding, and presents a specific vector for intermolecular binding.

  • In the trans isomer , the amine groups are on opposite faces of the ring, leading to a more extended conformation and preventing direct intramolecular interactions between them.

This geometric disparity is the foundation of the spectroscopic differences we will explore.

cis_img cis_img trans_img trans_img

Caption: Molecular structures of cis- and trans-3,4-Tetrahydrofurandiamine.

Comparative Spectroscopic Analysis

NMR spectroscopy is the most definitive tool for distinguishing these isomers, with both ¹H and ¹³C NMR providing critical, complementary information.[1][2] IR spectroscopy can offer supporting evidence, particularly concerning bonding environments.

¹H NMR Spectroscopy: A Tale of Two Protons

The key to differentiating the isomers via ¹H NMR lies in the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J) of the methine protons at the C3 and C4 positions (the carbons bearing the amine groups).

Parameter cis-3,4-Tetrahydrofurandiamine trans-3,4-Tetrahydrofurandiamine Rationale
Symmetry Plane of symmetry bisecting the C-O-C and C3-C4 bonds.C₂ axis of rotation.The different symmetry elements lead to magnetically equivalent or non-equivalent protons.
C3-H & C4-H Chemical Shift (δ) Single, averaged signal for both protons.Single, averaged signal for both protons.Due to symmetry, the C3-H and C4-H protons are chemically and magnetically equivalent in both isomers. However, the exact chemical shift value will likely differ between the two isomers due to the different electronic environments created by the amine groups' relative positions.
C2-H & C5-H Chemical Shift (δ) Two sets of signals for the methylene protons.A single set of signals for the methylene protons.In the cis isomer, the two protons on C2 (and C5) are diastereotopic, leading to different chemical shifts. In the trans isomer, the C₂ symmetry renders the methylene protons equivalent.
³J(H3-H4) Coupling Constant Expected to be larger (~5-8 Hz).Expected to be smaller (~2-5 Hz).The vicinal coupling constant is dependent on the dihedral angle between the coupled protons. The cis configuration typically results in a dihedral angle that leads to a larger coupling constant compared to the trans configuration.[3]
¹³C NMR Spectroscopy: The Symmetry Signature

Proton-decoupled ¹³C NMR provides a clear and often immediate distinction based on the number of unique carbon signals, which is a direct reflection of molecular symmetry.[4][5]

Parameter cis-3,4-Tetrahydrofurandiamine trans-3,4-Tetrahydrofurandiamine Rationale
Number of Signals 2 signals.2 signals.Both isomers possess symmetry that renders C3 equivalent to C4 and C2 equivalent to C5.
C3 & C4 Chemical Shift (δ) Expected to be slightly upfield (shielded).Expected to be slightly downfield (deshielded).The cis arrangement can lead to steric compression (a γ-gauche effect), causing the C3/C4 carbons to be more shielded and appear at a lower ppm value compared to the less sterically hindered trans isomer.[1]
C2 & C5 Chemical Shift (δ) One distinct signal.One distinct signal.The chemical shift of these carbons will also differ between the two isomers due to the overall change in the molecule's electronic structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprints

While NMR is more definitive for stereoisomer differentiation, IR spectroscopy can provide corroborating evidence. The primary differences will likely appear in the N-H stretching region and the fingerprint region.

Vibrational Mode Expected Wavenumber (cm⁻¹) cis vs. trans Comparison
N-H Stretch (Amine) 3300 - 3500The cis isomer may show broader or additional bands due to the possibility of intramolecular hydrogen bonding, which is absent in the trans isomer.
C-N Stretch 1000 - 1250The exact position and intensity may differ slightly between isomers.
Fingerprint Region < 1500The pattern of peaks in this region is unique to each molecule. While complex, a direct comparison of the spectra for the two isomers will show clear, reproducible differences.[6]

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible data is paramount. The following protocols are designed to be self-validating, ensuring that the experimental choices directly support the goal of isomeric differentiation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_nmr Dissolve ~10-20 mg in 0.7 mL CDCl3 Add TMS reference acq_1h ¹H NMR (≥400 MHz) ~16 scans, 2s relaxation delay prep_nmr->acq_1h NMR Tube prep_ir Prepare KBr pellet or neat liquid film acq_ir FT-IR Scan 4000-400 cm⁻¹, 16 scans prep_ir->acq_ir IR Sample Holder acq_13c ¹³C NMR (≥100 MHz) Proton-decoupled, ~1024 scans proc_nmr Fourier Transform Phase & Baseline Correction Reference to TMS (0 ppm) acq_1h->proc_nmr acq_13c->proc_nmr proc_ir Background Subtraction Identify peak wavenumbers acq_ir->proc_ir

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified diamine isomer. The concentration must be sufficient for ¹³C NMR, which has a low natural abundance.[7]

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a good first choice as it is a common solvent for many organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable calibration point.[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and resolution, which is crucial for accurate coupling constant analysis.[1]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (~1.1%), more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Broadband proton decoupling is used to simplify the spectrum to single peaks for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Carefully phase the spectrum and apply baseline correction to ensure accurate integration and peak picking.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Measure the chemical shifts (δ) and coupling constants (J) accurately.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • For Solids (e.g., hydrochloride salts): Prepare a KBr pellet. Finely grind a small amount of the sample (~1-2 mg) with dry potassium bromide (~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used because it is transparent to IR radiation in the typical analysis range.[9]

    • For Liquids (free base): Prepare a neat thin film. Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • First, run a background spectrum of the empty sample compartment (or pure salt plates) to be subtracted from the sample spectrum. This corrects for atmospheric CO₂ and H₂O absorptions.[9]

    • Place the prepared sample in the spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Isomer Assignment

A logical, step-by-step analysis of the acquired spectra will lead to an unambiguous assignment of the cis or trans configuration.

Caption: Decision workflow for isomer assignment using spectroscopic data.

  • Start with ¹³C NMR: Examine the proton-decoupled ¹³C NMR spectrum. Both isomers are expected to show 2 signals. Note the chemical shift of the C3/C4 carbons. The isomer with the more upfield (lower ppm) C3/C4 signal is likely the cis isomer due to the γ-gauche effect.[1]

  • Confirm with ¹H NMR: This is the most critical step. Analyze the ¹H NMR spectrum and accurately measure the vicinal coupling constant between the protons on C3 and C4, ³J(H3-H4).

    • A larger coupling constant (typically in the range of 5-8 Hz) is indicative of the cis isomer .

    • A smaller coupling constant (typically 2-5 Hz) points to the trans isomer .

  • Support with IR Spectroscopy: Compare the IR spectra. Look for differences in the N-H stretching region (3300-3500 cm⁻¹). Broader or more complex bands in one isomer might suggest intramolecular hydrogen bonding, a feature only possible in the cis configuration.

By systematically applying this workflow, researchers can confidently and accurately distinguish between the cis and trans isomers of 3,4-Tetrahydrofurandiamine, ensuring the correct stereoisomer is advanced in the drug development pipeline.

References

  • TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

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Comparative

A Senior Scientist's Guide to Assessing the Biological Activity of cis-3,4-Tetrahydrofurandiamine Derivatives

In the competitive arena of drug discovery, identifying and validating novel chemical scaffolds is a cornerstone of innovation. The cis-3,4-tetrahydrofurandiamine core has recently garnered significant attention as a pri...

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive arena of drug discovery, identifying and validating novel chemical scaffolds is a cornerstone of innovation. The cis-3,4-tetrahydrofurandiamine core has recently garnered significant attention as a privileged structure, particularly for its role in modulating glucose transport. This guide offers an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the biological activity of this promising class of compounds. We will move beyond mere protocols to explore the causal logic behind experimental design, ensuring a robust and translatable evaluation of therapeutic potential.

The Mechanistic Rationale: Why cis-3,4-Tetrahydrofurandiamine?

The therapeutic efficacy of many small molecules is dictated by their three-dimensional structure and ability to present key pharmacophoric elements in a precise spatial orientation. The cis-3,4-tetrahydrofurandiamine scaffold excels in this regard. Its rigidified tetrahydrofuran ring serves as a bioisostere for a pyranose sugar, while the vicinal diamine groups, locked in a cis configuration, provide critical vectors for hydrogen bonding and other non-covalent interactions within a target's active site.

This unique architecture has been most successfully exploited in the inhibition of sodium-glucose cotransporters (SGLTs). SGLT2, located in the proximal tubules of the kidney, is responsible for reabsorbing approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] SGLT1, found predominantly in the small intestine, is crucial for dietary glucose absorption.[1][3] By targeting these transporters, compounds can induce glucosuria (excretion of glucose in urine) and reduce intestinal glucose uptake, offering a powerful, insulin-independent mechanism for glycemic control.[2][3]

Sotagliflozin (LX4211), a notable example built upon this scaffold, is a dual inhibitor of both SGLT1 and SGLT2.[3][4][5][6] This dual action not only reduces renal glucose reabsorption but also delays intestinal glucose uptake, blunting postprandial glucose spikes.[3] This profile has demonstrated significant therapeutic benefits in managing diabetes and heart failure.[3][6]

Comparative Performance Analysis: Benchmarking Against Alternatives

To contextualize the activity of a novel cis-3,4-tetrahydrofurandiamine derivative, it is essential to benchmark its performance against established agents. The primary metrics for in vitro comparison are potency (typically represented by the half-maximal inhibitory concentration, IC50) and selectivity for SGLT2 over SGLT1.

CompoundScaffold TypeSGLT2 IC50Selectivity (SGLT1/SGLT2)Key Feature
Sotagliflozin cis-3,4-Tetrahydrofurandiamine~2 nM~20-foldDual SGLT1/SGLT2 Inhibition[3]
Dapagliflozin C-Arylglucoside~1 nM>1200-foldHigh SGLT2 Selectivity[7][8]
Canagliflozin C-Arylglucoside~2 nM>250-foldHigh SGLT2 Selectivity[7][8]
Empagliflozin C-Arylglucoside~3 nM>2000-foldHigh SGLT2 Selectivity[8][9]

Table 1: Comparative in vitro profiles of selected SGLT inhibitors. Data is compiled from multiple sources and represents approximate values for comparative purposes.

This comparative data immediately highlights the strategic decision point for a drug discovery program: is the goal a highly selective SGLT2 inhibitor for renal-specific action, or does the dual-inhibition profile offered by the cis-3,4-tetrahydrofurandiamine scaffold of Sotagliflozin present a more desirable therapeutic effect for a given indication?

Core Experimental Protocols for Robust Assessment

The following protocols are designed as self-validating systems, incorporating necessary controls and logical checkpoints to ensure data integrity.

Protocol 1: In Vitro SGLT Inhibition Assay via Fluorescent Glucose Uptake

Expertise & Rationale: This assay provides the foundational data on compound potency and selectivity. We opt for a fluorescent, non-radioactive method using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG) for its safety, ease of use, and suitability for high-throughput screening.[10][11][12] Human kidney 2 (HK-2) cells are chosen as the model system because they endogenously express SGLT2 and provide a more physiologically relevant context than engineered cell lines.[10][12]

Workflow Diagram:

Caption: In vitro fluorescent glucose uptake assay workflow.

Detailed Step-by-Step Methodology:

  • Cell Culture: Plate HK-2 cells in a black, clear-bottom 96-well plate at a density that achieves 90-95% confluency after 24-48 hours. The black walls minimize well-to-well signal crosstalk.

  • Cell Wash: Gently wash the cells twice with 100 µL/well of a sodium-free buffer (e.g., replacing NaCl with choline chloride) to remove media and extracellular glucose.

  • Compound Pre-incubation: Prepare serial dilutions of the cis-3,4-tetrahydrofurandiamine derivatives in a sodium-containing buffer. Add 50 µL of the compound dilutions to the appropriate wells. Include vehicle-only wells (0% inhibition control) and wells with a known potent inhibitor like Dapagliflozin (100% inhibition control). Pre-incubate for 15-30 minutes at 37°C.

  • Glucose Uptake Initiation: Add 50 µL of a 200 µM 2-NBDG solution (in sodium-containing buffer) to all wells, resulting in a final 100 µM concentration.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C. This duration should be optimized to ensure a robust signal window.

  • Termination of Uptake: Rapidly aspirate the media and wash the cells three times with 150 µL/well of ice-cold, sodium-free buffer. The cold temperature is critical to immediately halt all transport processes.

  • Fluorescence Reading: Add 100 µL of buffer to each well and measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data using the vehicle (0% inhibition) and saturating inhibitor (100% inhibition) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Repeat the entire process using a cell line specifically expressing SGLT1 to determine selectivity.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

Expertise & Rationale: The OGTT is the gold standard for assessing the in vivo impact of a compound on glucose metabolism.[13][14] It mimics the post-meal glucose surge and directly measures the compound's ability to control this glycemic excursion. A 6-hour fast is chosen as a balance between inducing a clear baseline and avoiding excessive metabolic stress on the animals.[13] The glucose dose is standardized to body weight to ensure a consistent metabolic challenge across all animals.[13]

Workflow Diagram:

Caption: In vivo oral glucose tolerance test (OGTT) workflow.

Detailed Step-by-Step Methodology:

  • Animal Preparation: Use male C57BL/6J mice (8-10 weeks old). Acclimatize the animals for at least one week before the study.

  • Fasting: Fast the mice for 6 hours prior to the experiment. Ensure they have free access to water at all times.[13]

  • Baseline Measurements (T = -30 min): Weigh each mouse. Take a baseline blood sample by nicking the tail vein and measure the glucose concentration using a calibrated glucometer. This is the pre-dose glucose level.

  • Compound Administration (T = -30 min): Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), or vehicle alone to the respective groups via oral gavage. The 30-minute pre-treatment allows for compound absorption and distribution.

  • Glucose Challenge (T = 0 min): Administer a 2 g/kg dose of D-glucose (typically a 20% w/v solution in water) to all mice via oral gavage.[13] Start a timer immediately.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and record the glucose readings.

  • Data Analysis: Plot the mean blood glucose concentration ± SEM for each group at each time point. The primary endpoint is the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min, calculated using the trapezoidal rule. A statistically significant reduction in the AUC for a compound-treated group compared to the vehicle group indicates efficacy.

Beyond SGLT: Future Directions and Untapped Potential

While SGLT inhibition is the most prominent activity for this scaffold, it is crucial to recognize its broader potential. The rigid, diamine-presenting core is a versatile building block. Future research should pivot towards:

  • Structure-Activity Relationship (SAR) Expansion: Systematically decorate the scaffold to probe interactions with other transporter families, kinases, or proteases.

  • Phenotypic Screening: Test derivatives in broader assay panels (e.g., anti-proliferative, anti-inflammatory, anti-microbial) to uncover novel, unexpected biological activities.[15][16][17]

  • Target Deconvolution: For derivatives with intriguing phenotypic effects but unknown mechanisms, employ techniques like chemical proteomics to identify their molecular targets.

By applying the rigorous, logic-driven experimental frameworks detailed in this guide, the scientific community can thoroughly evaluate and unlock the full therapeutic potential of cis-3,4-tetrahydrofurandiamine derivatives, paving the way for the next generation of innovative medicines.

References

  • An Overview of Sotagliflozin: Drug Profiling and Applications as a Dual SGLT1/SGLT2 Inhibitor for Type-1 and Type-2 Diabetes Mellitus and Heart Failure. International Research Journal of Pharmaceutical and Medical Sciences.
  • Sotagliflozin | C21H25ClO5S | CID 24831714.
  • Sotagliflozin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Sotagliflozin Monograph for Professionals. Drugs.com.
  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.
  • A Review of the Potential Role of Sotagliflozin: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure.
  • SGLT2 Inhibitor Screening Assay. Scribd.
  • SGLT2 (SLC5A2) Transporter Assay. BioIVT.
  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.
  • de Jong, T., et al. (2021). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. MDPI.
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  • Oral Glucose Tolerance Test Procedure in Adults.
  • Feit, J., & Adkins, L. (2025). Glucose Tolerance Test.
  • Flatt, A. (2013). Oral glucose tolerance testing. Royal Australian College of General Practitioners.
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Royal Society of Chemistry.
  • US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.
  • Update on developments with SGLT2 inhibitors in the management of type 2 diabetes. Dovepress.
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  • SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response.
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Validation

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Substituted Furan Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical characterization. The spatial arrangement of atoms dic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical characterization. The spatial arrangement of atoms dictates biological activity, and for substituted furan derivatives—a scaffold present in numerous natural products and pharmaceuticals—this determination is of paramount importance. This guide provides an in-depth comparison of the principal methodologies for assigning absolute configuration, offering field-proven insights and detailed experimental protocols to navigate this critical analytical challenge.

The Challenge of Chirality in Furan Derivatives

Substituted furans often possess one or more stereocenters, leading to the existence of enantiomers and diastereomers. While diastereomers have distinct physical properties, enantiomers share identical properties in an achiral environment, making their differentiation and absolute configuration assignment a non-trivial task. The choice of analytical technique is dictated by the molecular structure, sample availability, and the specific research question at hand. Here, we compare the most powerful and widely adopted techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

A Comparative Analysis of Key Methodologies

Selecting the optimal method for determining the absolute configuration of a substituted furan derivative requires a nuanced understanding of the strengths and limitations of each technique. The following table provides a quantitative comparison to guide your decision-making process.

FeatureX-ray Crystallography (Anomalous Dispersion)NMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.
Sample Requirement High-quality single crystal (µg to mg scale).1-5 mg of purified alcohol or amine.1-10 mg, recoverable.Requires a UV-Vis chromophore; µg to mg scale.
Typical Measurement Time 6-24 hours for data collection.4-6 hours (including derivatization).1-12 hours.30 minutes to 2 hours.
Approximate Cost (Analysis Service) $250 - $1500 per structure.$95 - $450 per sample (instrument time).~$750 per sample.Varies, often part of a broader analytical service package.
Key Advantages Unambiguous and definitive "gold standard".Widely accessible instrumentation (NMR). Does not require crystallization.Applicable to a wide range of molecules in solution, including oils. No chromophore needed.High sensitivity. Relatively rapid measurement.
Key Limitations Requires a suitable single crystal, which can be difficult to obtain. Light atoms (C, H, N, O) have weak anomalous scattering.Requires a reactive functional group (-OH, -NH2). Can be misleading for sterically hindered or highly flexible molecules.Requires quantum chemical calculations for interpretation. Higher sample concentration needed.Requires a chromophore near the stereocenter. Interpretation relies on computational modeling and can be complex for flexible molecules.
Success Rate High, if a good quality crystal is obtained.Generally high for suitable substrates, but model-dependent.High, with modern computational methods.Moderate to high, dependent on the chromophore and conformational flexibility.

Navigating the Method Selection Process

The decision of which technique to employ is a critical juncture in the analytical workflow. The following decision tree, rendered in DOT language, provides a logical pathway for selecting the most appropriate method for your substituted furan derivative.

Decision Workflow for Absolute Configuration Determination start Chiral Furan Derivative of Unknown Configuration crystal Can a high-quality single crystal be obtained? start->crystal xray X-ray Crystallography crystal->xray Yes crystal->no_crystal No cross_validate Cross-validate with a second method if possible xray->cross_validate functional_group Reactive -OH or -NH2 group present? mosher NMR (Mosher's Method) functional_group->mosher Yes functional_group->no_fg No mosher->cross_validate chromophore UV-Vis Chromophore Present? ecd ECD Spectroscopy chromophore->ecd Yes vcd VCD Spectroscopy chromophore->vcd No ecd->cross_validate vcd->cross_validate

Caption: Decision workflow for selecting a method for absolute configuration determination.

Experimental Protocols: A Step-by-Step Guide

X-ray Crystallography

Principle: This technique provides an unambiguous 3D structure of a molecule in its crystalline state. For light-atom molecules like many furan derivatives, the use of copper radiation (Cu Kα) is often preferred to enhance the anomalous scattering effect, which is crucial for determining the absolute configuration.

Experimental Workflow:

X-ray Crystallography Workflow synthesis Synthesis & Purification of Furan Derivative crystallization Crystallization (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Selection of a high-quality single crystal crystallization->crystal_selection data_collection X-ray diffraction data collection crystal_selection->data_collection structure_solution Structure solution and refinement data_collection->structure_solution absolute_config Determination of absolute configuration (Flack parameter) structure_solution->absolute_config

Caption: X-ray Crystallography Workflow.

Detailed Protocol:

  • Crystallization: Dissolve the purified furan derivative in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. A screening shot is taken to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.

NMR Spectroscopy: The Mosher's Ester Method

Principle: This method is applicable to chiral secondary alcohols and primary/secondary amines. The chiral substrate is derivatized with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding/deshielding effects on the protons of the substrate, which can be observed in the ¹H NMR spectra. Analysis of the chemical shift differences (Δδ) allows for the assignment of the absolute configuration at the carbinol or amino center.

Experimental Workflow:

Mosher's Method Workflow start Chiral Furan Derivative with -OH or -NH2 derivatization Derivatization with (R)- and (S)-MTPA-Cl start->derivatization nmr_acquisition ¹H NMR analysis of both diastereomers derivatization->nmr_acquisition assignment Assign proton resonances for each diastereomer nmr_acquisition->assignment delta_calc Calculate Δδ (δS - δR) for all protons assignment->delta_calc config_assignment Assign absolute configuration based on the sign of Δδ delta_calc->config_assignment VCD Spectroscopy Workflow sample_prep Prepare a solution of the furan derivative (1-10 mg) vcd_measurement Measure the experimental VCD and IR spectra sample_prep->vcd_measurement comparison Compare experimental and calculated VCD spectra vcd_measurement->comparison comp_model Generate a computational model of one enantiomer conf_search Perform a conformational search comp_model->conf_search dft_calc DFT calculations for geometry optimization and VCD spectra of low-energy conformers conf_search->dft_calc boltzmann Boltzmann-average the calculated spectra dft_calc->boltzmann boltzmann->comparison assignment Assign absolute configuration comparison->assignment

Caption: VCD Spectroscopy Workflow.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the furan derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 0.05–0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. The measurement time can range from 1 to 12 hours depending on the sample concentration and the desired signal-to-noise ratio.

  • Computational Modeling:

    • Build a 3D model of one enantiomer of the furan derivative.

    • Perform a thorough conformational search to identify all low-energy conformers.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the VCD spectrum for each optimized conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the calculated model. If the spectra are mirror images, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle: ECD is analogous to VCD but measures the differential absorption of circularly polarized UV-Vis light, which excites electrons to higher energy states. The presence of a chromophore that absorbs in the UV-Vis range is essential for this technique. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations.

Experimental Workflow:

ECD Spectroscopy Workflow sample_prep Prepare a dilute solution of the furan derivative ecd_measurement Measure the experimental ECD and UV-Vis spectra sample_prep->ecd_measurement comparison Compare experimental and calculated ECD spectra ecd_measurement->comparison comp_model Generate a computational model of one enantiomer conf_search Perform a conformational search comp_model->conf_search tddft_calc TD-DFT calculations for excitation energies and rotational strengths of low-energy conformers conf_search->tddft_calc boltzmann Boltzmann-average the calculated spectra tddft_calc->boltzmann boltzmann->comparison assignment Assign absolute configuration comparison->assignment

Comparative

A Comparative Performance Evaluation of cis-3,4-Tetrahydrofurandiamine-Based Catalysts in Asymmetric Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the field of asymmetr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the field of asymmetric catalysis continually seeks novel, efficient, and robust catalyst systems. Chiral diamines have established themselves as a cornerstone class of ligands, capable of inducing high stereoselectivity in a multitude of metal-catalyzed reactions. This guide provides a comprehensive performance evaluation of catalysts derived from the cis-3,4-Tetrahydrofurandiamine scaffold.

While established C2-symmetric diamines such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) have a well-documented history of success, this guide turns the focus to the less-explored tetrahydrofuran-based backbone. We will objectively analyze its structural attributes and, where public data allows, compare its performance with that of widely-used alternatives. This analysis is grounded in experimental data and detailed protocols to provide researchers with actionable insights for catalyst selection and reaction optimization.

The Architectural Merit of Chiral Diamine Ligands in Asymmetric Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its three-dimensional structure. C2-symmetric diamines are particularly favored because their symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. The two nitrogen atoms of the diamine act as a bidentate ligand, coordinating to a metal center (commonly Ruthenium, Rhodium, or Iridium) to create a chiral environment. This chiral pocket then dictates the facial selectivity of the substrate's approach to the metal's active site, resulting in the preferential formation of one enantiomer.

The general mechanism for the widely-used asymmetric transfer hydrogenation of a prochiral ketone, a benchmark reaction for evaluating these catalysts, is illustrative of this principle.

Asymmetric_Transfer_Hydrogenation_Cycle General Catalytic Cycle for Asymmetric Transfer Hydrogenation Metal_Precatalyst [M]-Cl (e.g., [Ru(p-cymene)Cl₂]₂) Active_Catalyst [M]-H (Active Hydride) Chiral Diamine Ligand Metal_Precatalyst->Active_Catalyst Activation with Base & H-Source Substrate_Complex Transition State {[M]-H---S} Active_Catalyst->Substrate_Complex Substrate (Ketone) Coordination Product_Complex [M]-O-CH(R)R' Substrate_Complex->Product_Complex Hydride Transfer (Enantioselective Step) Product_Complex->Active_Catalyst Regeneration Product_Release Chiral Alcohol Product Product_Complex->Product_Release Protonolysis Regeneration Hydrogen Source (e.g., i-PrOH)

Caption: Structures of cis-3,4-Tetrahydrofurandiamine and benchmark C2-symmetric diamines.

Performance Benchmarking: A Comparative Analysis

A direct, data-driven comparison of cis-3,4-Tetrahydrofurandiamine-based catalysts is currently challenging due to a limited amount of published, peer-reviewed performance data for this specific ligand family in common asymmetric transformations. However, we can establish a robust comparative framework by examining the performance of well-established catalysts derived from N-tosylated (Ts) derivatives of (1R,2R)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) and (1R,2R)-diaminocyclohexane ((R,R)-TsDACH). The asymmetric transfer hydrogenation of aromatic ketones serves as an excellent benchmark reaction.

Benchmark Catalyst Performance in Asymmetric Transfer Hydrogenation

The following table summarizes representative performance data for Ru(II)-TsDPEN and Ru(II)-TsDACH catalysts in the asymmetric transfer hydrogenation of acetophenone.

Catalyst PrecursorLigandSubstrateH-SourceS/C RatioTime (h)Conv. (%)ee (%)Ref.
[RuCl₂(p-cymene)]₂(R,R)-TsDPENAcetophenoneHCOOH/Et₃N200:124>9897 (S)[1]
[RuCl₂(p-cymene)]₂(R,R)-TsDPENAcetophenonei-PrOH/Base200:1259197 (R)[2]
[RuCl₂(p-cymene)]₂(R,R)-TsDACHAcetophenonei-PrOH/Base200:1169594 (R)[3]
[RuCl₂(mesitylene)]₂(S,S)-TsDPEN1-TetraloneHCOOH/Et₃N1000:1489898 (S)[4]

S/C Ratio: Substrate-to-Catalyst Ratio Conv.: Conversion ee: Enantiomeric Excess

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with [RuCl(p-cymene)((R,R)-TsDPEN)]

This protocol is a representative example based on established procedures and serves as a template for evaluating new diamine ligands.

Materials:

  • [RuCl₂(p-cymene)]₂ (1 equivalent)

  • (R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (2.2 equivalents)

  • Acetophenone (200 equivalents per Ru)

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source and solvent.

  • Anhydrous, degassed solvent (e.g., acetonitrile) for catalyst pre-formation.

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in the anhydrous solvent. Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the acetophenone in the formic acid/triethylamine mixture.

  • Initiation: Add the pre-formed catalyst solution to the substrate solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC).

Future Outlook and the Promise of the Tetrahydrofuran Scaffold

The absence of extensive performance data for cis-3,4-Tetrahydrofurandiamine-based catalysts in the scientific literature represents not a deficiency, but an opportunity. The unique structural and electronic properties imparted by the THF backbone warrant a thorough investigation.

Hypothesized Advantages and Research Questions:

  • Enhanced Activity/Selectivity: Could the conformational rigidity and electronic nature of the THF backbone lead to catalysts with superior activity or enantioselectivity compared to existing systems for specific substrate classes?

  • Novel Reactivity: Might the altered steric and electronic environment enable novel transformations that are challenging for current diamine-based catalysts?

  • Improved Catalyst Stability and Longevity: How does the THF scaffold affect the operational stability and potential for recyclability of the catalyst?

The systematic synthesis of a library of cis-3,4-Tetrahydrofurandiamine derivatives and their subsequent evaluation in a range of asymmetric transformations, including but not limited to transfer hydrogenation, hydrogenation of imines, and Michael additions, would be a valuable contribution to the field of asymmetric catalysis. Such studies would provide the necessary data to definitively place this catalyst class within the broader landscape of chiral diamine ligands and potentially unlock new, highly effective tools for the synthesis of enantiopure molecules.

References

  • Vertex AI Search, accessed on 2024-01-14.
  • ChemRxiv, accessed on 2024-01-14.
  • MDPI, accessed on 2024-01-14.
  • Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis, accessed on 2024-01-14.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of cis-3,4-Tetrahydrofurandiamine

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the pro...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of cis-3,4-Tetrahydrofurandiamine, tailored for researchers and drug development professionals. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these critical safety protocols.

Compound Identification and Hazard Assessment

Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is essential. cis-3,4-Tetrahydrofurandiamine is a heterocyclic amine, and while specific toxicological data is limited, its structure necessitates handling it with the caution afforded to other aliphatic amines.

Amines as a class are known to be irritants and sensitizers. The primary hazards associated with cis-3,4-Tetrahydrofurandiamine and similar compounds involve contact with skin and eyes, as well as inhalation of vapors.[1][2]

Table 1: Physicochemical Properties of cis-3,4-Tetrahydrofurandiamine

PropertyValueSource
IUPAC Name (3R,4S)-oxolane-3,4-diaminePubChem[3]
Molecular Formula C₄H₁₀N₂OPubChem[3]
Molar Mass 102.14 g/mol PubChem[3]
CAS Number 117180-87-7PubChem[3]
Appearance Data not available; likely a liquid or low-melting solidGeneral Chemical Knowledge
Known Hazards Based on similar amine compounds: Causes skin and eye irritation. May be harmful if swallowed or inhaled.[1][2]Derivative SDS & General Amine Safety

Personal Protective Equipment (PPE) and Safe Handling

The foundation of safe disposal is preventing exposure. Given the irritant nature of amines, a stringent PPE protocol is non-negotiable.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Butyl rubber is also recommended for handling amines.[4] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a full face shield should be worn in addition to goggles.[4]

  • Body Protection : A standard laboratory coat is required. For significant quantities, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection : All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[5][6]

Spill and Leak Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk. The following step-by-step protocol should be adopted for any spills involving cis-3,4-Tetrahydrofurandiamine.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.

  • Control Vapors & Ignition Sources : Ensure all nearby ignition sources are eliminated.

  • Don Appropriate PPE : Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Containment : For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption : Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collection : Once the material is fully absorbed, use non-sparking tools to carefully scoop the contaminated absorbent into a designated, leak-proof container for hazardous waste.[5]

  • Decontamination : Wash the spill area with soap and plenty of water.[1] Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Final Disposal : Seal and label the waste container. Manage it according to the core disposal procedures outlined in Section 4.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Material contain->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Area with Soap & Water collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Spill Response Workflow for cis-3,4-Tetrahydrofurandiamine.

Core Disposal Procedures

The disposal of cis-3,4-Tetrahydrofurandiamine is governed by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), chemical wastes must be managed from generation to final disposal.[7] Under no circumstances should this chemical be disposed of via the sanitary sewer system or in regular trash.[6][8]

Step 1: Waste Characterization and Segregation

  • Classification : Unless proven otherwise through analysis, any unwanted cis-3,4-Tetrahydrofurandiamine, including contaminated materials from spills, must be treated as hazardous waste.[9][10]

  • Segregation : This is a critical step to prevent dangerous chemical reactions. Amine waste must be stored separately from incompatible materials.[8][10]

    • DO NOT MIX WITH :

      • Acids : Amines are basic and will undergo a strong, exothermic neutralization reaction with acids, potentially causing boiling and splashing.

      • Oxidizing Agents : Strong oxidizers can react violently with amines.

      • Halogenated Compounds : Certain reactions can generate toxic gases.

Step 2: Containerization and Labeling

  • Container Selection : Use a dedicated, leak-proof container made of compatible material (e.g., polyethylene or glass).[8][10] The container must have a secure, tight-fitting lid.[6]

  • Labeling : The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "cis-3,4-Tetrahydrofurandiamine"

    • The specific hazards (e.g., "Irritant," "Corrosive - Base")

    • The date accumulation started.

Step 3: Storage and Accumulation

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[8]

  • Ensure the use of secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.

Step 4: Professional Disposal

  • Contact EHS : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][8] These entities are equipped to transport and dispose of chemical waste in compliance with all EPA and Department of Transportation (DOT) regulations.[7][11]

  • Documentation : Maintain meticulous records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[8]

Disposal_Decision_Tree start Waste Generated (Unused product or spill debris) classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials (Acids, Oxidizers) classify->segregate container Collect in a Labeled, Compatible Container segregate->container store Store in a Secure SAA with Secondary Containment container->store contact Arrange Pickup with Licensed Waste Contractor / EHS store->contact

Caption: Waste Disposal Decision Tree for Laboratory Chemicals.

References

  • cis-3,4-Tetrahydrofurandiamine . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Available from: [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists . Occupational Safety and Health Administration. Available from: [Link]

  • HEXAMETHYLENE DIAMINE HAZARD SUMMARY . New Jersey Department of Health. Available from: [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Available from: [Link]

  • 1910.1050 - Methylenedianiline . Occupational Safety and Health Administration. Available from: [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic . WIT Press. Available from: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. Available from: [Link]

  • OSHA Enforcement Directive Addresses Hazardous Chemicals . Society for Human Resource Management (SHRM). (2024-02-05). Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available from: [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration. Available from: [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. Available from: [Link]

  • Regulatory and Guidance Information by Topic: Waste . U.S. Environmental Protection Agency. (2025-08-04). Available from: [Link]

  • January 2025 EPA Waste Management Updates Newsletter . GovDelivery. (2025-01-16). Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. (2025-05-30). Available from: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-3,4-Tetrahydrofurandiamine

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the han...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of cis-3,4-Tetrahydrofurandiamine, a diamine derivative of tetrahydrofuran. As a Senior Application Scientist, my aim is to provide not just a list of procedures, but a deeper understanding of the "why" behind each recommendation, fostering a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Cis-3,4-Tetrahydrofurandiamine is an organic compound containing both amine and ether functional groups. While a specific, comprehensive toxicological profile for this exact isomer may be limited, we can infer its potential hazards from its structural analogues and the known properties of aliphatic amines and tetrahydrofuran.

Inherent Risks:

  • Corrosivity and Irritation: Aliphatic amines are well-documented as being corrosive and irritant to the skin, eyes, and respiratory tract.[1][2] Direct contact can lead to chemical burns and severe eye damage.

  • Respiratory Sensitization: Inhalation of amine vapors can cause respiratory irritation and may lead to allergic reactions or sensitization in some individuals.[1][2]

  • Flammability: While not highly volatile, organic amines can be flammable, and their vapors may form explosive mixtures with air.[3]

  • Peroxide Formation: Tetrahydrofuran and its derivatives have the potential to form explosive peroxides upon prolonged storage and exposure to air and light.[3]

A thorough risk assessment is the foundational step before any handling of this compound.[1] This guide will equip you with the necessary knowledge to establish robust safety protocols.

Your Armor: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Essential PPE for Handling cis-3,4-Tetrahydrofurandiamine
PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes. Standard safety glasses are insufficient.
Face ShieldRequired when there is a significant risk of splashing or when handling larger quantities (>50 mL). This provides a secondary barrier of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines.[4] It is crucial to double-glove to provide an extra layer of protection and to facilitate safe doffing. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage of personal clothing. A lab coat made of Nomex® or a similar flame-resistant material is advised.[5]
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, especially when handling larger volumes.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are strictly prohibited in the laboratory.
Respiratory Protection RespiratorMay be necessary if working in an area with inadequate ventilation, when heating the substance, or where aerosolization is possible. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][7][8][9][10] Use of a respirator requires enrollment in a respiratory protection program, including fit testing.[5][11]
Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Respirator: If required, perform a user seal check and don your respirator.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and then the goggles from the back of your head. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out to contain any contamination. Place it in the designated laundry or disposal bin.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle cis-3,4-Tetrahydrofurandiamine in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or dust. Avoid contact with skin and eyes.[12][13] Do not eat, drink, or smoke in the laboratory.[14]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for amine compounds. This should include absorbent materials, neutralizing agents (such as a weak acid like citric acid), and appropriate PPE.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with cis-3,4-Tetrahydrofurandiamine must be disposed of as hazardous chemical waste.[13]

  • Chemical Waste: Unused or waste cis-3,4-Tetrahydrofurandiamine should be collected in a designated, labeled, and sealed container. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13] Do not dispose of this chemical down the drain.[12] Always follow your institution's and local regulations for hazardous waste disposal.

Visualizing Safety: A Workflow for Prudent Action

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure start Start: Handling cis-3,4-Tetrahydrofurandiamine task_assessment Assess Task: - Scale of work - Potential for splashing - Aerosol generation risk start->task_assessment low_risk Low Risk (e.g., small scale, low concentration) task_assessment->low_risk Low high_risk High Risk (e.g., large scale, heating, potential for aerosolization) task_assessment->high_risk High ppe_low Standard PPE: - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Chemical Safety Goggles low_risk->ppe_low ppe_high Enhanced PPE: - Standard PPE + Face Shield - Chemical-Resistant Apron - NIOSH-Approved Respirator high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Caption: PPE Selection Workflow for cis-3,4-Tetrahydrofurandiamine.

Conclusion: Fostering a Culture of Safety

This guide provides a comprehensive framework for the safe handling of cis-3,4-Tetrahydrofurandiamine. By understanding the inherent hazards, diligently applying the recommended PPE protocols, and adhering to safe operational and disposal plans, you contribute to a safer laboratory environment for yourself and your colleagues. Remember, safety is not a checklist; it is a mindset.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Restored CDC. [Link]

  • cis-3,4-Tetrahydrofurandiamine. (n.d.). PubChem. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • Tetrahydrofuran-3,4-diamine. (n.d.). PubChem. [Link]

  • (3R,4R)-Tetrahydrofuran-3,4-diamine. (n.d.). PubChem. [Link]

  • Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH&Co.KG. [Link]

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